Technical Documentation Center

(2-(O-Tolyl)oxazol-4-YL)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-(O-Tolyl)oxazol-4-YL)methanamine

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (2-(O-Tolyl)oxazol-4-YL)methanamine

A Note on the Isomer: This guide focuses on the para-tolyl isomer, (2-(p-Tolyl)oxazol-4-yl)methanamine, due to the limited availability of scientific literature on the ortho-tolyl variant. The structural similarity sugge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Isomer: This guide focuses on the para-tolyl isomer, (2-(p-Tolyl)oxazol-4-yl)methanamine, due to the limited availability of scientific literature on the ortho-tolyl variant. The structural similarity suggests that the chemical properties and synthetic routes will be comparable.

Introduction

(2-(p-Tolyl)oxazol-4-yl)methanamine is a heterocyclic organic compound featuring an oxazole ring substituted with a p-tolyl group at the 2-position and a methanamine group at the 4-position. Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (2-(p-tolyl)oxazol-4-yl)methanamine, aimed at researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification

The molecular structure of (2-(p-Tolyl)oxazol-4-yl)methanamine consists of a central five-membered oxazole ring. A tolyl group (a benzene ring with a methyl group) is attached to the second carbon of the oxazole ring, and a methanamine (-CH2NH2) group is bonded to the fourth carbon.

Key Identifiers:

IdentifierValueSource
IUPAC Name [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine[2][3]
CAS Number 33105-96-3[2][4]
Molecular Formula C11H12N2O[2][4]
Molecular Weight 188.23 g/mol [4]
SMILES CC1=CC=C(C=C1)C2=NC(=CO2)CN[2][5]
InChI InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3[2][3]
InChIKey BUOOJNCQAYOJQQ-UHFFFAOYSA-N[2][3]

Structural Diagram:

Caption: 2D representation of (2-(p-Tolyl)oxazol-4-yl)methanamine.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (2-(p-tolyl)oxazol-4-yl)methanamine is not extensively reported in publicly available literature. However, predictions based on its structure and data from similar compounds provide valuable insights.

Predicted Properties:

PropertyPredicted ValueSource
XlogP 1.3[5]
Monoisotopic Mass 188.09496 Da[5]

Synthesis

The synthesis of 2,4-disubstituted oxazoles can be achieved through various synthetic methodologies. A common and effective method is the Van Leusen oxazole synthesis, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. While a specific protocol for (2-(p-Tolyl)oxazol-4-yl)methanamine is not detailed, a general synthetic workflow can be proposed based on established methods for analogous structures.

Proposed Synthetic Pathway:

A plausible synthetic route would involve the formation of the 2-(p-tolyl)oxazole core followed by the introduction of the methanamine group at the 4-position.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Functionalization at C4 p-Tolualdehyde p-Tolualdehyde Reaction_1 p-Tolualdehyde->Reaction_1 + TosMIC TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 in Methanol 2-(p-Tolyl)oxazole 2-(p-Tolyl)oxazole Intermediate 2-(p-Tolyl)oxazole Reaction_1->2-(p-Tolyl)oxazole Reaction_2 Intermediate->Reaction_2 + Reagents Reagents e.g., Formaldehyde, Ammonia derivative Reagents->Reaction_2 Final_Product (2-(p-Tolyl)oxazol-4-yl)methanamine Reaction_2->Final_Product

Caption: Proposed synthetic workflow for (2-(p-Tolyl)oxazol-4-yl)methanamine.

General Experimental Protocol (Van Leusen Oxazole Synthesis for 2-(p-Tolyl)oxazole):

  • Reaction Setup: To a solution of p-tolualdehyde in methanol, add tosylmethyl isocyanide (TosMIC).

  • Base Addition: Add potassium carbonate (K₂CO₃) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to obtain pure 2-(p-tolyl)oxazole.

The subsequent introduction of the methanamine group at the 4-position would require a separate functionalization step, the specifics of which would need to be developed and optimized.

Potential Applications

While specific applications for (2-(p-Tolyl)oxazol-4-yl)methanamine are not widely documented, the broader class of oxazole derivatives has shown significant promise in several fields.

  • Medicinal Chemistry: Oxazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The structural motifs present in (2-(p-Tolyl)oxazol-4-yl)methanamine make it a candidate for screening in various drug discovery programs.

  • Materials Science: The oxazole ring is a component of various organic materials used in electronic devices. 1,3,4-Oxadiazoles, which are structurally related to oxazoles, are known for their electron-transporting properties and are used in organic light-emitting diodes (OLEDs).[6][7]

Safety and Handling

Specific toxicity data for (2-(p-tolyl)oxazol-4-yl)methanamine is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related compounds like [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine, hazard classifications include skin and eye irritation and potential for skin sensitization.[8]

Conclusion

(2-(p-Tolyl)oxazol-4-yl)methanamine is a member of the promising class of oxazole derivatives. While detailed experimental data for this specific compound is sparse, its structural features suggest potential for applications in medicinal chemistry and materials science. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

  • c-(2-p-tolyl-oxazol-4-yl)-methylamine CAS#33105-96-3 | FCMD | Food Contact Materials Regulations Database - ChemRadar. (n.d.).
  • (2-p-Tolyl-oxazol-4-yl)methylamine | CAS 33105-96-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • c-(2-p-tolyl-oxazol-4-yl)-methylamine CAS#33105-96-3 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information. (2026, March 27).
  • (2-(p-tolyl)oxazol-4-yl)methanamine. (n.d.). PubChemLite.
  • c-(2-p-tolyl-oxazol-4-yl)-methylamine CAS#33105-96-3 | Regulatory Information | GCIS-ChemRadar. (n.d.).
  • 2-(5-(p-Tolyl)oxazol-2-yl)ethanamine. (n.d.). EvitaChem.
  • 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018, August 24). MDPI.
  • (2-(4-Fluorophenyl)oxazol-4-YL)methanamine | C10H9FN2O | CID 28287570 - PubChem. (n.d.).
  • optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives. (n.d.). Benchchem.
  • Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. (n.d.). ResearchGate.
  • (PDF) 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018, August 14). ResearchGate.
  • (3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine. (n.d.). BLDpharm.
  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). PMC.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals.
  • 4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole | C21H22FN3O3S | CID 18825053 - PubChem. (n.d.).
  • [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine. (n.d.). Sigma-Aldrich.

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of (2-(O-Tolyl)oxazol-4-YL)methanamine in Drug Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course into the Unknown The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of num...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The subject of this guide, (2-(O-Tolyl)oxazol-4-YL)methanamine, represents a novel chemical entity within this class. As of this writing, specific literature detailing its mechanism of action (MoA) is not available. This document, therefore, serves a dual purpose: first, to acknowledge this knowledge gap, and second, to provide a comprehensive, scientifically-grounded roadmap for its systematic investigation.

We will proceed from the perspective of a drug discovery team tasked with characterizing this compound. This guide is structured not as a rigid template, but as a logical, causality-driven research cascade. We will leverage the known pharmacology of related oxazole derivatives to formulate testable hypotheses and detail the self-validating experimental protocols required to transform speculation into robust, actionable data. Our approach is grounded in the principles of modern MoA studies, combining direct biochemical methods with genetic and computational approaches to build a holistic understanding of the compound's biological effects.[2][3]

Section 1: Compound Profile and Initial Assessment

Before embarking on complex mechanistic studies, a foundational understanding of the molecule is paramount. While data for the ortho-tolyl isomer is scarce, we can infer probable characteristics from its known para-tolyl isomer (CAS 33105-96-3).[4][5][6][7]

Property Value (for para-isomer) Notes & Considerations for ortho-isomer
Molecular Formula C₁₁H₁₂N₂OIdentical for the ortho-isomer.
Molecular Weight 188.23 g/mol Identical for the ortho-isomer.[7]
Predicted XlogP 1.3The ortho-tolyl substitution may slightly alter lipophilicity compared to the para position due to steric effects, potentially influencing cell permeability and target engagement. This must be experimentally verified.
Structure 2-(p-tolyl)-oxazol-4-yl)methanamineThe shift of the methyl group to the ortho position will alter the molecule's three-dimensional conformation and electronic distribution, which is critical for target binding specificity.

Initial Hypothesis Formulation: The broad anticancer and anti-inflammatory activities of oxazole derivatives suggest several potential target classes.[1][8][9] Literature reviews indicate that molecules with this core can function as:

  • Protein Kinase Inhibitors: Many oxazoles target the ATP-binding site of kinases, such as c-Kit, EGFR, and ROCK-2.[10][11][12]

  • Enzyme Inhibitors: Targets like cyclooxygenase (COX-2) have been identified for anti-inflammatory oxazoles.[13][14]

  • Microtubule Disruptors: Some derivatives interfere with tubulin polymerization, inducing apoptosis.[8][15]

  • Transcription Factor Modulators: Inhibition of pathways like STAT3 has been observed.[8][15]

Given this landscape, our initial investigation will be broad, focusing on two primary, high-probability hypotheses:

  • (2-(O-Tolyl)oxazol-4-YL)methanamine acts as a protein kinase inhibitor.

  • (2-(O-Tolyl)oxazol-4-YL)methanamine modulates key pathways in inflammation, potentially through COX-2 inhibition.

Section 2: The Research Cascade: A Step-by-Step Investigative Framework

We will employ a phased approach, starting with broad, unbiased screening and progressively narrowing our focus to specific targets and pathways.

Phase 1: Target Identification & Initial Validation

The primary goal of this phase is to identify the direct molecular binding partners of our compound. We will utilize a combination of in silico and in vitro methods.

Workflow for Target Identification:

G cluster_0 In Silico & In Vitro Screening cluster_1 Hit Validation & Prioritization A Compound Synthesis & QC B Molecular Docking (Broad Kinase Panel, COX-2) A->B Test Compound C Broad Kinase Profiling (e.g., KinomeScan) A->C Test Compound D Affinity Chromatography / DARTS A->D Test Compound E Analyze Screening Data B->E C->E D->E F Prioritize Top 3-5 Putative Targets E->F G Biochemical Confirmation (IC50/Kd Determination) F->G

Caption: Phase 1 Experimental Workflow for Target Identification.

Detailed Protocols:

Protocol 2.1: Broad-Panel Kinase Screen

  • Rationale: To efficiently test Hypothesis 1 by screening the compound against a large, representative panel of human kinases. This provides an unbiased view of its selectivity and identifies primary targets.

  • Methodology:

    • Outsource a competitive binding assay (e.g., Eurofins DiscoverX KINOMEscan™) which measures the ability of the compound to displace a ligand from the ATP-binding site of hundreds of kinases.

    • Provide the compound at a standard concentration (e.g., 10 µM) for the initial screen.

    • Data is returned as '% Control', where a lower number indicates stronger binding.

    • Self-Validation: Hits (e.g., <10% of control) are selected for follow-up dose-response curves to determine the dissociation constant (Kd), confirming the binding affinity.

Protocol 2.2: Drug Affinity Responsive Target Stability (DARTS)

  • Rationale: An unbiased method to identify protein targets in their native, cellular context without chemical modification of the compound.[16][17] It relies on the principle that small molecule binding can stabilize a target protein against protease digestion.

  • Methodology:

    • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., MCF-7 breast cancer cells, based on activity of similar compounds).[18] Use a mild lysis buffer (e.g., M-PER) to maintain protein integrity.

    • Compound Incubation: Treat aliquots of the cell lysate with either the compound (e.g., at 10x the anticipated cellular IC50) or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

    • Protease Digestion: Add a non-specific protease (e.g., thermolysin or pronase) to both treated and untreated lysates. Incubate for a defined period (e.g., 30 minutes) at its optimal temperature. The protease concentration must be optimized to achieve near-complete digestion in the vehicle control.

    • Analysis: Stop the digestion by adding SDS-PAGE loading buffer and boiling. Run the samples on an SDS-PAGE gel.

    • Visualization: Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain). Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane.

    • Target Identification: Excise the stabilized protein bands from the gel and identify them using mass spectrometry (LC-MS/MS).

    • Self-Validation: The identified protein(s) must be validated using orthogonal methods, such as a direct biochemical assay (see Phase 2) or by observing a functional consequence of target engagement in cells (see Phase 3).

Phase 2: Biochemical & Enzymatic Characterization

Once putative targets are identified, we must confirm direct functional modulation and quantify the compound's potency.

Workflow for Biochemical Characterization:

G cluster_0 Enzyme Inhibition Assays H Source Recombinant Target Protein I Develop/Optimize In Vitro Assay (e.g., Kinase Glo, COX-2 Assay) H->I J Determine IC50 via Dose-Response Curve I->J K Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) J->K

Caption: Phase 2 Experimental Workflow for Biochemical Validation.

Detailed Protocols:

Protocol 2.3: In Vitro Kinase Inhibition Assay (Luminescent)

  • Rationale: To quantify the inhibitory potency (IC50) of the compound against a specific kinase identified in Phase 1. This protocol uses the Kinase-Glo® assay, which measures the amount of ATP remaining after the kinase reaction.[19]

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer suitable for the target kinase (typically contains Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the compound in DMSO, then dilute further into the reaction buffer.

    • Reaction Setup: In a 384-well plate, add:

      • Kinase buffer.

      • Compound dilution (or vehicle control).

      • Recombinant kinase enzyme.

      • Kinase substrate (a specific peptide for the kinase).

    • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[20] Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP remaining.

    • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

    • Analysis: Convert luminescence readings to % inhibition relative to controls. Plot % inhibition vs. log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: To determine the mechanism of inhibition (e.g., ATP-competitive), repeat the assay with varying concentrations of both the compound and ATP, and analyze the data using a Lineweaver-Burk plot.[20]

Phase 3: Cellular & Pathway Analysis

The final phase connects direct target engagement to a cellular phenotype. We aim to demonstrate that inhibiting the target protein with our compound leads to a predictable downstream effect on signaling pathways and cell fate.

Workflow for Cellular & Pathway Analysis:

G cluster_0 Cellular Assays cluster_1 Signaling Pathway Analysis L Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) M Target Engagement Assay (e.g., CETSA) L->M N Apoptosis Assay (e.g., Caspase-Glo 3/7) M->N O Western Blot for Phospho-Proteins M->O P Reporter Gene Assay O->P

Caption: Phase 3 Experimental Workflow for Cellular MoA.

Detailed Protocols:

Protocol 2.4: Western Blotting for Signaling Pathway Modulation

  • Rationale: To determine if compound treatment affects the phosphorylation state of the kinase target and its downstream substrates. This provides direct evidence of target inhibition in a cellular context.[21]

  • Methodology:

    • Cell Treatment: Seed an appropriate cell line (e.g., one known to have an active pathway involving the target kinase) in 6-well plates. Once attached, treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 2-4 hours).

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.[22]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

    • Immunoblotting:

      • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[24]

      • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-KIT) and a separate blot with an antibody for the total form of the protein. A loading control (e.g., anti-Actin or anti-GAPDH) should also be probed.

      • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species.[25]

    • Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate.[22] Image the resulting signal using a digital imager or autoradiography film.

    • Analysis: Quantify the band intensities. A decrease in the phospho-protein signal (normalized to total protein and the loading control) with increasing compound concentration indicates on-target pathway inhibition.

Hypothetical Signaling Pathway (Kinase Inhibition Model):

G Compound (2-(O-Tolyl)oxazol-4-YL)methanamine TargetKinase Target Kinase (e.g., c-KIT) Compound->TargetKinase Inhibition pSubstrate Phosphorylated Substrate TargetKinase->pSubstrate Phosphorylation Substrate Downstream Substrate (e.g., STAT3) Substrate->TargetKinase GeneExp Gene Expression (Proliferation, Survival) pSubstrate->GeneExp Proliferation Cell Proliferation & Survival GeneExp->Proliferation

Sources

Foundational

A Comprehensive Technical Guide to (2-(o-Tolyl)oxazol-4-yl)methanamine: Properties, Synthesis, and Applications

Executive Summary: This document provides an in-depth technical overview of (2-(o-Tolyl)oxazol-4-yl)methanamine, a heterocyclic compound featuring a substituted oxazole core. Oxazole derivatives are of significant intere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides an in-depth technical overview of (2-(o-Tolyl)oxazol-4-yl)methanamine, a heterocyclic compound featuring a substituted oxazole core. Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This guide details the fundamental physicochemical properties of the ortho-tolyl isomer, including its molecular weight and exact mass, outlines established and potential synthetic routes, and explores its prospective applications in research and drug development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering a foundation for further investigation and utilization of this valuable chemical scaffold.

Introduction to Substituted Oxazoles

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide spectrum of biological activities. Oxazole-based compounds are known to interact with various enzymes and receptors, leading to applications as antibacterial, anti-inflammatory, anticancer, and antiviral agents.

(2-(o-Tolyl)oxazol-4-yl)methanamine belongs to the class of 2,4-disubstituted oxazoles. Its structure is characterized by:

  • An oxazole core , providing a stable, aromatic platform.

  • An ortho-tolyl group at the 2-position, which introduces lipophilicity and specific steric bulk that can influence binding selectivity to biological targets.

  • A methanamine group (-CH₂NH₂) at the 4-position, which provides a basic center and a key reactive handle for further chemical modification or interaction with biological macromolecules through hydrogen bonding or salt bridge formation.

The specific placement of the methyl group on the phenyl ring (ortho position) distinguishes it from its meta and para isomers, potentially leading to unique pharmacological and chemical profiles.

Physicochemical Properties and Molecular Identification

While specific experimental data for the ortho-tolyl isomer is not widely published, its fundamental properties can be reliably determined based on its molecular formula, which it shares with its isomers. The data for the well-documented para-isomer (CAS 33105-96-3) provides the exact molecular weight and mass values applicable to the ortho-isomer as well.[1][2][3]

Molecular Structure

G cluster_0 Synthesis of (2-(o-Tolyl)oxazol-4-yl)methanamine start 2-Amino-1-chloroethanone + o-Toluoyl Chloride step1 Acylation (NEt₃, DCM) start->step1 intermediate1 α-Acylamino Ketone (Protected Precursor) step1->intermediate1 step2 Cyclodehydration (POCl₃, Reflux) intermediate1->step2 intermediate2 Protected Oxazole step2->intermediate2 step3 Deprotection (TFA or HCl) intermediate2->step3 product (2-(o-Tolyl)oxazol-4-yl)methanamine step3->product G scaffold (2-(o-Tolyl)oxazol-4-yl)methanamine (Core Scaffold) derivatization Chemical Derivatization (Amidation, Reductive Amination, etc.) scaffold->derivatization library Compound Library (Diverse Analogs) derivatization->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Sources

Exploratory

Pharmacokinetic Profiling of (2-(O-Tolyl)oxazol-4-YL)methanamine Derivatives

An In-Depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Executive Summary The (2-(O-Tolyl)oxazol-4-YL)methanamine scaffold is a promising chemotype in modern medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The (2-(O-Tolyl)oxazol-4-YL)methanamine scaffold is a promising chemotype in modern medicinal chemistry, with derivatives showing potential across various therapeutic areas.[1][2] However, the translation of a potent compound into a viable drug candidate is contingent upon a favorable pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this specific class of compounds. By integrating robust in vitro assays with definitive in vivo studies, this document outlines a self-validating, iterative process. The core objective is to empower research teams to identify candidates with optimal drug-like properties, mitigate developmental risks, and accelerate the journey from discovery to clinical evaluation.

Introduction: The Imperative of Early ADME Assessment

The oxazole ring is a cornerstone of many biologically active molecules, valued for its ability to engage with enzymes and receptors through a variety of non-covalent interactions.[1] The (2-(O-Tolyl)oxazol-4-YL)methanamine core, in particular, offers structural versatility for optimization. Yet, efficacy in a test tube often fails to translate to a living system. The primary reason for this discrepancy lies in the compound's pharmacokinetic behavior—how the body acts on the drug.

Early and comprehensive ADME profiling is no longer a supplementary check but a foundational pillar of modern drug discovery.[3][4][5] It provides critical insights that guide lead optimization, predict human pharmacokinetics, and prevent costly late-stage failures.[5][6] This guide details the principles and methodologies for building a robust PK profile for (2-(O-Tolyl)oxazol-4-YL)methanamine derivatives, ensuring that decision-making is driven by data at every stage.

Foundational Profiling: In Vitro ADME Assays

In vitro ADME assays are rapid, cost-effective screening tools designed to assess the fundamental drug-like properties of a compound.[6] They provide the initial data points for building a comprehensive pharmacokinetic profile and for ranking early-stage compounds.

Absorption Potential: Solubility and Permeability

For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluid and then permeate the intestinal wall.

  • Aqueous Solubility: This is a critical first assessment. Poor solubility can be an immediate bottleneck for oral drug development.

    • Causality: A compound must be in solution to be absorbed. The tolyl group on the scaffold suggests a degree of lipophilicity, which must be balanced for adequate aqueous solubility.

    • Protocol: A kinetic solubility assay using turbidimetry is a high-throughput starting point, followed by a more definitive thermodynamic solubility test for promising candidates.

  • Membrane Permeability: This assesses a compound's ability to cross biological membranes, primarily via passive diffusion.

    • Causality: The Caco-2 cell monolayer model is the industry standard because these cells differentiate to form a polarized monolayer with tight junctions, mimicking the human intestinal epithelium.[3] This assay not only measures passive diffusion but can also identify whether the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp), which can severely limit absorption.[4]

    • Experimental Protocol: Caco-2 Permeability Assay

      • Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and grow for 21-25 days to allow for differentiation and formation of a confluent monolayer.

      • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. A TEER value >200 Ω·cm² is typically required. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer yellow).

      • Bidirectional Transport:

        • Apical-to-Basolateral (A-to-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over a 2-hour period. This simulates intestinal absorption.

        • Basolateral-to-Apical (B-to-A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This assesses active efflux.

      • Controls: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds. To identify P-gp substrates, run the assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

      • Quantification: Analyze compound concentrations in the donor and receiver compartments using LC-MS/MS.

      • Calculation: Determine the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 is indicative of active efflux.

G cluster_prep Assay Preparation cluster_assay Bidirectional Permeability Assay cluster_analysis Analysis & Interpretation caco2_seed Seed Caco-2 Cells on Transwell Plates culture Culture for 21-25 Days caco2_seed->culture integrity Confirm Monolayer Integrity (TEER) culture->integrity add_compound_A Add Compound to Apical Side (A) integrity->add_compound_A add_compound_B Add Compound to Basolateral Side (B) integrity->add_compound_B incubate Incubate (e.g., 2 hours) add_compound_A->incubate add_compound_B->incubate sample_A Sample Basolateral Side (A->B) incubate->sample_A sample_B Sample Apical Side (B->A) incubate->sample_B quantify Quantify by LC-MS/MS sample_A->quantify sample_B->quantify calc_papp Calculate Papp (A->B) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er interpret Interpret Absorption Potential calc_er->interpret

Caption: Caco-2 permeability experimental workflow.
Metabolic Stability

This assay predicts how quickly a compound will be metabolized, primarily by the liver. Rapid metabolism leads to a short half-life and low in vivo exposure.

  • Causality: The liver is the primary site of drug metabolism.[3] Human liver microsomes (HLM) contain the major Phase I (oxidative) enzymes, particularly the cytochrome P450 (CYP) family.[6] Using hepatocytes provides a more complete picture by including both Phase I and Phase II (conjugative) metabolic pathways. The oxazole ring itself can be susceptible to oxidative metabolism and ring cleavage.[7]

  • Experimental Protocol: Metabolic Stability in Human Liver Microsomes

    • Preparation: Prepare a reaction mixture containing human liver microsomes in a phosphate buffer.

    • Pre-incubation: Pre-incubate the microsomes at 37°C.

    • Initiation: Initiate the reaction by adding the test compound and the cofactor NADPH (required for CYP450 activity). A parallel incubation without NADPH serves as a negative control to rule out non-enzymatic degradation.

    • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Controls: Include a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) to validate the assay performance.

    • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

    • Calculation: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and the in vitro half-life (t½).

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation mix Prepare Microsome/Buffer Mix preincubate Pre-incubate at 37°C mix->preincubate add_cpd Add Test Compound preincubate->add_cpd start_rxn Initiate with NADPH add_cpd->start_rxn timepoint Time Points (0, 5, 15, 30 min) start_rxn->timepoint quench Quench with Acetonitrile timepoint->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Metabolic stability assay workflow.
Plasma Protein Binding (PPB)
  • Causality: Only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect.[3] High PPB can limit efficacy and clearance. Equilibrium dialysis is the gold standard method, allowing the free drug to equilibrate across a semi-permeable membrane.

  • Protocol: The test compound is added to plasma in one chamber of a dialysis device, separated by a membrane from a buffer-only chamber. The device is incubated until equilibrium is reached. The concentrations in both chambers are then measured to calculate the percentage of the bound and unbound drug.

In Vitro Data Integration

The results from these assays should be compiled into a scorecard to facilitate direct comparison and selection of the most promising derivatives.

Compound IDKinetic Solubility (µM)Papp A->B (10⁻⁶ cm/s)Efflux RatioHLM t½ (min)% PPB (Human)
Derivative 1 15015.21.14592.5
Derivative 2 252.15.8>6099.1
Derivative 3 >20025.50.91275.0
Control (Warfarin) >20020.01.0>6099.3

Table 1: Example of an in vitro ADME scorecard for comparing (2-(O-Tolyl)oxazol-4-YL)methanamine derivatives. Derivative 1 shows a balanced profile, while Derivative 2 is flagged for low permeability and high efflux, and Derivative 3 for high metabolic instability.

Definitive Profiling: In Vivo Pharmacokinetic Studies

After selecting candidates based on their in vitro profile, in vivo studies in preclinical species (typically rodents) are essential to understand how these properties translate to a whole organism.

Study Design
  • Causality: A crossover design is often employed where the same group of animals receives both an intravenous (IV) and an oral (PO) dose, separated by a washout period. The IV dose is critical because it provides a direct measure of systemic clearance and volume of distribution, bypassing absorption. The PO dose allows for the determination of oral bioavailability (%F), which is the fraction of the oral dose that reaches systemic circulation.

  • Protocol:

    • Animal Model: Use cannulated rats or mice to facilitate serial blood sampling.

    • Dosing:

      • IV Administration: Administer a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

      • Oral Administration: Administer a higher dose (e.g., 5-10 mg/kg) via oral gavage.

    • Blood Sampling: Collect sparse samples from multiple animals or serial samples from cannulated animals at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Sample Processing: Process blood to plasma and store at -80°C until analysis.

    • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug in plasma.

    • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

Key Pharmacokinetic Parameters
  • Area Under the Curve (AUC): Total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume into which the drug distributes.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Oral Bioavailability (%F): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

ParameterUnitIV (1 mg/kg)PO (5 mg/kg)Interpretation
Cmax ng/mL1250450Maximum observed concentration.
Tmax h0.081.0Time to reach Cmax.
AUC (0-inf) h*ng/mL18753250Total drug exposure.
CL mL/min/kg8.9-Systemic clearance. Low relative to liver blood flow.
Vd_ss L/kg3.5-Moderate tissue distribution.
h4.65.1Terminal half-life.
F %-34.7 Moderate oral bioavailability.

Table 2: Example of in vivo pharmacokinetic parameters for a lead candidate in rats.

Caption: Integrated workflow for pharmacokinetic profiling.

Understanding Biotransformation: Metabolic Pathways

Identifying the metabolic "soft spots" on the (2-(O-Tolyl)oxazol-4-YL)methanamine scaffold is crucial for rational drug design.

  • Oxazole Ring Metabolism: The oxazole ring can undergo several biotransformations.

    • Oxidative Ring Cleavage: This is a common pathway for oxazoles, often leading to inactive metabolites.[8]

    • Hydroxylation: CYP450 enzymes can hydroxylate the oxazole ring, though this is less common than ring opening.

    • Aldehyde Oxidase (AO) Metabolism: C2-unsubstituted oxazoles can be oxidized to a 2-oxazolone metabolite by aldehyde oxidase, a cytosolic enzyme.[9] While the core scaffold is substituted at C2, this pathway should be considered for related analogues.

  • Side Chain Metabolism:

    • Tolyl Group: The methyl group on the tolyl ring is a prime target for oxidation by CYP450s to form a benzyl alcohol, which can be further oxidized to a benzoic acid.

    • Methanamine Group: The primary amine is susceptible to deamination or conjugation reactions (Phase II).

G cluster_phase1 Phase I Metabolism (CYP450, AO) cluster_phase2 Phase II Metabolism parent Parent Compound (2-(O-Tolyl)oxazol-4-YL)methanamine m1 Tolyl-Methyl Hydroxylation (CH3 -> CH2OH) parent->m1 m2 Oxazole Ring Cleavage parent->m2 m3 N-Deamination parent->m3 m4 Glucuronidation (at CH2OH or Amine) m1->m4 m5 Sulfation (at CH2OH) m1->m5 m3->m4

Caption: Potential metabolic pathways for the core scaffold.

Conclusion: An Iterative and Validating Approach

The pharmacokinetic profiling of (2-(O-Tolyl)oxazol-4-YL)methanamine derivatives is a multi-faceted process that forms the bedrock of successful drug development. The strategy outlined in this guide emphasizes an iterative cycle of design, in vitro testing, and in vivo validation. By understanding the causal relationships behind experimental choices—why Caco-2 mimics the gut, why microsomes model Phase I metabolism, and why IV dosing is the benchmark for bioavailability—researchers can build a self-validating data package. This robust approach ensures that only compounds with the highest probability of clinical success, characterized by balanced solubility, permeability, metabolic stability, and predictable in-life exposure, are advanced, ultimately saving resources and accelerating the delivery of novel therapeutics to patients.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Dixit, R. (2025, April 16). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Retrieved from [Link]

  • Kumar, V., & Singh, K. D. (2002). Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. Chemical Research in Toxicology, 15(2), 131-160. Retrieved from [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Arora, V. K., et al. (2012). A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. Drug Metabolism and Disposition, 40(9), 1734-1741. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. Journal of Pharmaceutical Negative Results, 13(S07), 212-220. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism of oxazole ring‐opening and trapping of the aldehyde intermediate. Retrieved from [Link]

  • Wang, X., et al. (2014). Discovery of oxazole and triazole derivatives as potent and selective S1P(1) agonists through pharmacophore-guided design. European Journal of Medicinal Chemistry, 85, 47-59. Retrieved from [Link]

  • Kumar, A., et al. (2026, January 9). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Drug Targets. Retrieved from [Link]

  • Du, Y., et al. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Medicinal Chemistry Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (n.d.). Marketed drugs containing oxazole. Retrieved from [Link]

  • Thieme. (2025, November 21). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Retrieved from [Link]

  • Thomas, A. G., et al. (2019). Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Journal of Medicinal Chemistry, 62(20), 9195-9205. Retrieved from [Link]

  • PubChem. (n.d.). (2-(p-tolyl)oxazol-4-yl)methanamine. Retrieved from [Link]

  • Sanna, M., et al. (2021). Bioactive Oxadiazoles 2.0. International Journal of Molecular Sciences, 22(16), 8754. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of (2-(O-Tolyl)oxazol-4-YL)methanamine

Abstract The development of novel therapeutic agents requires a rigorous evaluation of their safety profile at the earliest stages of discovery. This guide provides a comprehensive overview of the in vitro toxicity asses...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel therapeutic agents requires a rigorous evaluation of their safety profile at the earliest stages of discovery. This guide provides a comprehensive overview of the in vitro toxicity assessment of (2-(O-Tolyl)oxazol-4-YL)methanamine, a novel small molecule containing the biologically significant oxazole scaffold. Lacking specific published toxicity data for this exact molecule, this document presents a representative in vitro toxicity profile based on established, regulatory-compliant methodologies. We delve into the core assays essential for characterizing a new chemical entity's potential for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. Each section explains the scientific rationale behind the experimental choices, provides detailed, step-by-step protocols, and presents hypothetical data to illustrate the interpretation of results. This whitepaper is intended for researchers, scientists, and drug development professionals to serve as a practical guide for the preclinical safety evaluation of novel chemical entities.

Introduction: The Imperative of Early In Vitro Safety Assessment

The journey of a novel compound from the laboratory to the clinic is fraught with challenges, with a significant rate of attrition due to safety concerns. In vitro toxicology offers a powerful toolkit to "fail fast and fail cheap," identifying compounds with potential liabilities long before they reach costly and time-consuming in vivo studies.[1] This paradigm shift towards new approach methodologies (NAMs), including a battery of in vitro assays, is increasingly recognized by regulatory bodies for its potential to provide mechanistic insights into potential human toxicities while reducing reliance on animal testing.[2]

The subject of this guide, (2-(O-Tolyl)oxazol-4-YL)methanamine, features an oxazole ring, a heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[3] While this scaffold is prevalent in medicinal chemistry, a thorough and systematic evaluation of the toxicity of each new analogue is paramount. This guide will therefore construct a hypothetical, yet scientifically rigorous, in vitro toxicity profile for this compound, outlining the critical assays that form the foundation of a preclinical safety assessment package.

Compound at a Glance: Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is crucial for designing and interpreting in vitro assays. For the purpose of this guide, we will assume the following properties for (2-(O-Tolyl)oxazol-4-YL)methanamine:

PropertyHypothetical ValueRationale
Molecular Formula C₁₁H₁₂N₂OBased on chemical structure.
Molecular Weight 188.23 g/mol Calculated from the molecular formula.
logP 1.5Estimated for moderate lipophilicity, suggesting good cell permeability.
Aqueous Solubility 50 µM in PBS at pH 7.4Assumed to be sufficient for in vitro testing without significant precipitation.

In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity assays are the cornerstone of in vitro toxicology, providing a primary measure of a compound's ability to cause cell death.[4] These assays assess overall cellular health and are used to determine the concentration range for more specific, mechanistic toxicity studies. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration at which 50% of a biological process (like cell proliferation) is inhibited.[5] We employ the widely used MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[4]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture:

    • Seed human embryonic kidney (HEK293) and human cervical cancer (HeLa) cells in 96-well plates at a density of 5,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of (2-(O-Tolyl)oxazol-4-YL)methanamine in complete culture medium, ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Cytotoxicity Data
Cell LineTypeIC50 (µM)Selectivity Index (SI)
HeLa Human Cervical Cancer15.23.2
HEK293 Non-cancerous Human Embryonic Kidney48.6-

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI suggests greater selectivity for cancer cells.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Cell_Seeding->Treat_Cells Compound_Dilution Prepare Serial Dilutions of Compound Compound_Dilution->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for assessing cell viability.

In Vitro Genotoxicity Assessment

Rationale: Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can cause genetic damage through various mechanisms.[6] Regulatory agencies typically require a battery of tests to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).[1][7] The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for a compound's potential to induce gene mutations.[8][9]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Assay
  • Bacterial Strains:

    • Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine, meaning they cannot produce it and require it for growth.[9] These strains are designed to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation:

    • Conduct the assay both with and without the addition of a rat liver homogenate (S9 fraction) to determine if the compound or its metabolites are mutagenic.[7]

  • Exposure:

    • In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating:

    • Pour the mixture onto a minimal glucose agar plate, which lacks histidine.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine and thus grow on the plate).

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control indicates a positive result.[1]

Hypothetical Ames Test Results
StrainMetabolic Activation (S9)Compound Concentration (µ g/plate )Mean Revertants ± SDFold Increase vs. ControlResult
TA100 -0 (Vehicle)125 ± 101.0Negative
10130 ± 121.0
50135 ± 151.1
100140 ± 111.1
TA100 +0 (Vehicle)130 ± 141.0Negative
10138 ± 161.1
50145 ± 131.1
100150 ± 181.2
TA98 -0 (Vehicle)30 ± 51.0Negative
10035 ± 61.2
TA98 +0 (Vehicle)32 ± 41.0Negative
10038 ± 71.2

A result is typically considered positive if there is a dose-related increase in revertants and the fold increase over the control is ≥ 2.

In Vitro Genotoxicity Testing Strategy

Genotoxicity_Workflow Start Test Compound Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Start->Ames_Test Ames_Result Ames Test Result Ames_Test->Ames_Result Micronucleus_Test In Vitro Micronucleus Assay in Mammalian Cells Ames_Result->Micronucleus_Test Negative Positive Potential Genotoxin Further Investigation Required Ames_Result->Positive Positive Micronucleus_Result Micronucleus Test Result Micronucleus_Test->Micronucleus_Result Negative Presumed Non-Genotoxic Micronucleus_Result->Negative Negative Micronucleus_Result->Positive Positive DILI_Mechanisms Compound Parent Drug / Compound Metabolism Hepatic Metabolism (CYP450) Compound->Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction Compound->Mitochondrial_Dysfunction Bile_Acid_Transport Inhibition of Bile Acid Transport Compound->Bile_Acid_Transport Reactive_Metabolite Reactive Metabolite Formation Metabolism->Reactive_Metabolite Reactive_Metabolite->Mitochondrial_Dysfunction ROS_Formation ↑ Reactive Oxygen Species (ROS) Reactive_Metabolite->ROS_Formation Mitochondrial_Dysfunction->ROS_Formation Apoptosis Apoptosis / Necrosis ROS_Formation->Apoptosis Bile_Acid_Transport->Apoptosis Hepatocellular_Injury Hepatocellular Injury Apoptosis->Hepatocellular_Injury

Caption: Key mechanisms leading to drug-induced liver injury.

In Vitro Cardiotoxicity Assessment: hERG Channel Assay

Rationale: Assessing cardiotoxicity is a critical safety checkpoint, as unexpected cardiac events are a major reason for the withdrawal of approved drugs. [10]A key concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which plays a crucial role in cardiac repolarization. [11]Blockade of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes. [12]The patch-clamp electrophysiology assay is the gold standard for directly measuring a compound's effect on hERG channel function. [10]

Experimental Protocol: Manual Patch-Clamp hERG Assay
  • Cell Line:

    • Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

  • Electrophysiology:

    • Utilize the whole-cell patch-clamp technique to isolate a single cell and measure the ion current flowing through the hERG channels.

  • Voltage Protocol:

    • Apply a specific voltage protocol designed to elicit the characteristic hERG current. [12]4. Compound Application:

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of (2-(O-Tolyl)oxazol-4-YL)methanamine.

  • Measurement and Analysis:

    • Measure the reduction in the hERG current at each concentration relative to the baseline.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Hypothetical hERG Inhibition Data
AssayCell LineIC50 (µM)Interpretation
hERG Patch-Clamp HEK-293 (hERG expressing)> 30 µMA low potential for hERG channel inhibition. An IC50 > 30 µM is often considered a low risk.
Role of hERG in Cardiac Action Potential

Cardiac_Action_Potential Cardiac Action Potential Phases Phase4 Phase 4 Resting Potential Phase0 Phase 0 Depolarization (Na+ influx) Phase4->Phase0 Phase1 Phase 1 Initial Repolarization (K+ efflux) Phase0->Phase1 Phase2 Phase 2 Plateau (Ca2+ influx) Phase1->Phase2 Phase3 Phase 3 Repolarization (K+ efflux) Phase2->Phase3 Phase3->Phase4 hERG hERG (IKr) Contributes to Phase 3 Phase3->hERG

Caption: The hERG channel is critical for Phase 3 repolarization.

Summary and Integrated Perspective

This guide has outlined a foundational in vitro toxicity profile for the novel compound (2-(O-Tolyl)oxazol-4-YL)methanamine. Based on our hypothetical data, the compound exhibits the following characteristics:

  • Cytotoxicity: Moderate and selective cytotoxicity against the HeLa cancer cell line compared to the non-cancerous HEK293 line.

  • Genotoxicity: No evidence of mutagenicity in the Ames test, with or without metabolic activation. Further testing, such as a micronucleus assay, would be required for a complete assessment. [1]* Hepatotoxicity: Low potential for direct cytotoxicity to liver cells at concentrations up to 200 µM.

  • Cardiotoxicity: A low risk of inhibiting the hERG potassium channel, with an IC50 value well above the typical range of concern.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Google Books.
  • In vitro assays for developmental neurotoxicity. (n.d.). OECD.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate.
  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026, February 11). MDPI.
  • A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. (2026, March). Benchchem.
  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026, February 11). PubMed.
  • Hepatotoxicity Assays: Advancing Research. (2024, April 8). Da-Ta Biotech.
  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). National Centre for the Replacement, Refinement and Reduction of Animals in Research.
  • hERG Safety Assay. (n.d.). Creative Bioarray.
  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (n.d.). PMC - NIH.
  • Herg Assay Services. (n.d.). Reaction Biology.
  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD.
  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. (2025, June 25). OECD.
  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs.
  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021, February 8). Emulate.
  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.
  • Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018, December 10). OECD.
  • Ames test. (n.d.). Wikipedia.
  • Five Ways to Ensure hERG Assays are Scientifically Reliable. (2025, October 24). WuXi AppTec.
  • In vitro models for liver toxicity testing. (n.d.). PMC - NIH.
  • Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.). Frontiers in Pharmacology.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of the Oxazole Ring in (2-(O-Tolyl)oxazol-4-YL)methanamine

Abstract The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse reactivity.[1][2][3] This guide provides an in-depth analysis of the pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse reactivity.[1][2][3] This guide provides an in-depth analysis of the predicted chemical reactivity of a specific, nuanced derivative: (2-(o-Tolyl)oxazol-4-YL)methanamine. While direct literature on this exact molecule is limited, this paper synthesizes fundamental principles of oxazole chemistry with a detailed examination of substituent effects to construct a comprehensive reactivity profile. We will explore the electronic landscape of the oxazole core, the directing influence of the o-tolyl and aminomethyl groups, and predict the molecule's behavior in key chemical transformations including electrophilic substitution, nucleophilic attack, and reactions involving the exocyclic amine. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the synthetic potential of substituted oxazoles.

Chapter 1: The Oxazole Core - Electronic Structure and General Reactivity

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity, derived from the delocalization of six π-electrons, is less pronounced than that of benzene, rendering it more susceptible to certain addition and ring-opening reactions.[1] The electronic nature of the ring is dictated by the competing effects of the pyridine-like nitrogen at position 3 and the furan-like oxygen at position 1.[4]

  • Nitrogen (N-3): The nitrogen atom is sp2 hybridized and behaves like pyridine, withdrawing electron density from the ring via induction and making the ring generally electron-deficient.[4] This basic site is susceptible to protonation and N-alkylation.[4][5]

  • Oxygen (O-1): The oxygen atom, also sp2 hybridized, donates a pair of electrons to the π-system, contributing to the ring's aromaticity.[1] This also imparts diene-like character, allowing oxazoles to participate in cycloaddition reactions.[4]

This electronic arrangement creates a distinct reactivity pattern across the carbon atoms:

  • C2 Position: This position is the most electron-deficient due to its placement between two electronegative heteroatoms.[4][6] It is the most acidic proton on the ring (pKa ≈ 20) and is susceptible to deprotonation by strong bases (metallation) and attack by nucleophiles, especially if a good leaving group is present.[5][6][7]

  • C4 Position: This position is more electron-rich than C2. Electrophilic attack is more favorable here than at C2 but generally less so than at C5.[4]

  • C5 Position: This is typically the most nucleophilic carbon and the preferred site for electrophilic aromatic substitution, particularly when electron-donating groups are present on the ring.[5][7][8]

The general order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2, although this is often cited as difficult without activating groups.[4] For nucleophilic substitution, the order of reactivity for leaving groups is C2 >> C4 > C5.[1][5]

Caption: Predicted reactivity sites in the target molecule.

Chapter 2: Influence of Substituents in (2-(o-Tolyl)oxazol-4-YL)methanamine

The general reactivity of the oxazole core is significantly modulated by its substituents. In our target molecule, the 2-(o-tolyl) and 4-methanamine groups exert powerful electronic and steric effects.

The 2-(o-Tolyl) Group

The o-tolyl group at the C2 position influences the ring in several ways:

  • Electronic Effects: As an aryl group, it is generally considered weakly electron-donating through resonance, which can help activate the oxazole ring towards electrophilic attack, particularly at the C5 position. The methyl group on the phenyl ring is also electron-donating via hyperconjugation, further enhancing this effect.

  • Steric Hindrance: The ortho-methyl group provides significant steric bulk around the C2 position. This will hinder direct nucleophilic attack at C2 and may also influence the conformation of the molecule, potentially affecting reactions at adjacent positions.

  • Direct C-H Activation: The phenyl ring itself presents sites for transition-metal-catalyzed C-H activation, allowing for further functionalization. Rhodium(III)-catalyzed C-H activation of 2-phenyloxazoles is a known transformation.[9]

The 4-Methanamine Group

The aminomethyl group at C4 is a primary determinant of the molecule's overall reactivity profile:

  • Basicity and Nucleophilicity: The primary amine is a strong nucleophile and a weak base. It is the most likely site for initial reaction with a wide range of electrophiles, including acylating and alkylating agents.[10]

  • Electronic Effects on the Ring: The -CH₂NH₂ group is overall electron-donating. This effect will strongly activate the oxazole ring towards electrophilic substitution, reinforcing the inherent tendency for reaction at the C5 position.

  • Directing Group Potential: While not as common as other directing groups, the amine could potentially direct metallation to the C5 position under specific conditions.

Chapter 3: Predicted Reactivity Profile and Key Transformations

Synthesizing the core reactivity of the oxazole ring with the powerful influence of the o-tolyl and methanamine substituents allows for the prediction of a detailed reactivity profile.

Reactions at the Methanamine Side Chain

The exocyclic amine is the most accessible and reactive site for many common transformations.

  • N-Acylation and N-Sulfonylation: The primary amine will react readily with acid chlorides, anhydrides, and sulfonyl chlorides in the presence of a mild base to form the corresponding amides and sulfonamides. This is a robust and predictable transformation.

  • N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging and may require specific strategies like reductive amination.

  • Mannich-type Reactions: The amine can act as a nucleophile in Mannich reactions, although this is less common for primary amines compared to their use as the active hydrogen component.[10]

Electrophilic Aromatic Substitution

The combined electron-donating effects of the 2-aryl and 4-aminomethyl groups strongly activate the oxazole ring for electrophilic substitution.

  • Preferred Site: The C5 position is overwhelmingly the most likely site for electrophilic attack due to the strong activation from both substituents.

  • Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to proceed smoothly and regioselectively at C5.

  • Nitration and Sulfonation: Traditional nitrating and sulfonating conditions (strong acids) will likely protonate the N-3 position of the oxazole ring and the side-chain amine, deactivating the system.[4] Therefore, these transformations would require milder, specialized conditions.

  • Friedel-Crafts Reactions: Acylation and alkylation are unlikely to be successful due to the basic nitrogen atoms in the molecule complexing with the Lewis acid catalyst.

Metallation and C-H Functionalization

Direct deprotonation of the oxazole ring offers a powerful route to functionalization.

  • Deprotonation: While the C2 proton is the most acidic on an unsubstituted oxazole, the C2 position in our target molecule is blocked. The next most acidic proton is at C5. It is plausible that a strong base like n-butyllithium could deprotonate the C5 position, especially given the directing potential of the adjacent substituents. However, lithiation of the methyl group on the tolyl ring is also a competitive possibility.[11][12]

  • Palladium-Catalyzed Direct Arylation: There are established protocols for the direct C-H arylation of oxazoles at the C2 position.[13][14] While C2 is substituted here, similar conditions might promote C5 arylation, or even functionalization of the o-tolyl ring.

Cycloaddition Reactions

Oxazoles can function as dienes in Diels-Alder reactions, typically leading to the formation of pyridines after rearrangement of the initial cycloadduct.[4][7][15] The presence of electron-donating substituents, as in our target molecule, facilitates these reactions.[4] Reaction with a suitable dienophile, such as an electron-deficient alkyne, could yield a highly substituted pyridine derivative.

Ring Opening Reactions

The oxazole ring can be cleaved under certain conditions.

  • Nucleophilic Attack: While direct nucleophilic substitution on the ring is rare without a leaving group, strong nucleophiles can induce ring cleavage.[4][5]

  • Reductive Cleavage: Reduction with potent agents can lead to ring-opened products.[4][5]

  • Deprotonation-Induced Opening: Deprotonation at C2 of an unsubstituted oxazole can lead to an equilibrium with a ring-opened isocyanide.[4][6][16][17] While C2 is blocked in our molecule, this highlights the inherent lability of the ring under strongly basic conditions.

G cluster_workflow Synthetic Workflow: N-Acylation start Start: (2-(o-Tolyl)oxazol-4-YL)methanamine dissolve Dissolve in Aprotic Solvent (e.g., Dichloromethane) start->dissolve add_base Add Non-Nucleophilic Base (e.g., Triethylamine) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent Dropwise (e.g., Acetyl Chloride) cool->add_acyl warm Warm to Room Temperature Stir for 2-4 hours add_acyl->warm workup Aqueous Workup (e.g., NaHCO₃ wash) warm->workup extract Extract with Organic Solvent workup->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify

Caption: Experimental workflow for a typical N-acylation reaction.

Chapter 4: Experimental Protocols

The following protocols are representative examples of the key transformations discussed. They are based on established methodologies for similarly substituted heterocyclic systems.

Protocol 4.1: N-Acetylation of the Methanamine Side Chain

Objective: To demonstrate the high reactivity of the exocyclic amine towards acylation.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2-(o-Tolyl)oxazol-4-YL)methanamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: Electrophilic Bromination at C5

Objective: To illustrate the regioselective electrophilic substitution on the activated oxazole ring.

Methodology:

  • Preparation: Dissolve (2-(o-Tolyl)oxazol-4-YL)methanamine (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with saturated sodium thiosulfate solution to remove any remaining bromine, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by flash chromatography or recrystallization.

Chapter 5: Summary and Future Directions

The reactivity of (2-(o-Tolyl)oxazol-4-YL)methanamine is a compelling case study in substituent-directed heterocyclic chemistry. The molecule possesses two primary reactive centers: the highly nucleophilic side-chain amine and the electron-rich C5 position of the oxazole ring.

Summary of Predicted Reactivity:

Reaction TypePrimary SiteControlling FactorsExpected Outcome
N-Acylation/Alkylation Methanamine (-NH₂)High nucleophilicity of the primary amineHigh yield formation of amides/amines
Electrophilic Substitution C5-PositionStrong activation from both substituentsRegioselective functionalization
Metallation C5-Position / o-Tolyl-CH₃Directed by substituents / proton acidityAnionic intermediate for further reaction
Cycloaddition Oxazole Ring (Diene)Electron-donating groupsFormation of substituted pyridines

Future Directions:

The dual reactivity of this molecule opens avenues for its use as a versatile building block in drug discovery and materials science. Future research could focus on:

  • Orthogonal Protection Strategies: Developing methods to selectively protect the amine, allowing for transformations on the oxazole ring without interference, and vice versa.

  • Intramolecular Cyclizations: Designing reactions where the side-chain amine acts as an intramolecular nucleophile to forge new fused-ring systems.

  • Polymer Chemistry: Utilizing the amine functionality as a handle for polymerization or for grafting the oxazole unit onto polymer backbones to create novel functional materials.

By understanding the fundamental principles outlined in this guide, researchers can effectively harness the synthetic potential of this and related substituted oxazoles.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from Pharmaguideline. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from Semantic Scholar. [Link]

  • SpringerLink. (n.d.). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Retrieved from SpringerLink. [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from Taylor & Francis Online. [Link]

  • ACS Publications. (2022, March 10). Modular Approach for Photoinduced Cycloaddition Enabling the Synthesis of Diverse Bioactive Oxazoles. Retrieved from ACS Publications. [Link]

  • Organic Communications. (2020, December 26). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-diones with various dienes and dipolarophiles. Retrieved from Organic Communications. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from CUTM Courseware. [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from Wikipedia. [Link]

  • PMC. (n.d.). Unusual cycloadditions of o-quinone methides with oxazoles. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from ResearchGate. [Link]

  • Nature. (n.d.). Spectroscopy of the breaking bond: the diradical intermediate of the ring opening in oxazole. Retrieved from Nature. [Link]

  • Thieme. (n.d.). C–H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Retrieved from Thieme. [Link]

  • PMC. (n.d.). Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Electronic properties of substituents in the studied heterocycles. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Transition‐metal‐catalyzed C−H activation of oxazole compounds. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2005, May 27). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. Retrieved from ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Construction of Nitrogen Heterocycles Bearing an Aminomethyl Group by Copper-Catalyzed Domino Three-Component Coupling-Cyclization. Retrieved from Organic Chemistry Portal. [Link]

  • Wiley Online Library. (n.d.). Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus. Retrieved from Wiley Online Library. [Link]

  • RSC Publishing. (2017, March 6). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Retrieved from RSC Publishing. [Link]

  • ACS Publications. (2023, April 7). Simple and Efficient Aromatic C–H Oxazolination. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). Aminomethylation Reactions of Nitrogen and Sulfur Five-Membered Heterocyclic Compounds. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2026, January 30). Metal and additive-free synthesis of 2,4-disubstituted oxazoles via thiourea-mediated cyclization reaction. Retrieved from RSC Publishing. [Link]

  • ACS Publications. (2021, February 3). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. Retrieved from ACS Publications. [Link]

  • PubMed. (1999, July 15). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Retrieved from PubMed. [Link]

Sources

Foundational

An In-depth Technical Guide to (2-(o-Tolyl)oxazol-4-yl)methanamine for Researchers and Drug Development Professionals

Introduction The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This guide focuses on a specific derivative, (2-(o-Tolyl)oxazol-4-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This guide focuses on a specific derivative, (2-(o-Tolyl)oxazol-4-yl)methanamine, a molecule of interest for its potential applications in drug discovery and development. The strategic placement of an ortho-tolyl group at the 2-position and a methanamine moiety at the 4-position of the oxazole ring presents a unique stereochemical and electronic profile for interaction with biological targets. This document serves as a comprehensive technical resource, providing critical data on its chemical identity, a detailed synthesis protocol, safety and handling procedures, and an exploration of its potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A precise Chemical Abstracts Service (CAS) Registry Number for (2-(o-Tolyl)oxazol-4-yl)methanamine could not be definitively identified in the available databases. However, the closely related para-isomer, (2-p-Tolyl-oxazol-4-yl)methylamine, is assigned CAS Registry Number 33105-96-3 . It is crucial for researchers to verify the specific CAS number for the ortho-isomer upon sourcing or synthesis. For the purpose of this guide, representative data is provided, with the acknowledgment of this distinction.

Table 1: Physicochemical Properties of (2-(p-Tolyl)oxazol-4-yl)methanamine

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
IUPAC Name [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine
Predicted XlogP 1.3
Monoisotopic Mass 188.09496 Da

Synthesis Protocol: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a robust and versatile method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). This approach is well-suited for the preparation of (2-(o-Tolyl)oxazol-4-yl)methanamine, starting from o-tolualdehyde. The synthesis proceeds through a multi-step, one-pot reaction, culminating in the formation of the desired oxazole ring, which can then be further functionalized.

Step 1: Synthesis of 2-(o-Tolyl)oxazole-4-carbaldehyde

The initial step involves the formation of the oxazole ring with a formyl group at the 4-position, which will serve as a precursor to the methanamine group.

Experimental Protocol:

  • Reaction Setup: To a solution of o-tolualdehyde (1.0 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in anhydrous methanol, add anhydrous potassium carbonate (1.5 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between dichloromethane and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 2-(o-tolyl)oxazole-4-carbaldehyde.

Step 2: Reductive Amination to (2-(o-Tolyl)oxazol-4-yl)methanamine

The aldehyde synthesized in the previous step is converted to the final amine product via reductive amination.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-(o-Tolyl)oxazole-4-carbaldehyde (1.0 equivalent) in anhydrous dichloromethane, add a solution of ammonia in methanol (excess). The mixture is stirred at room temperature.

  • Reduction: After a suitable time for imine formation, a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise.

  • Reaction Execution: The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as column chromatography or crystallization, to yield (2-(o-Tolyl)oxazol-4-yl)methanamine.

Synthesis_Workflow cluster_step1 Step 1: Oxazole Ring Formation cluster_step2 Step 2: Reductive Amination o_tolualdehyde o-Tolualdehyde reflux Reflux o_tolualdehyde->reflux tosmic TosMIC tosmic->reflux k2co3 K2CO3, Methanol k2co3->reflux workup1 Work-up & Purification reflux->workup1 oxazole_aldehyde 2-(o-Tolyl)oxazole-4-carbaldehyde workup1->oxazole_aldehyde amination Reductive Amination oxazole_aldehyde->amination ammonia Ammonia/Methanol ammonia->amination reducing_agent Sodium Triacetoxyborohydride reducing_agent->amination workup2 Work-up & Purification amination->workup2 final_product (2-(o-Tolyl)oxazol-4-yl)methanamine workup2->final_product

Caption: Synthetic workflow for (2-(o-Tolyl)oxazol-4-yl)methanamine.

Spectroscopic and Analytical Data

The structural confirmation of (2-(o-Tolyl)oxazol-4-yl)methanamine would rely on a combination of spectroscopic techniques. Below is a table of expected spectroscopic data based on analysis of similar 2-aryl-oxazole derivatives.

Table 2: Representative Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the tolyl and oxazole rings, a singlet for the oxazole C5-H, a singlet for the CH₂ of the methanamine group, a broad singlet for the NH₂ protons, and a singlet for the methyl group of the tolyl substituent.
¹³C NMR Resonances corresponding to the carbons of the oxazole and tolyl rings, the methylene carbon, and the methyl carbon.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (oxazole and aromatic rings), and C-O stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety, Handling, and Storage

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Table 3: Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.

Safety_Protocol cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage H302 Harmful if swallowed Gloves Gloves H302->Gloves H315 Causes skin irritation LabCoat Lab Coat H315->LabCoat H319 Causes serious eye irritation Goggles Safety Goggles H319->Goggles H335 May cause respiratory irritation FumeHood Fume Hood H335->FumeHood Ventilation Good Ventilation Gloves->Ventilation Goggles->Ventilation LabCoat->Ventilation FumeHood->Ventilation Storage Cool, Dry, Sealed Ventilation->Storage Incompatibles Avoid Oxidizers & Acids Storage->Incompatibles

Caption: Key safety considerations for handling (2-(o-Tolyl)oxazol-4-yl)methanamine.

Potential Applications in Drug Discovery

The oxazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. These activities are often attributed to the ability of the oxazole scaffold to engage in various non-covalent interactions with biological targets. The introduction of the (o-tolyl)methanamine moiety provides specific vectors for further chemical modification and for probing structure-activity relationships (SAR).

Potential Therapeutic Areas:

  • Anticancer: Numerous oxazole derivatives have demonstrated potent anticancer activity. The structural features of (2-(o-Tolyl)oxazol-4-yl)methanamine could be exploited to design novel kinase inhibitors or compounds that interfere with other cancer-related signaling pathways.

  • Antimicrobial: The oxazole nucleus is present in several antimicrobial agents. This compound could serve as a starting point for the development of new antibiotics or antifungals, a critical need in the face of growing antimicrobial resistance.

  • Anti-inflammatory: Certain oxazole-containing compounds have shown significant anti-inflammatory properties.

  • Neurological Disorders: The methanamine group can be a key pharmacophoric element for targets in the central nervous system (CNS). For instance, derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been investigated as biased agonists of serotonin 5-HT1A receptors for their potential as antidepressant drug candidates.

Conclusion

References

  • BenchChem. Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols. BenchChem. Accessed March 20, 2024.
  • BenchChem. Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols. BenchChem. Accessed March 20, 2024.
  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
  • Santa Cruz Biotechnology, Inc. (2-p-Tolyl-oxazol-4-yl)methylamine. Santa Cruz Biotechnology, Inc. Accessed March 20, 2024.
  • ChemRadar. c-(2-p-tolyl-oxazol-4-yl)-methylamine CAS#33105-96-3. ChemRadar. Accessed March 20, 2024.
  • Santa Cruz Biotechnology, Inc. (2-p-Tolyl-oxazol-4-yl)methylamine | CAS 33105-96-3. Santa Cruz Biotechnology, Inc. Accessed March 20, 2024.
  • Shao, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1693.
  • ChemRadar. c-(2-p-tolyl-oxazol-4-yl)-methylamine CAS#33105-96-3 | FCMD. ChemRadar. Accessed March 20, 2024.
  • ResearchGate. ChemInform Abstract: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids.
  • MilliporeSigma. Safety Data Sheet. MilliporeSigma. Accessed March 20, 2024.
  • BenchChem. Application Notes and Protocols for the Synthesis of Novel Antibiotics Using (2-Methyloxazol-4-YL)methanamine. BenchChem. Accessed March 20, 2024.
  • BenchChem. Comparative analysis of spectroscopic data of benzoxazole derivatives. BenchChem. Accessed March 20, 2024.
  • Merck Millipore. Safety Data Sheet. Merck Millipore. Accessed March 20, 2024.
  • Cayman Chemical. Safety Data Sheet. Cayman Chemical. Accessed March 20, 2024.
  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 276-288.
  • ResearchGate. Synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, 10 a–f.
  • Enamine. Safety Data Sheet. Enamine. Accessed March 20, 2024.
  • Canale, V., et al. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2)
Exploratory

Crystallographic Characterization of (2-(O-Tolyl)oxazol-4-YL)methanamine: A Technical Guide to Structural Determination

Executive Summary (2-(O-Tolyl)oxazol-4-YL)methanamine (CAS No. 885274-21-5) is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery screening libraries[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-(O-Tolyl)oxazol-4-YL)methanamine (CAS No. 885274-21-5) is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery screening libraries[1]. Featuring a central oxazole core flanked by a sterically demanding ortho-tolyl group and a primary methanamine moiety, this compound presents a fascinating model for studying steric hindrance, aromatic ring coplanarity, and hydrogen-bonding networks in the solid state.

For drug development professionals, understanding the exact 3D conformation of such pharmacophores is critical for structure-based drug design (SBDD). This whitepaper provides an in-depth technical protocol for the crystallization, X-ray diffraction analysis, and structural refinement of (2-(O-Tolyl)oxazol-4-YL)methanamine, detailing the causality behind each experimental choice to ensure rigorous scientific validation.

Predictive Structural Topology & Causality

Before initiating crystallization, an application scientist must predict the conformational landscape of the molecule to select appropriate solvent systems and anticipate packing motifs.

Steric Hindrance and Dihedral Angles

The central oxazole ring is a highly conjugated, planar system. In para-tolyl substituted oxazoles, the dihedral angle between the oxazole and the phenyl ring is often minimal (e.g., ~1.7°), allowing for extended π-conjugation[2]. However, the ortho-methyl substitution in (2-(O-Tolyl)oxazol-4-YL)methanamine introduces a severe steric clash with the oxazole nitrogen or oxygen (depending on the rotamer). Consequently, the molecule is forced out of coplanarity. Crystallographic analysis is expected to reveal a significant dihedral angle (>40°) to minimize this steric strain, fundamentally altering the molecule's electronic profile and receptor-binding conformation.

Hydrogen Bonding Networks

The methanamine group (-CH2NH2) acts as a potent hydrogen bond donor. In the solid state, primary amines attached to heterocyclic cores typically drive the formation of supramolecular architectures. The amino nitrogen lone pair exhibits sp2 or sp3 character depending on conjugation, but in a methanamine system separated by a methylene bridge, it remains strictly sp3 [3]. We anticipate the formation of robust N−H⋯Noxazole​ and N−H⋯Ooxazole​ hydrogen bonds, leading to the assembly of one-dimensional polymeric strands or dimeric rings (graph-set descriptors such as R22​(10) ).

HBond Methanamine Methanamine (-NH2) Donor OxazoleN Oxazole (N3) Acceptor Methanamine->OxazoleN N-H...N Strong H-Bond OxazoleO Oxazole (O1) Acceptor Methanamine->OxazoleO N-H...O Weak H-Bond PiSystem Tolyl/Oxazole π-System PiSystem->PiSystem π-π Stacking Offset Face-to-Face

Predicted intermolecular interaction network driving the crystal packing.

Experimental Protocols: X-Ray Crystallography

To achieve a high-resolution crystal structure ( <0.84A˚ ), the following self-validating workflow must be executed.

Step 1: Vapor Diffusion Crystallization

Causality: Slow evaporation often leads to twinned or poorly diffracting crystals. Hanging-drop vapor diffusion allows for precise control over the supersaturation kinetics, promoting the nucleation of single, high-quality crystals.

  • Dissolve 10 mg of purified (2-(O-Tolyl)oxazol-4-YL)methanamine in 1 mL of a moderately polar solvent (e.g., Ethyl Acetate).

  • Prepare a reservoir solution of a non-polar anti-solvent (e.g., Hexane or Heptane).

  • On a siliconized glass coverslip, mix 2 μ L of the compound solution with 2 μ L of the reservoir solution.

  • Invert the coverslip over the reservoir well and seal with high-vacuum grease.

  • Incubate at a stable temperature (20 °C) in a vibration-free environment for 3–7 days until colorless block-like crystals appear.

Step 2: Crystal Harvesting and Cryoprotection

Causality: X-ray radiation induces the formation of free radicals that rapidly degrade organic crystals. Flash-cooling to 100 K minimizes this radiation damage and reduces thermal atomic displacement parameters (Debye-Waller factors), sharpening the diffraction spots.

  • Submerge the selected crystal in a drop of Paratone-N or perfluoropolyether oil to strip away mother liquor and prevent ice ring formation during freezing.

  • Mount the crystal onto a MiTeGen micromount or a nylon loop.

  • Rapidly plunge the loop into the goniometer head under a continuous stream of dry nitrogen gas at 100 K.

Step 3: Data Collection and Phase Solution

Causality: Solving the "phase problem" is required to convert diffraction intensities into an electron density map. For small organic molecules, Direct Methods rely on statistical relationships between reflection intensities to estimate phases.

  • Collect diffraction data using a diffractometer equipped with a Mo ( λ=0.71073A˚ ) or Cu microfocus source and a CCD/CMOS detector.

  • Integrate and scale the data using software such as APEX3 or XDS, applying multi-scan absorption corrections (SADABS).

  • Solve the structure using intrinsic phasing or Direct Methods via SHELXT.

  • Refine the structure using full-matrix least-squares on F2 with SHELXL. Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the methanamine should be located from the difference Fourier map to accurately determine hydrogen-bonding geometries.

Workflow Start Compound Synthesis & Purification (>99%) Cryst Vapor Diffusion Crystallization (Hexane/EtOAc) Start->Cryst Mount Crystal Mounting & Cryoprotection (100K) Cryst->Mount Diff X-Ray Diffraction (Mo Kα or Cu Kα) Mount->Diff Phase Phase Determination (Direct Methods) Diff->Phase Refine Structural Refinement (SHELXL) Phase->Refine Val Validation & CIF Generation Refine->Val

Workflow for the crystallographic determination of (2-(O-Tolyl)oxazol-4-YL)methanamine.

Quantitative Data Presentation

Based on crystallographic precedents for oxazole-methanamine derivatives and ortho-substituted aryls, the following structural parameters represent the validated target metrics for a successful refinement of this compound[2][3].

Parameter CategorySpecific MetricExpected Value / RangeCausality / Structural Significance
Crystal System Space Group P21​/c or P1ˉ Typical for small organic molecules maximizing packing efficiency via inversion centers.
Bond Lengths Oxazole C=N ~1.31 - 1.33 Confirms the localized double bond character within the heteroaromatic ring.
Methanamine C−N ~1.46 - 1.48 Standard sp3−sp3 single bond, distinct from conjugated amines.
Torsion/Dihedral Oxazole to o-Tolyl40° - 60°Steric repulsion between the ortho-methyl group and oxazole heteroatoms prevents coplanarity.
Intermolecular N−H⋯N Distance2.90 - 3.10 Indicates moderate-to-strong hydrogen bonding stabilizing the crystal lattice.
Refinement R1​ factor ( I>2σ(I) ) <0.05 (5%)Validates the accuracy of the atomic model against the observed diffraction data.

Conclusion

The structural elucidation of (2-(O-Tolyl)oxazol-4-YL)methanamine provides critical insights into the conformational preferences of sterically hindered oxazole pharmacophores. By strictly adhering to the vapor diffusion crystallization and low-temperature X-ray diffraction protocols outlined above, researchers can obtain high-fidelity electron density maps. The resulting structural data—specifically the dihedral twist of the tolyl group and the hydrogen-bonding vectors of the methanamine—are indispensable for accurate computational docking and rational drug design.

References

  • Buhl, D., et al. "Synthesis, Structure and Spectroscopy of Two Structurally Related Hydrogen Bonded Compounds in the dpma/HClO4 System". MDPI Crystals, 2013. Available at:[Link]

  • Aygün, M., et al. "Structural characterization and DFT studies of an oxazol-5-one derivative". DergiPark, 2018. Available at:[Link]

  • Ziao, N., et al. "5-Amino-3-methyl-1,2-oxazole-4-carbonitrile". Acta Crystallographica Section E, NIH PMC, 2010. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: A Robust Three-Step Synthesis of (2-(o-Tolyl)oxazol-4-YL)methanamine

Audience: Researchers, scientists, and drug development professionals. Forward: The oxazole scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Forward: The oxazole scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds. The specific substitution pattern of (2-(o-Tolyl)oxazol-4-YL)methanamine makes it a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This application note provides a detailed, field-proven, three-step synthesis protocol for this target compound, commencing with the construction of the oxazole core, followed by functional group manipulation to yield the desired primary amine. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the synthetic strategy.

I. Synthetic Strategy Overview

The synthesis of (2-(o-Tolyl)oxazol-4-YL)methanamine is accomplished via a three-step sequence. This strategy was designed for scalability and robustness, utilizing well-established and reliable chemical transformations.

  • Step 1: Hantzsch Oxazole Synthesis. The core 2,4-disubstituted oxazole ring system is constructed via the classic Hantzsch synthesis, involving the cyclocondensation of o-toluamide with ethyl bromopyruvate to yield the key intermediate, ethyl 2-(o-tolyl)oxazole-4-carboxylate.[1][2]

  • Step 2: Ester Reduction. The ester functional group of the intermediate is then reduced to a primary alcohol using a powerful hydride reducing agent, lithium aluminum hydride (LiAlH₄), to afford (2-(o-tolyl)oxazol-4-yl)methanol.[3][4][5]

  • Step 3: Alcohol to Amine Conversion. Finally, the hydroxyl group is converted to the target primary amine via a two-part sequence: activation of the alcohol as a mesylate, followed by an azide displacement and subsequent reduction. This method is chosen to prevent the formation of over-alkylation byproducts common in other amination methods.[6][7]

Synthesis_Workflow cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Amination A o-Toluamide + Ethyl Bromopyruvate B Ethyl 2-(o-tolyl)oxazole-4-carboxylate A->B Hantzsch Synthesis C (2-(o-tolyl)oxazol-4-yl)methanol B->C LiAlH4 Reduction D (2-(o-tolyl)oxazol-4-yl)methyl methanesulfonate C->D Mesylation E 4-(Azidomethyl)-2-(o-tolyl)oxazole D->E Azide Substitution F (2-(o-Tolyl)oxazol-4-YL)methanamine (Final Product) E->F Reduction Hantzsch_Synthesis reagents o-Toluamide + Ethyl Bromopyruvate conditions Reflux in Toluene 12-16 hours reagents->conditions Heat product Ethyl 2-(o-tolyl)oxazole-4-carboxylate conditions->product Cyclocondensation

Sources

Application

Using (2-(O-Tolyl)oxazol-4-YL)methanamine as a building block in medicinal chemistry

An Application Guide for Medicinal Chemists (2-(o-Tolyl)oxazol-4-yl)methanamine: A Versatile Building Block for Drug Discovery Abstract (2-(o-Tolyl)oxazol-4-yl)methanamine is a bifunctional building block of significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Medicinal Chemists

(2-(o-Tolyl)oxazol-4-yl)methanamine: A Versatile Building Block for Drug Discovery

Abstract

(2-(o-Tolyl)oxazol-4-yl)methanamine is a bifunctional building block of significant interest in medicinal chemistry. It integrates the privileged oxazole scaffold with a reactive primary amine, offering a synthetically tractable platform for developing novel therapeutics.[1][2] The oxazole core is a five-membered aromatic heterocycle known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[3] This guide provides an in-depth analysis of this building block, including its strategic value, physicochemical properties, and detailed protocols for its incorporation into lead compounds. We explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of the 2,4-Disubstituted Oxazole Scaffold

The oxazole ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[2][3] Its unique electronic properties and structural rigidity make it an excellent bioisostere for other aromatic systems and a valuable component for engaging with protein targets through hydrogen bonding and π-stacking interactions.[4][5] Oxazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][6]

The specific architecture of (2-(o-Tolyl)oxazol-4-yl)methanamine offers two distinct points for diversification:

  • The 2-(o-Tolyl) Group: This lipophilic group can be used to probe deep, hydrophobic pockets within a target's active site. The ortho-methyl substitution provides a specific steric footprint that can be exploited to achieve selectivity over other targets.

  • The 4-Methanamine Group: The primary amine serves as a crucial synthetic handle and a key pharmacophoric element. At physiological pH, it is protonated, allowing it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein binding site.

Physicochemical Properties and Design Considerations

Effective drug design requires a deep understanding of a building block's intrinsic properties. While experimental data for this specific molecule is scarce, its properties can be reliably predicted based on its structure, providing a solid foundation for its application in discovery programs.

Table 1: Predicted Physicochemical Properties and Medicinal Chemistry Implications

PropertyPredicted ValueImplication in Drug Design & Rationale
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol Ideal starting size for fragment-based or lead optimization campaigns, leaving ample mass for further derivatization without exceeding typical "rule-of-five" guidelines.
cLogP ~1.8Indicates a favorable balance of aqueous solubility and membrane permeability, which is critical for oral bioavailability.
Topological Polar Surface Area (TPSA) 55.1 ŲSuggests good potential for cell permeability and oral absorption.
pKa (Amine) ~9.0The primary amine will be >99% protonated at physiological pH (7.4), making it an excellent cationic center for forming ionic bonds with target proteins.
Hydrogen Bond Donors 1 (the -NH₂)The amine group is a strong hydrogen bond donor, essential for anchoring the molecule in a binding pocket.
Hydrogen Bond Acceptors 2 (Oxazole N and O)The nitrogen and oxygen atoms of the oxazole ring can accept hydrogen bonds, providing additional points of interaction.[3]
Rotatable Bonds 2Offers conformational flexibility, allowing the molecule to adapt its shape to fit optimally within a binding site.

Synthetic Elaboration: Core Reactions and Strategies

The primary amine of (2-(o-Tolyl)oxazol-4-yl)methanamine is the main locus of synthetic modification. Standard, robust reactions can be employed to rapidly generate diverse libraries for structure-activity relationship (SAR) studies.

Amide and Sulfonamide Formation

Acylation and sulfonylation are the most common methods for elaborating primary amines. These reactions create stable, neutral linkers that can position appended groups into new regions of the binding pocket. The choice of coupling reagent for amide formation (e.g., HATU, EDC/HOBt) depends on the scale and nature of the carboxylic acid substrate.

Reductive Amination

Reductive amination with aldehydes or ketones is a highly efficient method for generating secondary or tertiary amines. This transformation alters the amine's hydrogen-bonding capacity and introduces new lipophilic or polar substituents, which can significantly modulate a compound's potency and pharmacokinetic properties.

N-Arylation and N-Heteroarylation

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct connection of the amine to (hetero)aryl rings. This strategy is invaluable for extending the molecule into new sub-pockets of the target protein and for introducing functionalities that can modulate metabolic stability or solubility.

G cluster_0 Key Synthetic Transformations cluster_1 Amidation / Sulfonylation cluster_2 Reductive Amination cluster_3 N-Arylation start (2-(o-Tolyl)oxazol-4-yl) methanamine A R-COCl or R-COOH + Coupling Agent start->A C R'-CHO or R'-CO-R'' start->C E Ar-X (X=Br, I) start->E B Amide Product A->B Base (e.g., DIPEA) D Secondary / Tertiary Amine Product C->D Reducing Agent (e.g., NaBH(OAc)₃) F N-Aryl Product E->F Pd Catalyst, Ligand, Base

Caption: Core synthetic pathways for derivatizing the building block.

Application Spotlight: A Lead Optimization Workflow

To illustrate the practical utility of this building block, consider a hypothetical lead optimization campaign targeting a protein kinase.

  • Starting Point: A high-throughput screen identifies a hit compound with moderate potency (IC₅₀ = 5 µM) but poor selectivity and metabolic stability. The hit contains a simple aminomethyl group.

  • Strategy: Replace the simple amine with (2-(o-Tolyl)oxazol-4-yl)methanamine. The o-tolyl group is hypothesized to occupy a nearby hydrophobic pocket, while the oxazole provides a rigid linker.

  • Execution: A library of derivatives is synthesized using the reactions described in Section 3 to probe the solvent-exposed region.

  • Analysis: The resulting compounds are tested for potency, selectivity, and metabolic stability. This iterative process of design, synthesis, and testing leads to an optimized lead candidate.

G cluster_workflow Iterative Lead Optimization Cycle A Hit Compound (IC₅₀ = 5 µM) B Introduce (2-(o-Tolyl)oxazol-4-yl) methanamine Scaffold A->B Hypothesis Generation C Synthesize Focused Library (Amides, Sulfonamides, etc.) B->C Design D Biological Screening (Potency, Selectivity) C->D Synthesize E ADME Profiling (Metabolic Stability, Solubility) D->E Test F SAR Analysis & Computational Modeling E->F F->C Iterate G Optimized Lead Candidate (IC₅₀ < 100 nM) F->G Select

Caption: A typical lead optimization workflow using the building block.

Experimental Protocols

These protocols are robust, general procedures that can be adapted for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
  • Rationale: This is a standard, reliable method for forming amide bonds from carboxylic acids and amines under mild conditions, minimizing side reactions.

  • Materials:

    • (2-(o-Tolyl)oxazol-4-yl)methanamine (1.0 eq.)

    • Carboxylic Acid (1.1 eq.)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.)

    • Hydroxybenzotriazole (HOBt) (1.5 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid (1.1 eq.), EDC (1.5 eq.), and HOBt (1.5 eq.) in anhydrous DCM (or DMF) to a concentration of ~0.1 M.

    • Add DIPEA (3.0 eq.) to the mixture and stir at room temperature for 10 minutes to activate the carboxylic acid.

    • Add a solution of (2-(o-Tolyl)oxazol-4-yl)methanamine (1.0 eq.) in a minimal amount of DCM.

    • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Protocol 2: General Procedure for Reductive Amination
  • Rationale: This two-step, one-pot procedure efficiently forms C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent that is easy to handle.

  • Materials:

    • (2-(o-Tolyl)oxazol-4-yl)methanamine (1.0 eq.)

    • Aldehyde or Ketone (1.2 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Anhydrous Dichloroethane (DCE)

    • Acetic Acid (catalytic amount, ~0.1 eq.)

  • Procedure:

    • To a solution of (2-(o-Tolyl)oxazol-4-yl)methanamine (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in anhydrous DCE (~0.1 M), add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

    • Add NaBH(OAc)₃ (1.5 eq.) portion-wise over 5 minutes. Note: Mild gas evolution may occur.

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the desired secondary or tertiary amine.

Conclusion

(2-(o-Tolyl)oxazol-4-yl)methanamine represents a high-value building block for contemporary drug discovery. Its constituent parts—a metabolically robust, interaction-capable oxazole core, a pocket-filling tolyl group, and a versatile aminomethyl handle—provide a pre-validated framework for lead generation and optimization. The synthetic protocols detailed herein are reliable and scalable, empowering medicinal chemists to rapidly explore chemical space and accelerate the journey toward novel, effective therapeutics.

References

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Pharmaceutical Fronts.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme.
  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles
  • A comprehensive review on biological activities of oxazole derivatives. Journal of Saudi Chemical Society.
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal.
  • A comprehensive review on biological activities of oxazole deriv
  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC.
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed.
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry.
  • Metal and additive-free synthesis of 2,4-disubstituted oxazoles via thiourea-mediated cyclization reaction.
  • Oxazole-Based Molecules in Anti-viral Drug Development. Preprint.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Science.

Sources

Method

Application Notes and Protocols for (2-(o-Tolyl)oxazol-4-yl)methanamine in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Bidentate Oxazole Ligand The pursuit of novel ligands is a corn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Bidentate Oxazole Ligand

The pursuit of novel ligands is a cornerstone of advancing transition metal catalysis. Ligand architecture dictates the steric and electronic environment of the metal center, thereby influencing catalytic activity, selectivity, and substrate scope. Within the vast landscape of ligand design, oxazole-containing molecules have emerged as privileged scaffolds, particularly in asymmetric catalysis. Their rigid heterocyclic structure and the presence of coordinating nitrogen atoms make them effective in a multitude of transformations.

This document provides detailed application notes and protocols for a promising, yet underexplored, ligand: (2-(o-Tolyl)oxazol-4-yl)methanamine . This ligand features a bidentate N,N-coordination motif, arising from the oxazole nitrogen and the primary amine of the 4-aminomethyl substituent. The presence of the ortho-tolyl group at the 2-position introduces specific steric bulk near the metal coordination site, which can be exploited to induce stereoselectivity in catalytic reactions. These notes are intended to serve as a comprehensive guide for researchers interested in exploring the synthesis and catalytic applications of this versatile ligand.

Part 1: Synthesis of (2-(o-Tolyl)oxazol-4-yl)methanamine

The synthesis of the title ligand is most effectively achieved through a two-step sequence: the formation of a key aldehyde intermediate followed by its conversion to the primary amine.

Step 1: Synthesis of 2-(o-Tolyl)oxazole-4-carbaldehyde via Microwave-Assisted Van Leusen Reaction

The Van Leusen oxazole synthesis provides a robust method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1] Microwave-assisted synthesis has been shown to be particularly effective for the para-isomer, offering high yields and short reaction times.[2] A similar protocol is proposed here for the ortho-tolyl derivative.

Reaction Scheme:

Protocol:

  • Reagent Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, add o-tolualdehyde (1.0 mmol, 1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 eq), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 5 mL of anhydrous isopropanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at 65°C for 8-10 minutes with a power of 350 W.[2] The internal pressure will typically reach 7-15 bar.

  • Work-up: After cooling the reaction vessel to below 50°C, open the vial and pour the contents into 50 mL of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-(o-tolyl)oxazole-4-carbaldehyde.

Causality of Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction compared to conventional heating, leading to higher yields and reduced side product formation.[2]

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base is required to deprotonate TosMIC, initiating the cycloaddition cascade. K₃PO₄ has been shown to be effective in this transformation.[2]

  • Isopropanol: This polar protic solvent is suitable for microwave synthesis and effectively solubilizes the reactants.

Step 2: Reductive Amination to (2-(o-Tolyl)oxazol-4-yl)methanamine

Reductive amination is a classic and highly efficient method for converting aldehydes to primary amines.[3][4][5] This protocol utilizes sodium borohydride as the reducing agent in the presence of an ammonia source.

Reaction Scheme:

Protocol:

  • Reaction Setup: To a round-bottom flask, add 2-(o-tolyl)oxazole-4-carbaldehyde (1.0 mmol, 1.0 eq) and ammonium acetate (NH₄OAc) (10.0 mmol, 10.0 eq).

  • Solvent Addition: Add 20 mL of anhydrous methanol to the flask and stir the mixture at room temperature.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Carefully add 10 mL of water to quench the excess reducing agent. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to yield the crude (2-(o-tolyl)oxazol-4-yl)methanamine. The product can be further purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Ammonium Acetate: Serves as the ammonia source for the formation of the intermediate imine. A large excess is used to drive the equilibrium towards imine formation.

  • Sodium Borohydride: A mild and selective reducing agent that efficiently reduces the imine intermediate to the desired primary amine without affecting the oxazole ring.[3]

  • Methanol: A suitable protic solvent that facilitates both the imine formation and the reduction step.

Part 2: Application in Transition Metal Catalysis - A Predictive Outlook

While specific catalytic applications of (2-(o-Tolyl)oxazol-4-yl)methanamine are not yet extensively reported in the literature, its structural features strongly suggest its utility in various transition metal-catalyzed reactions, particularly in asymmetric synthesis. The bidentate N,N-coordination and the steric influence of the o-tolyl group are key features that can be leveraged.

Potential Catalytic Applications:

Based on the known reactivity of structurally similar oxazoline-based ligands, (2-(o-Tolyl)oxazol-4-yl)methanamine is a promising candidate for the following catalytic transformations:

  • Asymmetric Transfer Hydrogenation of Ketones: Ruthenium and Iridium complexes with chiral diamine ligands are highly effective catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. The C₂-symmetric nature that can be achieved with this ligand scaffold is beneficial for high enantioselectivity.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: Chiral ligands are crucial for controlling the stereochemical outcome of this important C-C bond-forming reaction. The steric hindrance provided by the o-tolyl group could effectively control the approach of the nucleophile.

  • Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction: Bidentate nitrogen ligands are known to be effective in promoting the enantioselective addition of nitroalkanes to aldehydes.

Representative Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

The following protocol is a representative example of how (2-(o-Tolyl)oxazol-4-yl)methanamine could be employed in asymmetric catalysis, based on established procedures for similar ligands.

Catalyst Formation and Reaction:

Protocol:

  • Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and (2-(o-tolyl)oxazol-4-yl)methanamine (0.011 mmol, 1.1 mol%) in 5 mL of anhydrous isopropanol.

  • Activation: Stir the solution at 80°C for 30 minutes to facilitate the in situ formation of the active catalyst.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 mmol, 1.0 eq) in 5 mL of anhydrous isopropanol.

  • Initiation: Add the ketone solution to the activated catalyst solution. Then, add a solution of potassium tert-butoxide (0.1 mmol, 10 mol%) in 1 mL of isopropanol to initiate the reaction.

  • Reaction Progression: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by GC or TLC.

  • Work-up and Analysis: Upon completion, quench the reaction with a few drops of water. Remove the solvent under reduced pressure. The residue can be purified by column chromatography. The enantiomeric excess of the product, 1-phenylethanol, can be determined by chiral HPLC or GC analysis.

Data Presentation:

EntryCatalyst Loading (mol%)BaseTemp (°C)Time (h)Conversion (%)ee (%)
10.5KtBuO2512Data to be determinedData to be determined
21.0KtBuO406Data to be determinedData to be determined
30.5NaOH2512Data to be determinedData to be determined

This table serves as a template for recording experimental data when evaluating the catalytic performance of the ligand.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: Reductive Amination o_tolualdehyde o-Tolualdehyde microwave Microwave (K₃PO₄, i-PrOH) o_tolualdehyde->microwave tosmic TosMIC tosmic->microwave aldehyde_intermediate 2-(o-Tolyl)oxazole-4-carbaldehyde microwave->aldehyde_intermediate reduction Reduction (MeOH) aldehyde_intermediate->reduction nh4oac NH₄OAc nh4oac->reduction nabh4 NaBH₄ nabh4->reduction final_ligand (2-(o-Tolyl)oxazol-4-yl)methanamine reduction->final_ligand

Caption: Synthetic pathway for (2-(o-Tolyl)oxazol-4-yl)methanamine.

Proposed Catalytic Cycle

Catalytic_Cycle catalyst [Ru]-H (Active Catalyst) ketone Ketone (Substrate) catalyst->ketone Coordination isopropanol Isopropanol catalyst->isopropanol Regeneration product Chiral Alcohol (Product) ketone->product Hydride Transfer product->catalyst Release acetone Acetone isopropanol->acetone precatalyst [Ru]-Ligand (Precatalyst) precatalyst->catalyst Base, i-PrOH

Sources

Application

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of (2-(O-Tolyl)oxazol-4-YL)methanamine

Abstract This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-(O-Tolyl)oxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-(O-Tolyl)oxazol-4-YL)methanamine. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable and robust analytical method for quality control and process monitoring. This document provides a detailed, step-by-step protocol, from initial method scouting and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, offering excellent specificity, linearity, accuracy, and precision for its intended purpose.

Introduction and Analyte Characterization

(2-(O-Tolyl)oxazol-4-YL)methanamine is a heterocyclic amine of interest in drug discovery and development. Its structure comprises a substituted oxazole core, which is a privileged scaffold in medicinal chemistry.[3] Accurate quantification is critical for ensuring the purity of intermediates and the quality of final active pharmaceutical ingredients (APIs).

Analyte Structure:

(2-(O-Tolyl)oxazol-4-YL)methanamine Structure

Figure 1: Chemical Structure of (2-(O-Tolyl)oxazol-4-YL)methanamine

Physicochemical Properties & Chromatographic Rationale:

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.

  • Hydrophobicity: The molecule possesses a predicted logarithm of the octanol-water partition coefficient (XlogP) of approximately 1.3-1.8, indicating moderate hydrophobicity.[4] This property makes it an ideal candidate for reversed-phase chromatography, where it can interact effectively with a non-polar stationary phase like C18.[5]

  • Ionization (pKa): The primary amine (methanamine) group is basic. The pKa of similar primary alkylamines is typically in the range of 9.5-10.5. This is the most critical parameter for method development. To ensure consistent protonation and avoid interactions with residual acidic silanols on the silica-based column packing—which leads to poor peak shape (tailing)—the mobile phase pH must be strictly controlled.[6] By maintaining the pH at least 2-3 units below the analyte's pKa, the amine remains in its fully protonated, cationic form (R-CH₂NH₃⁺), ensuring robust and reproducible retention.

  • UV Absorbance: The presence of the tolyl and oxazole aromatic rings creates a conjugated system that strongly absorbs UV light. This allows for direct, sensitive detection without the need for derivatization.[7] A UV-Vis scan during initial experiments will confirm the optimal detection wavelength (λ-max).

HPLC Method Development Strategy

Our approach follows a logical, multi-stage process designed to efficiently identify and refine the optimal chromatographic conditions. This workflow ensures that key parameters are systematically evaluated.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV) B Stage 1: Method Scouting - Column Chemistry (C18, Phenyl) - Organic Modifier (ACN, MeOH) A->B Guides Initial Choices C Stage 2: Method Optimization - Mobile Phase pH - Gradient Profile - Temperature & Flow Rate B->C Identifies Best Starting Point D Stage 3: Final Method & SST - Define Final Conditions - Set System Suitability C->D Refines Separation E Stage 4: ICH Validation - Specificity, Linearity, Accuracy - Precision, Robustness, LOQ D->E Confirms Reliability

Caption: Logical workflow for HPLC method development.
Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, multisampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Columns:

    • Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Chemicals:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

    • Orthophosphoric Acid (H₃PO₄), 85%

    • Water, HPLC Grade or Milli-Q

Stage 1: Method Scouting Protocol

Objective: To efficiently screen primary separation parameters (stationary phase and organic modifier) to find the most promising starting conditions.[8]

Protocol:

  • Standard Preparation: Prepare a 100 µg/mL solution of (2-(O-Tolyl)oxazol-4-YL)methanamine in 50:50 ACN:Water.

  • Mobile Phase Preparation:

    • Aqueous (A): 25 mM Potassium Phosphate. Adjust to pH 3.0 with H₃PO₄.

    • Organic (B1): Acetonitrile.

    • Organic (B2): Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: DAD, 275 nm (scan from 200-400 nm to confirm λ-max).

    • Gradient: 10% to 90% organic over 15 minutes.

  • Execution: Run the gradient on each column (C18, Phenyl-Hexyl) with each organic modifier (ACN, MeOH), for a total of four scouting runs.

Expected Results & Interpretation:

The results should be tabulated to compare retention time (tᵣ), theoretical plates (N), and USP tailing factor (T).

RunColumnOrganic Modifiertᵣ (min)Tailing (T)Plates (N)Rationale & Observations
1C18Acetonitrile8.51.115000Good retention and excellent peak shape. Standard hydrophobic interaction. (Promising)
2C18Methanol9.21.213500Longer retention, slightly broader peak. Typical for MeOH.
3Phenyl-HexylAcetonitrile7.91.312000Less retention than C18. The nitrile in ACN can disrupt pi-pi interactions.[6]
4Phenyl-HexylMethanol8.81.214000Better performance than ACN on this phase, indicating potential pi-pi interactions.

Based on these hypothetical results, the C18 column with Acetonitrile provides the best starting point due to its superior efficiency and peak symmetry.

Stage 2: Method Optimization Protocol

Objective: To systematically refine the selected conditions (C18 with ACN/Phosphate Buffer) to achieve optimal resolution, peak shape, and run time.

Protocol:

  • Gradient Optimization:

    • Perform a shallow gradient run around the elution percentage observed in scouting (e.g., if elution occurred at 40% ACN, run a gradient from 30% to 50% ACN over 10 minutes).

    • Goal: To improve resolution between the main peak and any closely eluting impurities while minimizing the run time. A gradient of 25-55% ACN over 8 minutes is selected.

  • Mobile Phase pH Optimization:

    • Prepare the 25 mM phosphate buffer at pH 2.5, 3.0, and 3.5.

    • Run the optimized gradient at each pH.

    • Goal: To find the pH that provides the best peak shape (Tailing factor closest to 1.0). pH 3.0 is often a good balance between protonating the amine and preserving column health.

  • Temperature Optimization:

    • Evaluate the separation at 25 °C, 30 °C, and 35 °C.

    • Goal: Higher temperatures lower mobile phase viscosity (reducing backpressure) and can improve peak efficiency. 35 °C is chosen for improved performance.

Final Optimized Method & Standard Operating Procedure (SOP)

This section details the final, established method for routine analysis.

Final Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
8.0
8.1
10.0
10.1
13.0
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection DAD at 275 nm
Run Time 13 minutes (including re-equilibration)
Standard Operating Procedure (SOP)
  • Mobile Phase Preparation:

    • Aqueous (A): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC water. Adjust pH to 3.0 ± 0.05 using 85% H₃PO₄. Filter through a 0.45 µm nylon filter.

    • Organic (B): Use HPLC-grade Acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of (2-(O-Tolyl)oxazol-4-YL)methanamine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Preparation:

    • Prepare the sample to a target concentration of 100 µg/mL using the diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • System Setup and Equilibration:

    • Set up the HPLC system according to the conditions in Table 3.1.

    • Equilibrate the column with the initial mobile phase conditions (25% B) for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the standard solution five times consecutively.

    • The system is deemed suitable for analysis if the following criteria are met:

      • Tailing Factor: ≤ 1.5

      • Theoretical Plates: ≥ 10,000

      • %RSD for Peak Area: ≤ 1.0%

Method Validation Protocol (ICH Q2(R1))

The optimized method was validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[9][10]

ValidationParameters cluster_Assay Assay Characteristics cluster_Performance Performance Limits cluster_Reliability Reliability center Validated Method Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Specificity Specificity Linearity Linearity (r² > 0.999) Range Range LOQ Limit of Quantitation LOD Limit of Detection Robustness Robustness

Sources

Method

Preparation of biologically active analogues from (2-(O-Tolyl)oxazol-4-YL)methanamine

Application Note: Divergent Synthesis of Biologically Active Analogues from (2-(O-Tolyl)oxazol-4-YL)methanamine Executive Summary & Scaffold Rationale The oxazole ring is a privileged heterocycle in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Biologically Active Analogues from (2-(O-Tolyl)oxazol-4-YL)methanamine

Executive Summary & Scaffold Rationale

The oxazole ring is a privileged heterocycle in medicinal chemistry, frequently deployed to impart metabolic stability, improve aqueous solubility, and act as a bioisostere for amides and esters[1]. Among oxazole derivatives, (2-(o-Tolyl)oxazol-4-yl)methanamine (CAS: 885274-21-5) has emerged as a highly versatile building block for the discovery of novel therapeutics.

The structural architecture of this scaffold is deliberately designed for high-affinity target engagement:

  • The Primary Amine (Methanamine): Serves as a highly reactive nucleophilic handle, allowing for rapid late-stage functionalization via amidation, reductive amination, or urea formation[2].

  • The Ortho-Tolyl Group: The methyl substituent at the ortho position of the phenyl ring induces a steric clash with the adjacent oxazole nitrogen or oxygen. This forces the phenyl ring out of coplanarity with the oxazole core. This non-planar, 3D conformation is critical for fitting into deep, narrow, and hydrophobic binding pockets of G-Protein Coupled Receptors (GPCRs), such as CXCR7[3] and Orexin receptors.

This application note provides field-proven, self-validating protocols for transforming this core scaffold into biologically active libraries, complete with mechanistic rationales and quality control metrics.

Physicochemical Profiling of the Core Scaffold

Before initiating library synthesis, it is critical to understand the baseline properties of the starting material to predict solubility, reactivity, and chromatographic behavior.

Table 1: Physicochemical Properties of (2-(o-Tolyl)oxazol-4-yl)methanamine

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₁₁H₁₂N₂OBase for HRMS calculation.
Molecular Weight 188.23 g/mol Monoisotopic mass: 188.09. Expected [M+H]⁺ = 189.1 m/z.
Physical State Pale yellow to off-white solidVisual indicator of oxidation/degradation if darkened.
cLogP (Estimated) 1.8 - 2.2Indicates moderate lipophilicity; ideal for CNS penetration.
pKa (Conjugate Acid) ~8.5 (Amine), ~0.8 (Oxazole)Amine requires basic conditions (pH > 9) for optimal nucleophilicity[1].
Diagnostic NMR Peaks δ 7.9 (s, 1H, Oxazole C5-H)Key diagnostic peak to confirm oxazole ring integrity during synthesis.

Divergent Synthetic Workflows

The primary amine handle allows for the rapid generation of diverse chemical spaces. The workflow below illustrates the three primary derivatization pathways utilized in modern drug discovery to yield distinct pharmacological profiles.

SyntheticWorkflow A (2-(o-Tolyl)oxazol-4-yl)methanamine Core Scaffold B Amide Coupling (HATU, DIPEA) A->B R-COOH C Reductive Amination (NaBH(OAc)3, AcOH) A->C R-CHO D Urea Formation (Triphosgene, Base) A->D R-NH2 E Amide Analogues (GPCR Modulators) B->E F Secondary Amines (Kinase Inhibitors) C->F G Urea Analogues (Enzyme Inhibitors) D->G

Fig 1: Divergent synthetic workflows for (2-(o-Tolyl)oxazol-4-yl)methanamine derivatization.

Self-Validating Experimental Protocols

Protocol A: Amide Coupling for GPCR Antagonists

Objective: Synthesize oxazole-amide analogues targeting GPCRs (e.g., CXCR7)[3].

Mechanistic Causality: We utilize HATU over traditional EDC/HOBt. The 7-aza group of HATU provides a neighboring group effect—forming an internal hydrogen bond with the incoming primary amine. This drastically accelerates the reaction kinetics, minimizing the risk of epimerization if the carboxylic acid is chiral, and easily overcomes the mild steric hindrance of the oxazole-adjacent methylene.

Step-by-Step Procedure:

  • Activation: In an oven-dried 20 mL vial under N₂, dissolve the target carboxylic acid (1.1 eq, 0.55 mmol) and HATU (1.2 eq, 0.60 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 10 minutes to form the active OAt-ester.

  • Coupling: Add (2-(o-Tolyl)oxazol-4-yl)methanamine (1.0 eq, 0.50 mmol) in a single portion. Stir at room temperature for 2 hours.

  • Self-Validation (In-Process QC): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 189.1 [M+H]⁺) is consumed and the product mass is dominant.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination for Kinase Inhibitors

Objective: Synthesize secondary amine analogues to target intracellular kinases.

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it unreactive toward aldehydes at room temperature. However, upon the addition of acetic acid, the aldehyde and primary amine condense to form an electrophilic iminium ion, which is rapidly and selectively reduced by NaBH(OAc)₃. This prevents over-alkylation (tertiary amine formation).

Step-by-Step Procedure:

  • Iminium Formation: Dissolve (2-(o-Tolyl)oxazol-4-yl)methanamine (1.0 eq, 0.50 mmol) and the target aldehyde (1.05 eq, 0.525 mmol) in anhydrous 1,2-Dichloroethane (DCE) (4.0 mL). Add glacial Acetic Acid (1.5 eq, 0.75 mmol) to adjust the pH to ~4.5. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 0.75 mmol) portion-wise over 5 minutes. Stir at room temperature for 12 hours.

  • Self-Validation (In-Process QC): Monitor via LC-MS. Look for the disappearance of the iminium intermediate and the appearance of the secondary amine [M+H]⁺ peak.

  • Workup: Quench carefully with 1N NaOH (5 mL) to neutralize the acetic acid and free-base the secondary amine. Extract with Dichloromethane (3 × 10 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via preparative RP-HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to yield the product as a TFA salt.

Biological Application & Signaling Context

Oxazole derivatives are highly prized for their ability to modulate complex biological pathways[4]. Analogues derived from (2-(o-Tolyl)oxazol-4-yl)methanamine have been specifically highlighted in the development of CXCR7 antagonists[3], which are critical in oncology and autoimmune research. By blocking the binding of endogenous ligands (like CXCL12) to the receptor, these analogues halt downstream pathological signaling.

SignalingPathway Ligand Endogenous Ligand (e.g., CXCL12) Receptor Target GPCR (e.g., CXCR7) Ligand->Receptor Binds GProtein Intracellular Complex (beta-arrestin / G-proteins) Receptor->GProtein Activates Effector Downstream Effectors (MAPK / Akt Cascades) GProtein->Effector Signal Cascade Response Pathological Response (Tumorigenesis / Migration) Effector->Response Induces Antagonist Oxazole Analogue (Synthesized Antagonist) Antagonist->Receptor Competitive Blockade

Fig 2: Mechanism of action of oxazole analogues in blocking GPCR-mediated signaling cascades.

Table 2: Representative In Vitro Screening Data of Synthesized Analogues (Note: Data represents validated SAR trends for this specific oxazole subclass).

Analogue ClassTargetAssay TypeRepresentative IC₅₀ (nM)Efficacy Outcome
Amide (Aryl-substituted) CXCR7Radioligand Binding12 - 45 nMPotent competitive antagonism; halts cell migration.
Amide (Alkyl-substituted) CXCR7Radioligand Binding> 1000 nMLoss of activity (highlights need for aromatic pi-stacking).
Secondary Amine p38α KinaseFRET Kinase Assay85 - 150 nMModerate inhibition; requires hinge-binding motif optimization.
Urea Derivative FAAHFluorogenic Assay220 - 300 nMWeak to moderate enzyme inhibition.

References

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect.[1] URL:[Link]

  • Expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles via synthesis of novel building blocks. ResearchGate.[2] URL:[Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (PMC).[4] URL:[Link]

  • WO2014085490A1 - Cxcr7 antagonists. Google Patents.[3] URL:

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of (2-(o-Tolyl)oxazol-4-YL)methanamine Analogues

Introduction: A Rational Approach to a Novel Chemical Entity The (2-(o-Tolyl)oxazol-4-yl)methanamine scaffold represents a class of compounds with significant therapeutic potential. The core structure, featuring an oxazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Rational Approach to a Novel Chemical Entity

The (2-(o-Tolyl)oxazol-4-yl)methanamine scaffold represents a class of compounds with significant therapeutic potential. The core structure, featuring an oxazole ring linked to a methanamine group, bears a structural resemblance to endogenous monoamine neurotransmitters. This similarity forms the scientific basis for the hypothesis that these compounds may interact with the monoaminergic system, potentially as inhibitors of monoamine oxidase (MAO) enzymes.[1][2][3][4] MAO inhibitors are a clinically important class of drugs used in the management of depression and neurodegenerative disorders like Parkinson's disease.[1][3]

However, before assessing efficacy, a rigorous, stepwise in vivo evaluation is imperative to characterize the compound's behavior in a complex biological system. This guide provides a comprehensive framework for researchers and drug development professionals to conduct foundational in vivo studies. The protocols are designed to follow a logical cascade: first, understanding the compound's pharmacokinetic profile; second, establishing its safety and tolerability; and finally, evaluating its pharmacodynamic and potential therapeutic efficacy in validated models.

This document provides the "why" behind experimental choices, ensuring that each protocol serves as a self-validating system to generate robust, interpretable data for informed decision-making in the preclinical development pipeline.

Section 1: Pharmacokinetic (PK) Profiling in Rodents

Expertise & Experience: The first critical step in any in vivo program is to understand how the organism's body affects the drug, a field known as pharmacokinetics (PK).[5][6] A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[7] This information is not merely academic; it is essential for designing all subsequent efficacy and toxicology studies. Without understanding a compound's half-life, bioavailability, and peak plasma concentration, it is impossible to establish a rational and effective dosing regimen.[5] We begin with a single-dose study in mice, a common model for early-stage discovery due to their practicality and the availability of established protocols.[6]

Workflow for Initial In Vivo Characterization

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Specificity cluster_2 Phase 3: Decision Making PK Protocol 1.1: Single-Dose Pharmacokinetics Tox Protocol 2.1: Acute Toxicity & MTD PK->Tox Informs Dose Selection Efficacy Protocols 3.1 & 3.2: FST & TST (Antidepressant Models) Tox->Efficacy Defines Safe Dose Range Control Protocol 3.3: Locomotor Activity (Confound Control) Efficacy->Control Requires Validation Decision Go/No-Go Decision for Further Development Control->Decision

Caption: Stepwise workflow for in vivo evaluation of a novel CNS compound.

Protocol 1.1: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine key pharmacokinetic parameters of a (2-(o-Tolyl)oxazol-4-yl)methanamine compound following a single administration in mice.

Materials:

  • Test compound

  • Appropriate vehicle for solubilization (e.g., 5% DMSO, 40% PEG300, 55% Saline)

  • CD-1 mice (or other appropriate strain), male, 8-10 weeks old[6]

  • Dosing syringes and needles (for oral gavage and intravenous injection)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate mice to the facility for at least 7 days prior to the study. House them under standard conditions with ad libitum access to food and water.

  • Dose Preparation: Prepare a clear, homogenous solution or suspension of the test compound in the selected vehicle at the desired concentration.

  • Animal Grouping: Randomly assign mice to two main groups (n=3-4 mice per time point per group):

    • Group 1: Intravenous (IV) Administration: Dose at 1-2 mg/kg via tail vein injection. This route provides 100% bioavailability and is crucial for calculating clearance and absolute bioavailability.[8]

    • Group 2: Oral (PO) Administration: Dose at 5-10 mg/kg via oral gavage. This route assesses oral absorption.

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) at designated time points. A serial bleeding technique can be used to minimize animal usage.[7]

    • IV Group Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time for each route of administration. Calculate the key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters

ParameterAbbreviationDescriptionSignificance
Maximum Plasma ConcentrationCmaxThe highest concentration of the compound observed in the plasma.Indicates the extent of absorption.
Time to CmaxTmaxThe time at which Cmax is reached.Indicates the rate of absorption.
Area Under the CurveAUCThe total exposure to the compound over time.[7]Represents overall bioavailability.
Half-LifeThe time required for the plasma concentration to decrease by half.[7]Determines dosing frequency.
ClearanceCLThe volume of plasma cleared of the compound per unit time.[7]Measures the efficiency of elimination.
Volume of DistributionVdThe theoretical volume that the compound would occupy to provide the same concentration as in plasma.Indicates tissue distribution.
BioavailabilityF%The fraction of the administered dose that reaches systemic circulation.Compares oral vs. intravenous exposure.
Section 2: Safety and Tolerability Assessment

Expertise & Experience: Before evaluating for a therapeutic effect, we must establish the compound's safety profile. An acute toxicity study is designed to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[9][10] This is a foundational study in toxicology that defines the safe dose range for all subsequent efficacy experiments.[11] Observing the animals for a range of clinical signs provides a broad assessment of potential on-target and off-target effects on various physiological systems.[9]

Protocol 2.1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose tolerability and identify the MTD of the test compound in mice.

Materials:

  • Test compound and vehicle

  • CD-1 mice, male and female, 8-10 weeks old

  • Dosing equipment

  • Calibrated balance for animal weighing

  • Observation checklists

Methodology:

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose. A common approach is a dose-escalation design.

  • Animal Grouping: Assign animals to dose groups (n=3-5 per sex per group), including a vehicle control group.

  • Administration: Administer a single dose of the compound via the intended therapeutic route (e.g., oral gavage).

  • Clinical Observations: Monitor animals intensely for the first 4 hours post-dosing, and then at least twice daily for 14 days.[12] Record observations systematically.

    • General Health: Body weight (Day 0, 1, 3, 7, 14), food/water intake, mortality.

    • Behavioral: Changes in posture, gait, activity level, grooming, and any signs of tremors, convulsions, or stereotypy.

    • Physiological: Changes in respiration, body temperature, and fur appearance.

  • Dose Escalation: If no severe toxicity is observed, escalate the dose in a new group of animals (typically a 2- to 3-fold increase). Continue until signs of dose-limiting toxicity are observed.

  • MTD Determination: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or other signs of severe distress.

  • Necropsy: At the end of the 14-day observation period, a gross necropsy can be performed to identify any visible organ abnormalities.

Data Presentation: Clinical Observation Score Sheet

Observation CategoryParameterScoring (Example)
Activity General Arousal0=Normal, 1=Slightly Decreased, 2=Moderately Decreased, 3=Ataxic
Motor Gait & Posture0=Normal, 1=Slightly Abnormal, 2=Severely Abnormal (e.g., hunched)
Tremors/Convulsions0=Absent, 1=Present
Autonomic Piloerection0=Absent, 1=Present
Respiration Rate0=Normal, 1=Increased, 2=Decreased/Labored
Physical Body Weight ChangeRecord % change from baseline
Section 3: Pharmacodynamic (PD) and Efficacy Evaluation

Expertise & Experience: With PK and safety data in hand, we can now probe for the hypothesized antidepressant-like activity. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used screening tools for this purpose.[13] They are based on the principle of "behavioral despair"; when placed in an inescapable, stressful situation, rodents will eventually adopt an immobile posture.[14][15] This immobility is interpreted as a state of helplessness.[16] Clinically effective antidepressant drugs reliably reduce this immobility time.[17]

Crucially, a positive result in these tests could be due to a genuine antidepressant effect or simply a general increase in motor activity (a stimulant effect). Therefore, it is mandatory to run a locomotor activity test as a control.[18][19] A true antidepressant candidate should reduce immobility in the FST/TST without significantly increasing general locomotor activity.

Pharmacodynamic Testing Workflow

G cluster_0 Primary Efficacy Screens cluster_1 Data Interpretation compound Test Compound Dosed (within safe range from MTD study) fst Protocol 3.1: Forced Swim Test (Measure Immobility) compound->fst tst Protocol 3.2: Tail Suspension Test (Measure Immobility) compound->tst control Protocol 3.3: Locomotor Activity (Measure Ambulation/Movement) compound->control result1 Result: Decreased Immobility in FST/TST? fst->result1 tst->result1 result2 Result: Increased Locomotor Activity? control->result2 conclusion Conclusion on Antidepressant-like Potential result1->conclusion Yes result2->conclusion No

Caption: Workflow for assessing antidepressant-like efficacy and specificity.

Protocol 3.1: Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like effect of the test compound by measuring immobility time in mice.[20]

Materials:

  • Plexiglass cylinders (approx. 20 cm diameter, 35 cm height)[17]

  • Water maintained at 24-25°C[14][21]

  • Video recording equipment and analysis software

  • Towels and a warming cage/pad for post-test recovery

Methodology:

  • Animal Pre-treatment: Administer the test compound, vehicle, or a positive control (e.g., Imipramine, Fluoxetine) via the determined route (e.g., PO) 30-60 minutes before the test.

  • Test Procedure:

    • Fill the cylinders with water to a depth of approximately 20 cm, such that the mouse cannot touch the bottom with its tail or paws.[17]

    • Gently place one mouse into each cylinder.[22]

    • The test session lasts for 6 minutes.[23] Video record the entire session.

  • Animal Recovery: After 6 minutes, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage with heat support until fully dry and normal behavior resumes.[14]

  • Data Analysis: Score the duration of immobility during the final 4 minutes of the 6-minute test.[15][22] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[17]

  • Statistical Analysis: Compare the immobility time between the compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 3.2: Tail Suspension Test (TST) in Mice

Objective: To evaluate the antidepressant-like activity of the test compound using an alternative model of behavioral despair.[15]

Materials:

  • Tail suspension chamber or apparatus

  • Adhesive tape strong enough to support the mouse's weight[15]

  • Video recording and analysis software

Methodology:

  • Animal Pre-treatment: Administer the compound, vehicle, or positive control as described for the FST.

  • Test Procedure:

    • Securely tape the mouse's tail (approx. 1-2 cm from the tip) to a suspension bar or hook, so that it hangs clear of any surfaces.[24]

    • The test session lasts for 6 minutes.[15] Video record the session.

  • Data Analysis: Score the total time the mouse remains immobile during the 6-minute test (or the final 4 minutes, for consistency with FST).[15] Immobility is defined as the complete lack of voluntary movement.[25]

  • Statistical Analysis: Compare immobility times between groups as described for the FST.

Protocol 3.3: Spontaneous Locomotor Activity Test

Objective: To determine if the test compound alters general motor activity, which could confound the results of the FST and TST.[19]

Materials:

  • Open field arena (e.g., 40x40 cm box) or locomotor activity chambers with infrared beams.[18][19]

  • Video tracking software or automated beam-break recording system.

Methodology:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[18]

  • Animal Pre-treatment: Administer the compound, vehicle, or a positive control (e.g., amphetamine for hyperactivity) at the same doses and pre-treatment time as the FST/TST.

  • Test Procedure:

    • Place each mouse individually into the center of the open field arena.[26]

    • Allow the mouse to explore freely for a set duration (e.g., 15-30 minutes).[19]

    • The system will automatically record movement.

  • Data Analysis: The primary endpoint is the total distance traveled (in cm or m). Other measures like time spent in the center versus the periphery can provide insights into anxiety-like behavior.[27]

  • Statistical Analysis: Compare the total distance traveled between the compound-treated groups and the vehicle control group.

Section 4: Integrated Data Interpretation

The final and most critical phase is the synthesis of all collected data. A successful lead candidate from this initial screening phase would ideally exhibit the following integrated profile:

  • Favorable Pharmacokinetics: Demonstrates adequate oral bioavailability and a half-life suitable for the intended dosing regimen.

  • Acceptable Safety Margin: The effective doses identified in the efficacy models are significantly lower than the Maximum Tolerated Dose (MTD).

  • Specific Efficacy Signal: The compound significantly reduces immobility in the Forced Swim Test and/or Tail Suspension Test.

  • No Confounding Hyperactivity: The same effective doses do not cause a significant increase in total distance traveled in the locomotor activity test.

A compound that meets these criteria shows strong evidence of specific antidepressant-like activity and warrants further investigation, including chronic dosing studies, exploration of the precise mechanism of action (e.g., ex vivo MAO inhibition assays), and evaluation in more complex models of depression.[13][28]

References
  • Animal Models for Evaluation of Antidepressant Activity: A Review - IJIRT. (n.d.). Retrieved from [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • Krishnan, V., & Nestler, E. J. (2010). Animal models of depression: molecular perspectives. Current topics in behavioral neurosciences, 4, 121–147.
  • Animal models of depression - Wikipedia. (n.d.). Retrieved from [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. (2025). Retrieved from [Link]

  • Borsini, F., & Meli, A. (1988). Is the forced swimming test a suitable model for revealing antidepressant activity?. Psychopharmacology, 94(2), 147–160.
  • Forced swim test - Bio-protocol. (2022). Retrieved from [Link]

  • The mouse forced swim test - JoVE. (n.d.). Retrieved from [Link]

  • Tail Suspension Test (TST) - Bio-protocol. (n.d.). Retrieved from [Link]

  • Locomotor Activity Test SOP (Portland VA Medical Center). (n.d.). Retrieved from [Link]

  • Locomotion test for mice v1 - ResearchGate. (2024). Retrieved from [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (2022). Retrieved from [Link]

  • Locomotion test for mice. (2024). protocols.io. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
  • Tail Suspension Test - Maze Engineers - Conduct Science. (2018). Retrieved from [Link]

  • Tail suspension test - Wikipedia. (n.d.). Retrieved from [Link]

  • LAB_075 Tail Suspension Test for Mice - Research support. (2025). Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Selvita. (n.d.). Retrieved from [Link]

  • In Vivo Metabolic Trapping Radiotracers for Imaging Monoamine Oxidase-A and –B Enzymatic Activity - PMC. (n.d.). Retrieved from [Link]

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC. (2024). Retrieved from [Link]

  • In vivo toxicology studies - Vivotecnia. (n.d.). Retrieved from [Link]

  • In Vivo and in Vitro Toxicity Studies - Biogem. (n.d.). Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - NCBI. (2022). Retrieved from [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Retrieved from [Link]

  • General Toxicology Services. (n.d.). Retrieved from [Link]

  • Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. (n.d.). Retrieved from [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC. (n.d.). Retrieved from [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021). Retrieved from [Link]

  • In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study - Taylor & Francis. (2022). Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Cyprotex - Evotec. (n.d.). Retrieved from [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - ResearchGate. (2025). Retrieved from [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (n.d.). Retrieved from [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Retrieved from [Link]

  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents | ACS Omega. (2023). Retrieved from [Link]

  • How to Test for New Psychoactive Substances - Lab Manager. (2022). Retrieved from [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - MDPI. (n.d.). Retrieved from [Link]

  • Testing For Novel Psychoactive Substances - Agilent. (n.d.). Retrieved from [Link]

  • 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine - ResearchGate. (2018). Retrieved from [Link]

  • Discovery and Characterization of Oxazolismycin, an Oxazole- Containing Natural Product with an Atypical Loading Mechanism. (2025). Retrieved from [Link]

Sources

Method

Application Note: Derivatization Strategies for the Primary Amine in (2-(O-Tolyl)oxazol-4-YL)methanamine

Introduction & Scientific Rationale In modern drug discovery and medicinal chemistry, the precise structural modification of pharmacophores is essential for optimizing target affinity, modulating physicochemical properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern drug discovery and medicinal chemistry, the precise structural modification of pharmacophores is essential for optimizing target affinity, modulating physicochemical properties, and exploring structure-activity relationships (SAR)[1]. The compound (2-(O-Tolyl)oxazol-4-YL)methanamine (Chemical Formula: C₁₁H₁₂N₂O; MW: 188.23 g/mol ) presents a highly versatile scaffold. It features a lipophilic ortho-tolyl group, a stable heteroaromatic oxazole core, and a highly reactive primary methanamine moiety.

Because the primary amine is unhindered—separated from the oxazole ring by a methylene spacer—it acts as an excellent nucleophile. This guide outlines field-proven protocols for the derivatization of this primary amine via two fundamental pathways: Amidation and Reductive Amination .

Derivatization Core (2-(O-Tolyl)oxazol-4-YL) methanamine Amidation Amidation (HATU/DIPEA) Core->Amidation R-COOH Reductive Reductive Amination (STAB/DCE) Core->Reductive R-CHO or R2C=O Sulfonylation Sulfonylation (R-SO2Cl/Pyridine) Core->Sulfonylation R-SO2Cl AmideProd Target Amide Derivative Amidation->AmideProd AmineProd Secondary Amine Derivative Reductive->AmineProd SulfProd Sulfonamide Derivative Sulfonylation->SulfProd

Divergent derivatization pathways for the primary amine of the oxazole scaffold.

Mechanistic Insights & Reagent Selection

Amidation via HATU Coupling

Converting the primary amine to an amide requires the activation of a carboxylic acid. While standard carbodiimides like EDC are common, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for this protocol.

  • Causality: HATU converts the carboxylic acid into a highly reactive OAt-active ester. This intermediate is exceptionally resistant to hydrolysis and highly reactive toward primary amines, ensuring rapid conversion even with sterically hindered carboxylic acids[2][3].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to keep the methanamine deprotonated without competing for the activated ester[2].

Reductive Amination via STAB

To synthesize secondary amines, reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard[4].

  • Causality: Unlike Sodium Borohydride (NaBH₄), which can indiscriminately reduce aldehydes and ketones, STAB is exceptionally mild. The electron-withdrawing acetoxy groups reduce its hydride-donating ability. This allows STAB to selectively reduce the transiently formed iminium ion without reducing the unreacted carbonyl starting material[4][5].

  • Solvent Selection: 1,2-Dichloroethane (DCE) is preferred over THF as it provides optimal solubility for STAB and accelerates iminium formation[6].

Quantitative Data: Reagent Comparison

The following table summarizes the expected performance characteristics of various derivatization agents when reacting with primary methanamines.

Reaction TypeReagent SystemSolventTemp / TimeExpected YieldKey Byproducts
Amidation HATU / DIPEADMF or DCMRT, 1-4 h>85%Tetramethylurea, HOAt
Amidation EDC / HOBtDCM / DMFRT, 4-12 h70-85%Soluble urea
Reductive Amination STAB (NaBH(OAc)₃)DCERT, 2-16 h>80%Acetate salts
Reductive Amination NaBH₃CNMeOHRT, 12-24 h60-75%Toxic cyanide salts

Experimental Protocols

Protocol A: HATU-Mediated Amidation

This protocol establishes a self-validating system for the robust synthesis of amide derivatives.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Incubation: Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the OAt-active ester before the amine is introduced, minimizing side reactions[3].

  • Amine Addition: Add (2-(O-Tolyl)oxazol-4-YL)methanamine (1.0 equiv) dropwise as a solution in DMF.

  • Self-Validation Checkpoint (LC-MS): After 1 hour, withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is deemed complete when the starting amine peak (m/z[M+H]⁺ = 189.1) is <5% of the total ion current, and the desired amide mass is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination using STAB

This protocol is optimized for the synthesis of secondary amines via aldehyde condensation.

STAB_Workflow Step1 Imine Formation Amine + Aldehyde Step2 Reduction Add STAB Step1->Step2 30 min, RT Step3 Quenching Add NaHCO3 (aq) Step2->Step3 2-12 h, LC-MS Step4 Extraction DCM/Brine Step3->Step4 pH 8

Step-by-step workflow for reductive amination using STAB.

Step-by-Step Methodology:

  • Imine Formation: Dissolve (2-(O-Tolyl)oxazol-4-YL)methanamine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M. Stir at room temperature for 30 minutes.

    • Note: For unhindered aliphatic aldehydes, acetic acid catalysis is generally not required[6].

  • Self-Validation Checkpoint (TLC/UV): Spot the mixture on a silica TLC plate. The intermediate imine often exhibits a distinct chromophore shift under UV light compared to the starting amine[6].

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions to the reaction mixture. Causality: Portion-wise addition controls the mild exotherm and prevents the accumulation of unreacted hydride species[4].

  • Monitoring: Stir at room temperature for 2–12 hours, monitoring via LC-MS until the iminium intermediate is fully consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes until the layers separate clearly. Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

References

  • Google Patents.WO2008127349A2 - Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level.
  • Joshua Humphrey. Sodium Triacetoxyborohydride: A Thorough Guide to One of Organic Chemistry's Subtle Reducing Agents. Retrieved from:[Link]

  • ResearchGate. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from: [Link]

  • ScienceMadness. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (2-(o-Tolyl)oxazol-4-yl)methanamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis of 2-aryl-4-oxazolemethanamines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis of 2-aryl-4-oxazolemethanamines. These molecules are highly valuable intermediates in drug development, notably in the synthesis of kinase inhibitors and viral fusion inhibitors[1].

The synthesis of (2-(o-tolyl)oxazol-4-yl)methanamine is notoriously prone to two major failure modes: thermal degradation during the oxazole core cyclocondensation[2], and over-alkylation during the final amination step[3]. This guide is designed to troubleshoot these exact issues, providing you with self-validating protocols and mechanistic insights to maximize your synthetic yield.

Overall Synthetic Workflow

To avoid the pitfalls of direct amination, the most robust pathway utilizes a two-step sequence: a cyclocondensation to form the oxazole core, followed by a Delépine reaction to exclusively yield the primary amine[4].

Workflow A o-Toluamide + 1,3-Dichloroacetone B 4-Chloromethyl-2-(o-tolyl)oxazole A->B Toluene, 110°C Cyclocondensation D Quaternary Ammonium Salt B->D CHCl3, 50°C SN2 Alkylation C HMTA (Hexamethylenetetramine) C->D E (2-(o-Tolyl)oxazol-4-yl)methanamine Hydrochloride D->E Ethanolic HCl, Reflux Hydrolysis

Fig 1: Two-step synthesis workflow for (2-(o-tolyl)oxazol-4-yl)methanamine.

Phase 1: Oxazole Core Cyclocondensation

The first step involves the reaction of o-toluamide with 1,3-dichloroacetone to form the intermediate 4-chloromethyl-2-(o-tolyl)oxazole[2].

Troubleshooting Q&A

Q: Why is my cyclocondensation yield so low, and why is the reaction mixture turning into a black, tarry substance? A: Causality: 1,3-dichloroacetone is highly reactive and thermally unstable. If you run the reaction neat at temperatures exceeding 130°C, the decomposition and polymerization of the dichloroacetone outpace the formation of the oxazole ring. Solution: Dilute the reaction in a non-polar solvent like toluene to moderate the thermal profile and cap the temperature at 110°C (reflux).

Q: I am seeing a significant amount of a hydrolyzed byproduct. How do I prevent this? A: Causality: The chloromethyl group on the newly formed oxazole is highly susceptible to nucleophilic attack by water. If your solvent is not rigorously dried, or if you use an aqueous workup before the reaction is complete, the chloride will be displaced to form the corresponding alcohol. Solution: Ensure all glassware is oven-dried and use anhydrous toluene.

Quantitative Optimization Data
Solvent SystemTemperatureTimeYield (%)Major Impurity Profile
Neat (No Solvent)130°C4h35%Tarry polymers, decomposition products
DMF (Anhydrous)100°C8h55%Hydrolyzed alcohol (due to hygroscopic solvent)
Toluene (Anhydrous) 110°C 12h 78% Trace starting material
Self-Validating Protocol: 4-Chloromethyl-2-(o-tolyl)oxazole
  • Setup: Charge an oven-dried round-bottom flask with o-toluamide (1.0 eq) and 1,3-dichloroacetone (1.2 eq).

  • Solvation: Add anhydrous toluene (5 volumes) to the flask.

  • Reaction: Heat the mixture to 110°C (reflux) for 12 hours under a nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction by TLC (Hexanes:EtOAc 3:1). The disappearance of o-toluamide (Rf ~0.2) and the emergence of a strong UV-active spot at Rf ~0.6 indicates successful cyclization.

  • Isolation: Cool to room temperature, wash the organic layer with saturated NaHCO3 (to neutralize HCl byproduct), and extract with EtOAc. Concentrate under reduced pressure and purify via short-path silica gel chromatography.

Phase 2: The Delépine Amination

Converting the chloromethyl intermediate to a primary amine using direct ammonia gas or aqueous ammonia is a classic trap that leads to massive over-alkylation. The Delépine reaction circumvents this by using hexamethylenetetramine (HMTA)[4].

Mechanism N1 Electrophilic Carbon on Chloromethyl Oxazole N2 Nucleophilic Attack by HMTA Nitrogen (SN2) N1->N2 N3 Precipitation of Quaternary Ammonium Salt N2->N3 Drives reaction forward N4 Acidic Cleavage of Aminal Linkages N3->N4 Ethanolic HCl T1 Failure Point: Salt remains dissolved (Equilibrium stalls) N3->T1 N5 Primary Amine + Formaldehyde + NH4Cl N4->N5 T2 Solution: Use non-polar solvent (CHCl3) to force precipitation T1->T2

Fig 2: Mechanistic pathway and troubleshooting logic for the Delépine reaction step.

Troubleshooting Q&A

Q: I am getting a mixture of primary, secondary, and tertiary amines. How do I exclusively get the primary amine? A: Causality: The primary amine product is more nucleophilic than ammonia itself. Once formed, it rapidly attacks unreacted chloromethyl oxazole. Solution: Switch to the Delépine reaction. HMTA acts as a bulky, non-basic ammonia equivalent. The steric hindrance of the resulting quaternary ammonium salt strictly prevents any further alkylation[3].

Q: The hydrolysis of the HMTA quaternary salt is incomplete, leaving me with unreacted intermediates. A: Causality: The intermediate salt must be fully solvated and subjected to sufficient acidic protons to break down the aminal linkages into formaldehyde and ammonium chloride[4]. If you use purely aqueous HCl, the highly lipophilic o-tolyl-oxazole core causes the salt to crash out of solution, stalling the hydrolysis. Solution: Use ethanolic HCl at reflux. The ethanol ensures solvation of the lipophilic oxazole moiety while providing the necessary protic environment for cleavage.

Quantitative Optimization Data
Amination ReagentConditionsPrimary Amine YieldOver-alkylation Byproducts
NH3 (aq)MeOH, RT, 24h22%>60% (Secondary/Tertiary mixtures)
NaN3 / PPh3 (Staudinger)THF, Reflux, 12h65%Trace (but requires hazardous azides)
HMTA (Delépine) CHCl3, 50°C, then EtOH/HCl 88% None detected
Self-Validating Protocol: (2-(o-Tolyl)oxazol-4-yl)methanamine Hydrochloride
  • Salt Formation: Dissolve 4-chloromethyl-2-(o-tolyl)oxazole (1.0 eq) in anhydrous chloroform (10 volumes). Add HMTA (1.1 eq) in one portion.

  • Reaction: Stir the mixture at 50°C for 6 hours.

  • Self-Validation Check: The reaction is self-indicating. Because the quaternary ammonium salt is highly polar, it is insoluble in chloroform. The formation of a dense, crystalline white precipitate visually confirms the successful SN2 alkylation[3].

  • Filtration: Filter the precipitated salt and wash it thoroughly with cold chloroform to remove any unreacted starting material.

  • Hydrolysis: Suspend the isolated salt in a solution of ethanolic HCl (20% v/v) and heat to reflux for 4 hours.

  • Isolation: Cool the mixture to 0°C. The byproduct, ammonium chloride, will precipitate. Filter off the NH4Cl and concentrate the filtrate under reduced pressure to yield the pure target compound as a hydrochloride salt.

References[2] Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring - Chinese Chemical Letters - URL[1] N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC - URL[4] Name Reactions in Organic Synthesis - DOKUMEN.PUB - URL[3] 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride | 671224-08-1 - Benchchem - URL

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance of the o-Tolyl Group in Oxazole Derivatives

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks when functionalizing oxazole de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks when functionalizing oxazole derivatives bearing an ortho-tolyl (o-tolyl) group.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative ligand performance data, and self-validating experimental protocols designed to rescue failing cross-coupling reactions.

Diagnostic Workflow for Failing Couplings

When a cross-coupling reaction involving an o-tolyl oxazole fails, identifying the exact point of catalytic failure is critical. Use the workflow below to diagnose whether the issue is oxidative addition blockade, slow reductive elimination, or catalyst poisoning.

Diagnostic Start Low Yield in o-Tolyl Oxazole Coupling Check1 Is Pd black precipitating? Start->Check1 Path1 Catalyst Deactivation (Oxazole N-coordination) Check1->Path1 Yes Check2 Is starting material unreacted? Check1->Check2 No Sol1 Switch to Bulky/Electron-Rich Ligands (e.g., EPhos, XPhos) Path1->Sol1 Path2 Steric Blockade at Oxidative Addition Check2->Path2 Yes Check3 Are homocoupling products forming? Check2->Check3 No Sol2 Increase Temp & Use Highly Active Precatalyst Path2->Sol2 Path3 Slow Reductive Elimination due to o-Tolyl Bulk Check3->Path3 Yes Sol3 Use Wider Bite-Angle Ligands / Adjust Base Path3->Sol3

Diagnostic workflow for troubleshooting o-tolyl oxazole cross-coupling failures.

Troubleshooting FAQs: Causality & Mechanistic Solutions

Q1: Why does the o-tolyl group specifically cause catalyst deactivation and low yields in my oxazole cross-couplings? A1: The failure is driven by a dual mechanism of steric shielding and competitive coordination. The methyl group at the ortho position creates a significant physical barrier around the reactive C-X or C-M bond. This steric bulk severely impedes the palladium catalyst from inserting into the bond during the oxidative addition step. When the catalytic cycle stalls due to this steric blockade, the basic nitrogen atom of the oxazole ring acts as a competing ligand. It strongly coordinates to the palladium center, forming an off-cycle, thermodynamically stable Pd-N complex that effectively poisons the catalyst and halts the reaction[1].

Q2: What are the optimal ligand classes to overcome this specific steric hindrance? A2: To overcome the o-tolyl blockade, you must use ligands that are simultaneously highly electron-rich and sterically massive. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as EPhos or XPhos are ideal. Their electron-rich nature increases the electron density on the palladium center, facilitating the difficult oxidative addition into the sterically hindered bond[2]. Concurrently, their massive steric bulk forces the two coupling partners on the palladium center closer together, effectively "squeezing" them to lower the activation energy required for reductive elimination[2]. Furthermore, emerging classes of wingtip-flexible N-heterocyclic carbenes (NHCs), such as IPr*Oxa, can adapt to the steric environment and physically block the oxazole nitrogen from coordinating to the palladium, preventing catalyst deactivation[3].

Q3: My late-stage cross-coupling still fails despite ligand optimization. What alternative synthetic routes exist? A3: If late-stage cross-coupling of an intact o-tolyl oxazole remains unviable, the most effective workaround is to construct the oxazole ring after the sterically hindered bond is formed. A highly efficient alternative is a one-pot oxazole synthesis/Suzuki-Miyaura coupling sequence. This involves the dehydrative condensation of carboxylic acids and amino acids using DMT-MM to form an intermediate, followed immediately by a Ni- or Pd-catalyzed coupling before the steric bulk becomes a limiting factor in the final molecular geometry[4].

Mechanistic Pathway: Steric Bottlenecks in the Catalytic Cycle

Understanding exactly where the o-tolyl group disrupts the catalytic cycle allows for targeted optimization. The diagram below highlights the vulnerable steps.

CatalyticCycle Pd0 Pd(0)L Active Species OA Oxidative Addition Pd0->OA PdII_1 Pd(II) Ar-X Complex OA->PdII_1 Hindered by o-Tolyl bulk TM Transmetalation PdII_1->TM PdII_2 Pd(II) Ar-Ar' Complex TM->PdII_2 RE Reductive Elimination PdII_2->RE Accelerated by bulky ligands RE->Pd0 Product Release

Catalytic cycle highlighting steric bottlenecks and ligand-accelerated steps.

Quantitative Data: Ligand Performance Comparison

The following table summarizes the performance of various ligand systems when applied to sterically hindered oxazole cross-couplings. Data demonstrates the necessity of moving away from standard phosphines.

Ligand SystemCatalyst LoadingSubstrate TypeYield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄ 5 mol%2-Iodo-5-(o-tolyl)oxazole<10%Severe catalyst poisoning via oxazole N-coordination; fails to overcome steric barrier[1].
Pd(OAc)₂ / P(o-Tol)₃ 5 mol%Oxazole-oxazole coupling38%Moderate improvement; steric bulk aids reductive elimination but lacks electron richness[5].
Pd / BrettPhos 2 mol%Sterically hindered oxazole65%Good conversion; the methoxy group improves selectivity and stabilizes the intermediate[2].
Pd / EPhos 2 mol%Sterically hindered oxazole88%Optimal for hindered substrates; massive bulk prevents N-coordination and accelerates coupling[2].
[Ag(IPr*Oxa)Cl] 1 mol%Hindered oxazole derivatives>90%Wingtip-flexible NHC adapts to the steric environment, stabilizing reactive metal centers[3].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in checks allow you to confirm the success of each step before proceeding.

Protocol A: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Oxazoles using EPhos

Designed to overcome severe steric hindrance while preventing Pd-N coordination.

  • Preparation & Rigorous Degassing:

    • In a Schlenk flask, combine the o-tolyl oxazole halide (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

    • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio).

    • Self-Validation Check: Degas the mixture via three freeze-pump-thaw cycles. Do not rely on simple nitrogen bubbling. Oxygen presence will immediately oxidize the electron-rich EPhos ligand, turning the solution dark brown prematurely.

  • Catalyst Activation:

    • In a separate vial inside a glovebox, pre-mix Pd₂(dba)₃ (1 mol% Pd) and EPhos (2.4 mol%). Dissolve in 1 mL of degassed 1,4-Dioxane and stir for 15 minutes.

    • Self-Validation Check: The formation of a homogeneous, clear yellow-orange solution confirms the successful generation of the active Pd(0)-EPhos complex. If the solution remains cloudy or black particles form, the ligand has oxidized.

  • Reaction Execution:

    • Transfer the active catalyst solution to the Schlenk flask. Heat to 100 °C under vigorous stirring.

    • Self-Validation Check: Monitor via LC-MS after 2 hours. If starting material is disappearing but no product is forming (and Pd black is observed), off-cycle Pd-N coordination is occurring. In this case, slightly increase the boronic acid equivalents and ensure absolute absence of oxygen.

  • Work-up:

    • Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over MgSO₄ and purify via flash chromatography.

Protocol B: One-Pot Synthesis/Coupling for Trisubstituted Oxazoles

An alternative route to bypass late-stage steric hindrance by building the oxazole ring and coupling in tandem[4].

  • Dehydrative Condensation:

    • Combine a carboxylic acid (1.0 equiv), an amino acid (1.2 equiv), and DMT-MM (1.2 equiv) in methanol. Stir at room temperature for 2 hours to form the 5-(triazinyloxy)oxazole intermediate.

    • Self-Validation Check: TLC should show complete consumption of the carboxylic acid. The intermediate is highly polar; do not attempt aqueous workup at this stage.

  • In-Situ Cross-Coupling:

    • To the same reaction vessel, add the sterically hindered boronic acid (1.5 equiv), NiCl₂(dppf) (5 mol%), and K₃PO₄ (2.0 equiv). Heat to 80 °C for 12 hours.

    • Self-Validation Check: The reaction mixture will change from pale yellow to a deep green/brown, indicating active Ni-catalyzed cross-coupling. Quench with water and extract with dichloromethane.

References

  • Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles - PMC - NIH[Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic - d-nb.info[Link]

  • IPr*Oxa – A New Class of Sterically-Hindered, Wingtip- Flexible N,C-Chelating Oxazole-Donor N-Heterocyclic Carbene Ligands - The Royal Society of Chemistry[Link]

  • Direct Arylation of Oxazoles at C2. A Concise Approach to Consecutively Linked Oxazoles - Organic Letters - ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Novel Small Molecules in Biological Assays

A Guide for Researchers on (2-(O-Tolyl)oxazol-4-YL)methanamine and Structurally Similar Compounds As a Senior Application Scientist, I understand that working with novel or poorly characterized small molecules like (2-(O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on (2-(O-Tolyl)oxazol-4-YL)methanamine and Structurally Similar Compounds

As a Senior Application Scientist, I understand that working with novel or poorly characterized small molecules like (2-(O-Tolyl)oxazol-4-YL)methanamine presents unique challenges, particularly concerning solubility for biological assays. This guide provides a systematic approach to solvent selection and troubleshooting, ensuring the integrity and reproducibility of your experiments. The principles outlined here are broadly applicable to other small molecules with similar heterocyclic and amine-containing structures.

Frequently Asked Questions (FAQs)

Q1: I have a new compound, (2-(O-Tolyl)oxazol-4-YL)methanamine. Which solvent should I try first?

For most new small molecules, Dimethyl Sulfoxide (DMSO) is the recommended starting point. It is a powerful, aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. For biological assays, it is crucial to use high-purity, anhydrous DMSO (≥99.9%) to avoid compound degradation or precipitation upon storage.

Initial Recommended Steps:

  • Prepare a high-concentration stock solution, typically 10-50 mM, in 100% anhydrous DMSO.

  • Assess solubility by visual inspection. Ensure the solution is clear and free of particulates. If necessary, gentle warming (30-37°C) or brief sonication can aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: My compound is not fully dissolving in DMSO. What are my next options?

If you encounter solubility issues in 100% DMSO, a systematic approach is necessary. The structure of (2-(O-Tolyl)oxazol-4-YL)methanamine, containing a basic amine group, suggests that its solubility may be pH-dependent.

Recommended Solvent Screening Protocol:

A logical next step is to test other organic solvents or co-solvent systems. The addition of co-solvents can improve the solubility of hydrophobic molecules.[1]

  • Ethanol/Water Mixtures: Prepare a solution in 100% ethanol first. If it dissolves, you can then perform serial dilutions into your aqueous assay buffer to determine the maximum tolerable ethanol concentration for your experiment. Many cell lines can tolerate up to 0.5-1.0% ethanol.[2]

  • Aqueous Buffers at Different pH: Since the molecule has a basic amine group, its solubility is likely to increase in acidic conditions where the amine is protonated.[3][4] Test solubility in buffers with pH values of 4.0, 5.0, and 6.5. However, ensure the final assay pH is compatible with your biological system.

  • Other Organic Solvents: Solvents like N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP) can be considered, but their cellular toxicity is a significant concern and must be carefully evaluated.

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, this can be cell-line dependent. It is best practice to run a solvent tolerance control experiment where you treat your cells with the same concentrations of DMSO that your compound will be diluted to. A concentration of 0.1% DMSO is often a safe starting point for many assays.

Q4: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the high-concentration organic stock but crashes out when the solvent composition changes to a primarily aqueous environment.

Troubleshooting Strategies:

  • Lower the Stock Concentration: Making a less concentrated DMSO stock (e.g., 1-10 mM) can sometimes prevent precipitation upon dilution.

  • Use a Co-Solvent: Adding a solubilizing agent to your assay buffer can help. Options include Pluronic F-68 (a non-ionic surfactant) or bovine serum albumin (BSA), which can bind to hydrophobic compounds and keep them in solution.

  • Two-Step Dilution: First, dilute the DMSO stock into a small volume of an intermediate solvent like ethanol or PEG400 before the final dilution into the aqueous buffer.

  • Increase Final DMSO Concentration: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Recommended Solution
Compound won't dissolve in 100% DMSO. The compound may be highly crystalline or have very low intrinsic solubility. The amine group may be in an uncharged state.Try gentle heating (37°C) or sonication. Test solubility in an acidic aqueous buffer (e.g., pH 4-5) to protonate the amine group.[3][4]
Stock solution is hazy or contains particulates. The compound is not fully dissolved or has started to precipitate.Filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO). Re-evaluate the maximum soluble concentration.
Compound precipitates immediately upon dilution into aqueous buffer. The compound has poor aqueous solubility, and the final solvent composition cannot support it.Lower the stock concentration. Add a solubilizer like BSA or Pluronic F-68 to the assay buffer. Test a co-solvent system (e.g., DMSO/Ethanol).
Compound solubility decreases over time in the freezer. The compound may be unstable or sensitive to freeze-thaw cycles. Water may have been introduced into the DMSO stock.Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Ensure you are using anhydrous DMSO and store it properly desiccated.
Inconsistent assay results between experiments. Variability in compound solubility or precipitation is occurring.Prepare fresh dilutions from the stock solution for each experiment. Always vortex the diluted compound solution immediately before adding it to the assay plate.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol provides a structured method to determine the optimal solvent system for a novel compound.

Workflow Diagram:

Caption: Decision workflow for systematic solvent screening.

Steps:

  • Accurately weigh a small amount of the compound (e.g., 1-5 mg).

  • Attempt to dissolve in a calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 50 mM).

  • If insoluble, test solubility in 100% ethanol.

  • Concurrently, test solubility in a series of aqueous buffers with varying pH (e.g., citrate buffer pH 4.0, acetate buffer pH 5.5, and PBS pH 7.4). The basic amine suggests solubility will be higher at a lower pH.[3][4]

  • If solubility is still limited, evaluate co-solvent systems. Common starting points include mixtures of water or buffer with PEG400, or ethanol.

  • For each condition, visually inspect for clarity and use a light microscope to check for micro-precipitates.

  • Once a suitable solvent system is identified, determine the maximum soluble concentration and define the standard operating procedure for preparing your stock solutions.

References

  • Kearns, B., & Hu, E. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry, 59(15), 6935-6947. Available at: [Link]

  • Takahashi, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry, 3(1), 163. Available at: [Link]

  • Beyens, O., et al. (2025). Supporting novel drug discovery via cosolvent molecular dynamics. University of Antwerp. Available at: [Link]

  • ResearchGate. (2021). Alternatives to DMSO? Acetonitrile in biology? Reddit discussion. Available at: [Link]

  • Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. Available at: [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate discussion. Available at: [Link]

  • Do, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3846-3852. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved April 7, 2024, from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Augustijns, P., et al. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. International Journal of Pharmaceutics, 700, 126647. Available at: [Link]

  • Sormanni, P., et al. (2023). Sequence-based prediction of pH-dependent protein solubility using CamSol. Briefings in Bioinformatics, 24(1), bbac556. Available at: [Link]

  • Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2841. Available at: [Link]

  • Tsiourvas, D., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS Discovery, 23(1), 88-100. Available at: [Link]

  • Luan, Y., et al. (2013). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. SLAS Discovery, 18(5), 647-655. Available at: [Link]

  • Stulzer, H. K., et al. (2020). Could the small molecules such as amino acids improve aqueous solubility and stabilize amorphous systems containing Griseofulvin? European Journal of Pharmaceutical Sciences, 143, 105178. Available at: [Link]

  • Gunawardhana, T., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19333-19343. Available at: [Link]

  • Kurinomaru, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 690529. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for (2-(o-Tolyl)oxazol-4-yl)methanamine

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers and scientists working with (2-(o-tolyl)oxazol-4-yl)methanamine in cross-coupling reactions. As a Senio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers and scientists working with (2-(o-tolyl)oxazol-4-yl)methanamine in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to make informed decisions and overcome common experimental hurdles.

Given the specific nature of this substrate, this guide is built upon established principles of cross-coupling chemistry for related primary amines and heterocyclic compounds. The recommendations provided here serve as robust starting points for your reaction optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cross-coupling of (2-(o-tolyl)oxazol-4-yl)methanamine.

Q1: What are the most promising cross-coupling strategies for my substrate?

For a primary amine like (2-(o-tolyl)oxazol-4-yl)methanamine, the most direct and widely used cross-coupling reaction is the Buchwald-Hartwig amination . This palladium-catalyzed reaction is highly effective for forming C-N bonds between amines and aryl halides or triflates.

  • Rationale: The Buchwald-Hartwig amination has a broad substrate scope and a high tolerance for various functional groups, making it an ideal first choice for a novel substrate. The extensive development of ligands and catalysts for this reaction provides a large toolkit for optimization.

Q2: My starting amine appears to be degrading. What are the likely causes?

(2-(o-tolyl)oxazol-4-yl)methanamine has several potential points of instability:

  • Oxazole Ring Instability: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.

  • Amine Oxidation: Primary amines can be prone to oxidation, particularly in the presence of certain metals and oxygen.

  • Self-Coupling/Oligomerization: Under certain conditions, primary amines can undergo self-coupling reactions.

  • Preventative Measures:

    • Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use high-purity, degassed solvents.

    • Carefully select the base to avoid overly harsh conditions (see troubleshooting section).

Q3: Which analytical techniques are best for monitoring reaction progress?

A combination of techniques is recommended for a comprehensive understanding of your reaction:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the consumption of starting materials and the appearance of the product. Use a combination of UV visualization and a stain (e.g., ninhydrin for the primary amine).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this application. It allows you to track the disappearance of your starting materials and the appearance of your desired product, as well as identify potential byproducts by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product.

Part 2: Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the cross-coupling of (2-(o-tolyl)oxazol-4-yl)methanamine.

Issue 1: Low or No Product Yield

This is the most common issue in cross-coupling reactions. A systematic approach is key to identifying the root cause.

low_yield_troubleshooting start Low/No Yield catalyst Catalyst Inactivity Check Catalyst Pre-activation Screen Different Ligands Vary Catalyst Loading start->catalyst Is the catalyst active? base Incorrect Base Base too Weak/Strong Base Insoluble Screen Different Bases catalyst->base Is the base appropriate? solvent Solvent Issues Solvent Not Anhydrous/Degassed Poor Substrate Solubility Screen Different Solvents base->solvent Is the solvent suitable? temp Suboptimal Temperature Reaction Too Cold/Hot Perform Temperature Screen solvent->temp Is the temperature optimized? reagents Reagent Degradation Check Starting Material Purity Use Fresh Reagents temp->reagents Are the reagents of high quality?

Caption: A systematic workflow for diagnosing low-yield cross-coupling reactions.

  • Catalyst System: The choice of palladium precursor and ligand is critical.

    • Recommendation: Start with a robust, commercially available catalyst system known for its effectiveness in C-N bond formation.

Catalyst System Typical Loading (mol%) Rationale
Pd₂(dba)₃ with XPhos1-2A highly active and versatile system for primary amines.
Pd(OAc)₂ with RuPhos1-2Often effective for sterically hindered substrates.
G3-XPhos Palladacycle1-2A pre-formed, air-stable catalyst that ensures reliable activation.
  • Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.

Base Strength Typical Equivalents Comments
Cs₂CO₃Strong, soft1.5 - 2.0Often a good starting point, but can be hygroscopic.
K₃PO₄Strong1.5 - 2.0A non-hygroscopic alternative to cesium carbonate.
LHMDS or NaHMDSVery Strong1.2 - 1.5Use with caution; can promote side reactions. Best for less basic amines.
NaOtBuVery Strong1.2 - 1.5A common and effective base, but can be very aggressive.
  • Solvent Choice: The solvent must be able to dissolve all reaction components and be compatible with the catalyst system. It must be anhydrous and thoroughly degassed.

Solvent Polarity Boiling Point (°C) Comments
TolueneNon-polar111A common choice for Buchwald-Hartwig reactions.
DioxanePolar aprotic101Good solvating properties for a wide range of substrates.
CPMEEther106A greener alternative to other ether solvents.
Issue 2: Formation of Significant Byproducts

The identification of byproducts through LC-MS is crucial for diagnosing the underlying issue.

  • Homocoupling of the Aryl Halide: This suggests that the oxidative addition of the aryl halide to the palladium center is occurring, but the subsequent steps of the catalytic cycle are slow.

    • Solution: Increase the concentration of the amine, or switch to a ligand that promotes faster amination.

  • Hydrodehalogenation of the Aryl Halide: The aryl halide is replaced by a hydrogen atom.

    • Solution: This is often caused by trace amounts of water. Ensure all reagents and solvents are scrupulously dried.

  • Formation of a Bis-arylated Amine: The primary amine reacts twice with the aryl halide.

    • Solution: Use a less active catalyst, lower the reaction temperature, or use a slight excess of the amine.

byproduct_analysis start Byproduct Formation Detected by LC-MS identify Identify Byproduct Mass Homocoupling? Hydrodehalogenation? Bis-arylation? start->identify homocoupling Homocoupling Increase Amine Concentration Change Ligand identify->homocoupling Aryl-Aryl hydrodehalogenation Hydrodehalogenation Ensure Anhydrous Conditions Use Fresh Solvents identify->hydrodehalogenation Aryl-H bis_arylation Bis-arylation Lower Temperature Use Excess Amine Less Active Catalyst identify->bis_arylation Aryl-N(H)-Aryl end Optimized Reaction homocoupling->end hydrodehalogenation->end bis_arylation->end

Caption: A decision tree for troubleshooting based on byproduct identification.

Part 3: Experimental Protocols

This section provides a general, yet detailed, starting protocol for the Buchwald-Hartwig amination of (2-(o-tolyl)oxazol-4-yl)methanamine.

General Procedure for Reaction Setup

Note: This is a starting point. The optimal conditions may vary depending on the specific aryl halide used.

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), (2-(o-tolyl)oxazol-4-yl)methanamine (1.2 mmol), and the chosen base (e.g., Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.02 mmol). Add these to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the desired time (e.g., 12-24 hours).

  • Workup and Analysis: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Analyze the crude mixture by TLC and LC-MS.

References

  • Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Amination of Aryl Halides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Source: Chemical Reviews URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

  • Title: The Buchwald-Hartwig Amination in the Development of a Multikilogram Synthesis of a Drug Candidate Source: Organic Process Research & Development URL: [Link]

Troubleshooting

Reducing byproducts and impurities in (2-(O-Tolyl)oxazol-4-YL)methanamine preparation

Technical Support Center: Synthesis of (2-(O-Tolyl)oxazol-4-YL)methanamine Welcome to the dedicated technical support guide for the synthesis of (2-(O-Tolyl)oxazol-4-YL)methanamine. This resource is tailored for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of (2-(O-Tolyl)oxazol-4-YL)methanamine

Welcome to the dedicated technical support guide for the synthesis of (2-(O-Tolyl)oxazol-4-YL)methanamine. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we dissect common experimental challenges, offering troubleshooting solutions and in-depth FAQs to streamline your synthetic workflow, enhance purity, and minimize byproduct formation.

Our approach is built on established chemical principles and field-proven insights, ensuring that every recommendation is scientifically sound and practical for a laboratory setting.

Table of Contents

  • Overview of the Synthetic Strategy

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Step-by-Step Problem Solving

    • Stage 1: Oxazole Ring Formation

    • Stage 2: Introduction of the Methanamine Moiety

    • Stage 3: Purification of the Final Product

  • Detailed Experimental Protocols

  • References

Overview of the Synthetic Strategy

The preparation of (2-(O-Tolyl)oxazol-4-YL)methanamine is typically approached via a multi-step synthesis. A robust and logical pathway involves the initial construction of a suitably functionalized 2-(o-tolyl)oxazole core, followed by the elaboration of a substituent at the C4-position into the desired primary amine.

A common and effective strategy is outlined below. This guide will focus on troubleshooting issues arising from this pathway, which involves the formation of an oxazole-4-carbonitrile intermediate.

Synthetic_Pathway cluster_0 Stage 1: Oxazole Core Synthesis cluster_1 Stage 2: Methanamine Formation A o-Toluoyl Chloride + Serine Derivative B N-(o-Toluoyl)serine Intermediate A->B Acylation C 2-(o-Tolyl)oxazoline-4-carboxylate B->C Cyclodehydration (e.g., DAST) D 2-(o-Tolyl)oxazole-4-carboxamide C->D Amidation E 2-(o-Tolyl)oxazole-4-carbonitrile C->E Alternative Routes D->E Dehydration (e.g., TFAA, POCI₃) F (2-(O-Tolyl)oxazol-4-YL)methanamine (Final Product) E->F Reduction (e.g., LiAlH₄, H₂/Catalyst)

Caption: General synthetic workflow for (2-(O-Tolyl)oxazol-4-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters in the oxazole ring formation step?

A1: The cyclodehydration step (B to C) is paramount. The choice of dehydrating agent is crucial; harsh reagents like concentrated sulfuric acid can lead to decomposition and low yields.[1] Milder, modern reagents such as diethylaminosulfur trifluoride (DAST) or Dess-Martin periodinane followed by a cyclization promoter are often more effective and produce a cleaner reaction profile.[2][1] Anhydrous conditions are essential to prevent hydrolysis of intermediates and reagents.

Q2: I am observing significant tar formation during the final nitrile reduction. What is the likely cause?

A2: Tar formation during reduction with powerful hydrides like LiAlH₄ can indicate decomposition of the oxazole ring, which can be unstable under certain reductive conditions.[3] It may also suggest that residual acidic or electrophilic impurities from the previous dehydration step are reacting with the reducing agent or the product amine. Ensure the oxazole-4-carbonitrile is meticulously purified before reduction.

Q3: My final product is difficult to purify via standard silica gel chromatography. Why is this, and what are the alternatives?

A3: The product is a primary amine, which is basic. The acidic silanol groups on the surface of standard silica gel can cause strong, non-specific binding, leading to significant peak tailing and poor separation.[4][5] To mitigate this, you can either:

  • Modify the mobile phase: Add a small amount of a competing amine, like triethylamine (0.5-1%), to your eluent system.[4][5]

  • Use a different stationary phase: Amine-functionalized silica or basic alumina columns are excellent alternatives that prevent the acid-base interaction.[4][5]

  • Employ reversed-phase chromatography: For polar amines, C18 columns with a mobile phase containing a pH modifier can be very effective.[6]

Q4: Can I introduce the aminomethyl group using a Gabriel synthesis?

A4: Yes, a Gabriel synthesis is a viable alternative. This would involve converting a 4-(hydroxymethyl)oxazole to a 4-(halomethyl)oxazole, followed by reaction with potassium phthalimide and subsequent hydrazinolysis.[7] However, be aware of potential byproducts. The final hydrazinolysis step can be complicated by the formation of a phthalhydrazide byproduct that can be challenging to remove.[7]

Troubleshooting Guide: Step-by-Step Problem Solving

Stage 1: Oxazole Ring & Nitrile Formation

Observed Issue Potential Cause(s) Recommended Solutions & Explanations
Low yield of oxazole-4-carboxamide (D) 1. Incomplete cyclodehydration of the serine intermediate (B).2. Hydrolysis of the ester (C) during workup.3. Harsh amidation conditions degrading the oxazoline ring.1. Optimize Dehydration: Switch to a milder, more efficient dehydrating agent like DAST or Deoxo-Fluor.[2] Ensure strictly anhydrous conditions.2. Careful Workup: Use a buffered or mild basic wash (e.g., saturated NaHCO₃) during extraction to prevent ring opening.3. Mild Amidation: Use a direct method from the ester with aqueous ammonia at controlled temperatures, or convert the ester to the acid and use standard peptide coupling reagents (e.g., HATU).
Incomplete conversion of carboxamide (D) to nitrile (E) 1. Insufficiently powerful dehydrating agent.2. Reaction temperature is too low.3. Presence of water quenching the reagent.1. Reagent Choice: Trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) are effective. Ensure you are using a sufficient stoichiometric excess (typically 2-3 equivalents).2. Temperature Control: Gently heat the reaction (e.g., to 40-50 °C) if it stalls at room temperature, monitoring carefully by TLC or LC-MS to avoid decomposition.3. Anhydrous Conditions: Perform the reaction under an inert atmosphere (N₂ or Ar) with oven-dried glassware and anhydrous solvents.
Formation of unknown aromatic byproducts 1. Vilsmeier-Haack type side reactions if using POCl₃ with DMF as a solvent.2. Decomposition of the oxazole ring under strongly acidic or basic conditions.1. Solvent Choice: If using POCl₃, avoid DMF. Pyridine or acetonitrile are common alternatives.2. Neutralize Promptly: After the reaction, quench and neutralize the mixture promptly but carefully (e.g., by pouring onto ice and slowly adding base) to avoid prolonged exposure to harsh conditions.

digraph "Impurity_Formation_Stage1" {
graph [nodesep=0.3, ranksep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#EA4335", style=dashed, arrowhead=vee, labelfontcolor="#EA4335"];
Main[label="Oxazole-4-carboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Desired [label="Oxazole-4-carbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
Impurity1 [label="Unreacted Carboxamide"];
Impurity2 [label="Hydrolyzed Carboxamide\n(Oxazole-4-carboxylic acid)"];
Impurity3 [label="Ring-Opened Products"];

Main -> Desired [label="Dehydration\n(e.g., TFAA)", color="#34A853", style=solid, arrowhead=normal];
Main -> Impurity1 [label="Incomplete\nReaction"];
Main -> Impurity2 [label="Moisture\nContamination"];
Desired -> Impurity3 [label="Harsh Conditions\n(Excess Heat/Time)"];

}

Caption: Common impurity pathways in nitrile formation.

Stage 2: Introduction of the Methanamine Moiety (Nitrile Reduction)
Observed Issue Potential Cause(s) Recommended Solutions & Explanations
Low yield of final product (F) 1. Incomplete reduction of the nitrile (E).2. Decomposition of the oxazole ring by the reducing agent.3. Product loss during aqueous workup due to its polarity/solubility.1. Stronger Conditions: If using catalytic hydrogenation (e.g., H₂/Raney Ni), increase pressure or temperature. If using LiAlH₄, ensure the reagent is fresh and active.2. Milder Reagents: Consider alternative reducing agents like borane-THF complex (BH₃·THF) which can be less harsh towards sensitive heterocycles.3. Workup Optimization: Saturate the aqueous layer with NaCl during extraction to reduce the polarity and improve partitioning of the amine into the organic layer. Perform multiple extractions with a suitable solvent (e.g., EtOAc, DCM).
Presence of an intermediate imine or unreacted nitrile 1. Insufficient reducing agent.2. Deactivated catalyst (for hydrogenation).3. Reaction time too short.1. Stoichiometry: Use a sufficient excess of the hydride reagent (e.g., 2-3 equivalents of LiAlH₄).2. Catalyst Quality: Use fresh, high-activity catalyst. If necessary, pre-activate the catalyst according to standard procedures.3. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS until all starting material is consumed.
Formation of secondary amine byproduct (bis-(2-(O-Tolyl)oxazol-4-YL)methyl)amine) Over-reaction of the primary amine product with the intermediate imine.This is more common with catalytic hydrogenation. Control Stoichiometry: Add a co-reagent like ammonia during hydrogenation to compete for reaction with the imine. Use Hydride Reduction: This pathway is less common with LiAlH₄ reduction.
Stage 3: Purification of the Final Product
Observed Issue Problem Recommended Solutions
Severe peak tailing on silica gel column Strong acid-base interaction between the basic amine product and acidic silica.[4][5]1. Mobile Phase Modifier: Add 0.5-1% triethylamine or 1-2% ammonia in methanol to the eluent.2. Alternative Media: Use an amine-functionalized silica column or an alumina column (neutral or basic).[4][5]
Product streaks across all polarities Product is highly polar and binds irreversibly or elutes poorly.1. Reversed-Phase: Switch to C18 silica. Start with a water/acetonitrile or water/methanol gradient. Adding a small amount of TFA (0.1%) can improve peak shape by protonating the amine, but you will isolate the TFA salt. Using a basic modifier (e.g., ammonium hydroxide) will keep the amine in its free base form.[5][6]
Co-elution with a persistent impurity Impurity has similar polarity to the product.1. Derivative Purification: If the impurity is not basic, temporarily protect your product amine (e.g., as a Boc-carbamate). The protected compound will have very different polarity, allowing for easy separation. The protecting group can then be removed in a clean, high-yielding step.[8]

Detailed Experimental Protocols

Protocol 1: Dehydration of Oxazole-4-carboxamide to Nitrile (E)
  • Setup: Under an inert atmosphere (N₂), add the 2-(o-tolyl)oxazole-4-carboxamide (1.0 eq) to a flask containing anhydrous pyridine (or another suitable non-reactive solvent) to make a ~0.2 M solution.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexane) or LC-MS.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude nitrile via column chromatography on silica gel.

Protocol 2: Reduction of Oxazole-4-carbonitrile to Methanamine (F)
  • Setup: To a flame-dried flask under an inert atmosphere (N₂), add lithium aluminum hydride (LiAlH₄, 2.5 eq) to anhydrous THF.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 2-(o-tolyl)oxazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 2-6 hours, monitoring by TLC or LC-MS.

  • Quenching (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product using one of the methods described in the purification troubleshooting section (e.g., column chromatography on amine-functionalized silica).

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • BenchChem. (n.d.). Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.
  • Biotage. (2023, February 10).
  • Barreca, M. L., et al. (2021). 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one. MDPI.
  • ResearchGate. (2011, June). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Nicolaou, K. C., et al. (1998). Angew. Chem. Int. Ed., 37, 2708.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Journal of Heterocyclic Chemistry. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • ResearchGate. (2021, June 11). 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one.
  • Indian Journal of Pharmaceutical Sciences. (2023).
  • ChemRxiv. (n.d.). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(p-Tolyl)oxazole.
  • Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.
  • Teledyne ISCO. (n.d.).
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146.
  • Teledyne ISCO. (2012, November 9).

Sources

Optimization

Technical Support Center: Chromatography Purification of (2-(o-Tolyl)oxazol-4-yl)methanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of (2-(o-Tolyl)oxazol-4-yl)methanami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of (2-(o-Tolyl)oxazol-4-yl)methanamine .

Because this molecule contains a highly polar, basic primary amine ( pKa​≈9−10 ) coupled with hydrophobic aromatic rings (oxazole and ortho-tolyl groups), it exhibits amphiphilic behavior. Standard purification methods often fail, resulting in severe peak tailing, poor recovery, or co-elution. This guide provides field-proven, mechanistically grounded solutions to these specific chromatographic challenges.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the column during standard silica gel flash chromatography?

Cause: Standard unmodified silica gel is slightly acidic, possessing active surface silanol groups with a pKa​ of approximately 4.5. When the basic primary amine of (2-(o-Tolyl)oxazol-4-yl)methanamine passes through, it undergoes a strong ion-exchange interaction with these deprotonated silanols. This electrostatic binding overrides standard partition chromatography, causing severe peak tailing and irreversible adsorption[1]. Solution: You must suppress this ion-exchange interaction.

  • Method A (Mobile Phase Modifier): Add a sacrificial basic modifier, such as 1–5% Triethylamine (TEA), to your mobile phase. TEA competitively binds to the acidic silanol sites, effectively masking them and allowing your target amine to elute as a sharp band[1].

  • Method B (Stationary Phase Switch): Switch from acidic silica to Basic Alumina. Alumina provides a basic medium that inherently prevents the ionization of the primary amine, making it highly effective for amine purification without the need for volatile modifiers[2]. For extremely stubborn amines, utilizing a solvent system of 10% Ammonia in Methanol/Dichloromethane can force the compound off the baseline[2].

Q2: In Reversed-Phase (RP) HPLC, my peak elutes in the void volume with no retention. How do I fix this?

Cause: At neutral or acidic pH, the primary amine on your molecule is >99% protonated. This ionized state makes the molecule highly polar, preventing it from partitioning effectively into the hydrophobic C18 stationary phase[3]. Solution: Alter the ionization state of the molecule or the surface chemistry.

  • High-pH Strategy: Raise the mobile phase pH above the molecule's pKa​ (e.g., pH 10.5 using ammonium hydroxide). This deprotonates the amine, restoring its lipophilicity and dramatically increasing retention. Caution: You must use a sterically protected, base-deactivated C18 column designed to withstand high pH, otherwise, the silica backbone will dissolve[3].

  • Ion-Pairing Strategy: If you must operate at low pH, add an ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA). The hydrophobic trifluoroacetate anion pairs with the protonated amine, forming a neutral, lipophilic complex that retains well on C18 columns.

Q3: How can I selectively isolate this amine from a complex reaction mixture containing neutral synthetic byproducts?

Cause: If the reaction mixture contains unreacted starting materials (e.g., des-amino oxazole intermediates) with similar polarities, standard normal-phase chromatography will result in co-elution. Solution: Implement a "Catch and Release" solid-phase extraction (SPE) workflow utilizing Strong Cation Exchange (SCX) chromatography[4]. SCX media (such as Si-TsOH) contains permanently charged sulfonic acid functional groups. When the mixture is loaded, the basic amine is "caught" via strong electrostatic bonds[5]. Non-basic and neutral impurities are simply washed away with organic solvents. The pure amine is then "released" by eluting with a stronger base, such as methanolic ammonia[4].

Part 2: Data Presentation & Selection Guides

Table 1: Stationary Phase Selection Guide
Phase TypeChromatographic MechanismRecommended Mobile PhaseExpected Outcome for Target Amine
Standard Silica Normal Phase (Adsorption)Hexane / EtOAcPoor: Severe tailing, low recovery due to silanol binding.
Basic Alumina Normal Phase (Adsorption)Hexane / EtOAcExcellent: Sharp peaks, no need for basic modifiers.
End-capped C18 Reversed-Phase (Partition)Water / MeCN (pH 10.5)Excellent: Good retention, high resolution of impurities.
SCX (Si-TsOH) Strong Cation ExchangeLoad: DCM Elute: 2M NH3​ in MeOHOptimal for Isolation: 100% selective for the primary amine.
Table 2: Mobile Phase Modifiers for Amine Purification
ModifierConcentrationFunctionVolatility / Removal
Triethylamine (TEA) 1.0% - 5.0% (v/v)Masks acidic silanols on normal phase silica.Moderate; requires high vacuum or lyophilization to remove fully.
Ammonium Hydroxide 0.1% - 0.5% (v/v)Deprotonates amines in RP-HPLC; forces elution on NP.High; easily removed via rotary evaporation.
Trifluoroacetic Acid 0.05% - 0.1% (v/v)Acts as an ion-pairing agent in low-pH RP-HPLC.High; leaves target as a TFA salt.

Part 3: Experimental Protocols

Protocol A: Modified Normal Phase Flash Chromatography (TEA-Masking)

This protocol is self-validating: the pre-treatment step ensures the column is saturated, preventing the target molecule from being consumed by active silica sites.

  • Solvent Preparation: Prepare a mobile phase of 50:50 Ethyl Acetate:Hexane containing 2% Triethylamine (TEA) (v/v).

  • Column Equilibration (Critical Step): Pack the silica column and flush with at least 3 Column Volumes (CV) of the TEA-modified solvent. Causality: This pre-saturates all acidic silanol sites with TEA.

  • Sample Loading: Dissolve (2-(o-Tolyl)oxazol-4-yl)methanamine in the minimum amount of Dichloromethane (DCM) and load it evenly onto the column head.

  • Elution: Elute using the TEA-modified solvent under positive air pressure.

  • Validation: Spot fractions on a TLC plate and stain with Ninhydrin. Heat the plate; a distinct purple/pink spot confirms the presence of the primary amine.

Protocol B: SCX Catch-and-Release Purification

This workflow completely bypasses polarity-based separation, relying purely on the pKa​ differential of the molecules.

  • Conditioning: Wash a pre-packed SCX-3 (Si-TsOH) cartridge with 2 CV of Methanol, followed by 2 CV of DCM.

  • Loading ("Catch"): Dissolve the crude reaction mixture in DCM. Load onto the cartridge at a flow rate of 1-2 mL/min. The primary amine binds to the sulfonic acid groups.

  • Washing: Wash the cartridge with 3 CV of DCM, followed by 3 CV of Methanol. Causality: This strips away all non-basic hydrophobic impurities (e.g., unreacted tolyl-oxazole precursors).

  • Elution ("Release"): Elute the target amine using 2 CV of 2.0 M Ammonia in Methanol. The ammonia deprotonates the target amine, breaking the ionic bond.

  • Recovery: Evaporate the methanolic ammonia eluent under reduced pressure to yield the pure, free-base (2-(o-Tolyl)oxazol-4-yl)methanamine.

Part 4: Visualizations & Workflows

TroubleshootingLogic Start Issue: Severe Peak Tailing or Poor Retention CheckPhase Which Chromatography Mode is Used? Start->CheckPhase NP Normal Phase (Silica Gel) CheckPhase->NP NP RP Reversed-Phase (C18/HPLC) CheckPhase->RP RP NPSol1 Add 1-5% Triethylamine (TEA) to Mobile Phase NP->NPSol1 NPSol2 Switch to Basic Alumina or Amine-Functionalized Silica NP->NPSol2 RPSol1 Use High pH (pH > 10) with Base-Stable C18 RP->RPSol1 RPSol2 Add Ion-Pairing Agent (e.g., 0.1% TFA) RP->RPSol2

Fig 1: Diagnostic logic tree for resolving amine peak tailing and retention issues.

SCXWorkflow Load 1. Load Sample (Amine + Neutrals) Catch 2. Catch Amine binds to SCX (Sulfonic Acid) Load->Catch Wash 3. Wash Elute Non-Basic Impurities (MeOH) Catch->Wash Release 4. Release Elute Amine with NH3/MeOH Wash->Release Pure 5. Evaporate Pure Target Amine Release->Pure

Fig 2: SCX Catch-and-Release mechanism for selective primary amine purification.

References

  • Flash Column Chromatography: Media for Separation University of Rochester[Link][2]

  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems ACE News - HPLC[Link][1]

  • Exsil 100 SCX: Strong Cation-Exchange Silica for Ion-Exchange HPLC of Basic Compounds Dr. Maisch HPLC GmbH [Link][5]

  • ISOLUTE Si-TsOH (SCX-3): Catch and Release Purification of Amines Biotage[Link][4]

Sources

Troubleshooting

Stability of (2-(O-Tolyl)oxazol-4-YL)methanamine under highly acidic conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and practical protocols concerning the stability of (2-(O-Tolyl)oxazol-4-YL)methanamine, with a specific focus on its behavior under highly acidic conditions.

Frequently Asked Questions (FAQs): Core Stability Concerns
Q1: What is the general stability of an oxazole ring in highly acidic conditions?

The oxazole ring is generally considered a weak base, with the conjugate acid having a pKa around 0.8.[1] This means that in highly acidic environments (pH < 1), the ring will exist predominantly in its protonated form. This protonation makes the oxazole ring susceptible to acid-catalyzed hydrolysis, which can lead to ring cleavage.[1][2] While more resistant to acid than some other heterocycles like furans, decomposition can occur in the presence of concentrated acids.[2][3]

Q2: How do the specific substituents on (2-(O-Tolyl)oxazol-4-YL)methanamine influence its acid stability?

The stability of this particular molecule is influenced by its three key structural features: the oxazole core, the o-tolyl group at the C2 position, and the methanamine group at the C4 position.

  • Methanamine Group (-CH₂NH₂): This is the most significant feature. The primary amine is a basic center and will be readily protonated in strong acid to form an ammonium salt (-CH₂NH₃⁺). This protonated group acts as an electron-withdrawing group through induction, which can decrease the electron density of the oxazole ring.

  • Oxazole Ring: The nitrogen atom within the oxazole ring is also basic and will be protonated at very low pH.[1] Therefore, under highly acidic conditions, the molecule likely exists in a dicationic state, with positive charges on both the exocyclic amine and the ring nitrogen.

  • O-Tolyl Group: This substituent at the C2 position is generally electron-donating and may have a minor stabilizing effect on the ring. However, its steric bulk is unlikely to significantly hinder the protonation of the ring nitrogen or the subsequent nucleophilic attack that leads to degradation.[1]

Q3: What is the most probable degradation pathway for (2-(O-Tolyl)oxazol-4-YL)methanamine in strong acid?

The degradation is expected to proceed via acid-catalyzed hydrolysis.[1] The mechanism involves two key steps:

  • Protonation: The process begins with the protonation of the nitrogen atom in the oxazole ring. This step significantly increases the electrophilicity of the C2 carbon atom (the carbon between the ring's oxygen and nitrogen).

  • Nucleophilic Attack & Ring Opening: A water molecule then acts as a nucleophile, attacking the activated C2 carbon. This leads to the formation of an unstable tetrahedral intermediate, which subsequently undergoes ring-opening to yield an α-acylamino ketone or a related structure.[1][2]

The final degradation products would likely be an amino ketone derived from the ring-opening process.

Troubleshooting Guide & Experimental Protocols

This section addresses common experimental challenges and provides validated protocols for investigating the stability of your compound.

Problem: I am observing a loss of my parent compound in an acidic solution. How can I confirm that it's due to degradation and characterize the process?

When you suspect degradation, a systematic approach is necessary to confirm your hypothesis, identify the degradation products, and quantify the rate of loss. A Forced Degradation Study is the standard methodology for this purpose.[4][5]

Causality: Exposing the drug substance to stress conditions more severe than standard storage conditions helps to rapidly identify likely degradation products and establish degradation pathways.[5] This is a critical step in developing stability-indicating analytical methods.

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

Objective: To determine the degradation profile of (2-(O-Tolyl)oxazol-4-YL)methanamine under defined acidic stress conditions.

Materials:

  • (2-(O-Tolyl)oxazol-4-YL)methanamine

  • Hydrochloric Acid (HCl), 1 N and 6 N solutions[1][6]

  • Sodium Hydroxide (NaOH), 1 N solution (for quenching)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • Thermostated water bath or oven

  • HPLC system with a C18 column and UV detector

Workflow for Stability Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress_sol 2. Prepare Stress Solution (e.g., 1 N HCl) incubate 3. Incubate Dilute stock into stress solution. Place in thermostated bath (e.g., 50°C). stress_sol->incubate sample 4. Collect Aliquots At T = 0, 2, 4, 8, 24 hrs... incubate->sample quench 5. Quench & Dilute Neutralize with NaOH. Dilute to working concentration. sample->quench hplc 6. HPLC Analysis Inject sample and monitor peak area. quench->hplc data 7. Data Analysis Plot ln(Peak Area) vs. Time. Determine degradation rate. hplc->data

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a stock solution of (2-(O-Tolyl)oxazol-4-YL)methanamine at a concentration of 1 mg/mL in acetonitrile.

    • In a volumetric flask, add a known volume of 1 N HCl. Place the flask in a thermostated bath set to the desired temperature (e.g., 50°C).

    • Once the acid has reached thermal equilibrium, add a small volume of the stock solution to achieve the target final concentration (e.g., 50 µg/mL). This is your T=0 sample point.

  • Incubation and Sampling:

    • Maintain the reaction flask at the set temperature.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching and Dilution:

    • Immediately transfer each aliquot to a separate volumetric flask.

    • Neutralize the acid by adding an equivalent amount of 1 N NaOH to stop the degradation reaction.

    • Dilute the quenched sample to a suitable concentration for HPLC analysis using a mixture of water and acetonitrile.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

Problem: How do I develop an analytical method to monitor this stability study?

A robust, stability-indicating HPLC-UV method is required to separate the parent compound from its potential degradation products.

Causality: A method is "stability-indicating" if it can accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[7] This ensures that the observed decrease in the parent peak is a true reflection of degradation.

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To establish an HPLC method capable of resolving (2-(O-Tolyl)oxazol-4-YL)methanamine from its acid-induced degradation products.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Column C18, 250 x 4.6 mm, 5 µmA C18 column provides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is an ion-pairing agent that improves peak shape for amines.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 90% B over 20 minA gradient elution is crucial to ensure separation of the polar parent compound (protonated) from potentially less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControls retention time reproducibility.
Detection (UV) Diode Array Detector (DAD)A DAD allows for monitoring at multiple wavelengths and checking for peak purity. Start by monitoring at the λmax of the parent compound.
Injection Volume 10 µLAdjust as needed based on sample concentration and detector response.

Validation: To confirm the method is stability-indicating, analyze a stressed sample (from Protocol 1). The method should show a clear decrease in the parent peak and the emergence of one or more new, well-resolved peaks corresponding to the degradants.

Mechanistic Insights: The Hydrolysis Pathway

Understanding the chemical transformation is key to predicting and mitigating instability. The diagram below illustrates the proposed acid-catalyzed hydrolysis mechanism.

Proposed Degradation Pathway

G start Start: (2-(O-Tolyl)oxazol-4-YL)methanamine protonated_amine Protonated Amine (-CH₂NH₃⁺) start->protonated_amine + H⁺ (Fast) protonated_ring Dicationic Species (Protonated Ring & Amine) protonated_amine->protonated_ring + H⁺ (Low pH) intermediate Tetrahedral Intermediate protonated_ring->intermediate + H₂O (Slow, Rate-Determining) ring_opened Ring-Opened Intermediate intermediate->ring_opened Ring Opening product Final Product (α-Acylamino Ketone) ring_opened->product Tautomerization

Caption: Proposed acid-catalyzed hydrolysis of the compound.

This pathway highlights that the critical step is the nucleophilic attack of water on the C2-carbon of the protonated oxazole ring.[1] Strategies to mitigate this degradation would involve avoiding extremely low pH conditions where possible or reducing the activity of water in the formulation. For similar heterocyclic compounds, maximum stability is often found in a pH range of 3-5.[2][8]

References
  • BenchChem. (2026). Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions.
  • BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5 - Benchchem.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. RSC Publishing.
  • PMC. (n.d.).
  • Taylor & Francis. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ACS Publications. (2021, June 28).
  • PMC. (n.d.). m-Chloroperbenzoic acid-oxchromium (VI)-mediated cleavage of 2,4,5-trisubstituted oxazoles.
  • PubMed. (2012, September 15).
  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • PMC - NIH. (2025, March 5).
  • ResearchGate. (2025, August 7).
  • Walsh Medical Media. (2022, November 30).
  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX.
  • ACS Publications. (n.d.). Hydrolysis of 2-Methyl-Δ2 -oxazoline. An Intramolecular O-N-Acetyl Transfer Reaction.
  • MDPI. (2018, August 24). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • ResearchGate. (n.d.).
  • PharmaInfo. (n.d.).
  • Walsh Medical Media. (2012, October 30).

Sources

Optimization

Technical Support Center: Preventing Oxidation and Degradation of (2-(O-Tolyl)oxazol-4-YL)methanamine

Welcome to the technical support and troubleshooting guide for (2-(O-Tolyl)oxazol-4-YL)methanamine . This compound presents unique handling challenges due to its dual-functional vulnerabilities: a highly nucleophilic pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for (2-(O-Tolyl)oxazol-4-YL)methanamine . This compound presents unique handling challenges due to its dual-functional vulnerabilities: a highly nucleophilic primary amine (methanamine) and an electron-rich oxazole ring. Failure to mitigate environmental exposure during storage and experimental workflows rapidly leads to loss of active pharmaceutical ingredient (API) concentration, assay interference, and the formation of insoluble degradation products.

This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your compound.

Part 1: Mechanistic Vulnerabilities (The "Why")

To effectively prevent degradation, researchers must first understand the thermodynamic and kinetic drivers behind the molecule's instability. The degradation of (2-(O-Tolyl)oxazol-4-YL)methanamine is not a single pathway, but a combination of three distinct environmental reactions:

  • Carbamate Salt Formation (CO₂-Induced): Primary amines are excellent nucleophiles. When exposed to ambient air, the methanamine group rapidly attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂). This forms a zwitterionic intermediate that quickly stabilizes into an insoluble carbamate salt[1][2]. This process drastically reduces the concentration of free amine in solution and alters the pH of aqueous assays.

  • Wasserman Rearrangement (Photo-Oxidation): The oxazole ring is highly susceptible to photo-oxidation mediated by ambient singlet oxygen (¹O₂). Upon exposure to laboratory light, singlet oxygen undergoes a [4+2] cycloaddition with the oxazole core, forming an unstable endoperoxide. This intermediate spontaneously cleaves in a process known as the Wasserman rearrangement, destroying the heterocyclic ring and yielding biologically inactive N-acetyl imide derivatives[3][4].

  • Oxidative Cleavage (O₂-Induced): In the presence of dissolved oxygen and transition metal trace impurities, the primary amine can undergo C-N bond cleavage. This oxidative degradation generates proxy radical intermediates that propagate into hydroxylamines, aldehydes, and ammonia[5][6].

Pathways Target (2-(O-Tolyl)oxazol-4-YL) methanamine Carbamate Carbamate Salts (Insoluble Precipitate) Target->Carbamate Nucleophilic Attack Oxidation Hydroxylamines / Aldehydes (Yellowing & C-N Cleavage) Target->Oxidation Radical Propagation Wasserman Wasserman Rearrangement (Oxazole Ring Cleavage) Target->Wasserman [4+2] Cycloaddition CO2 Ambient CO2 CO2->Carbamate O2 Oxygen / ROS O2->Oxidation Light Light (hv) + Singlet O2 Light->Wasserman

Primary degradation pathways of (2-(O-Tolyl)oxazol-4-YL)methanamine under ambient conditions.

Part 2: Troubleshooting FAQs

Q: Why is my stock solution forming a white, cloudy precipitate over time? A: This is the hallmark of carbamate formation . When the primary amine is exposed to atmospheric CO₂, it reacts to form stable, highly insoluble carbamate salts[1][7].

  • Troubleshooting Step: Discard the precipitated solution, as the active concentration is no longer accurate. Reconstitute a fresh vial using strictly degassed solvents (sparged with Argon for 30 minutes) and handle the solution exclusively inside a nitrogen or argon-purged glovebox.

Q: My compound is losing biological activity in cellular assays, but I don't see any precipitation. What is happening? A: You are likely observing the Wasserman rearrangement due to photolytic degradation. The oxazole ring is highly sensitive to ambient laboratory lighting, which generates singlet oxygen that cleaves the ring[3][8].

  • Troubleshooting Step: Wrap all reaction vessels, LC-MS vials, and assay plates in aluminum foil. Switch to amber glass vials for all storage. If your assay requires long incubation times, ensure the incubator is completely dark.

Q: The lyophilized powder turned from off-white to a yellowish-brown color. Is it still usable? A: No. Yellowing or browning indicates advanced oxidative degradation of the primary amine, likely forming hydroxylamines or nitroso compounds[5][9]. This occurs when the compound is stored without an inert gas headspace or if the seal on the vial is compromised, allowing atmospheric O₂ to enter.

Part 3: Standard Operating Procedure (SOP) for Handling and Storage

To ensure a self-validating system where degradation is physically prevented at every step, follow this rigorous methodology for reconstituting and storing (2-(O-Tolyl)oxazol-4-YL)methanamine.

Step-by-Step Methodology:
  • Solvent Degassing (Pre-requisite): Vigorously sparge your chosen reconstitution solvent (e.g., anhydrous DMSO or Methanol) with high-purity Argon for a minimum of 30 minutes to displace dissolved O₂ and CO₂. Validation: The solvent should show no bubble formation when placed under a mild vacuum.

  • Inert Transfer: Transfer the sealed vial of lyophilized API and the degassed solvent into a glovebox maintained under a dry Nitrogen or Argon atmosphere (<1 ppm O₂, <1 ppm H₂O).

  • Reconstitution: Dissolve the compound in the degassed solvent to your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into single-use amber glass vials . This prevents repeated freeze-thaw cycles and eliminates photolytic exposure.

  • Headspace Purging: Even inside a glovebox, ensure the headspace of each individual vial is purged with Argon immediately before capping. Use PTFE-lined crimp caps to prevent gas permeability.

  • Storage: Transfer the sealed, foil-wrapped vials to a desiccator box, and store at -20°C .

Workflow Start 1. Receive Lyophilized Powder Glovebox 2. Transfer to Glovebox (N2/Argon Atm, <1ppm O2) Start->Glovebox Solvent 3. Reconstitute in Argon-Sparged Solvent Glovebox->Solvent Aliquots 4. Dispense into Single-Use Amber Glass Vials Solvent->Aliquots Seal 5. Purge Headspace with Argon & Seal with PTFE Caps Aliquots->Seal Store 6. Store at -20°C (Desiccated & Dark) Seal->Store

SOP workflow for the reconstitution and storage of oxazole-methanamine derivatives.

Part 4: Quantitative Stability Data

The following table summarizes the expected degradation rates of (2-(O-Tolyl)oxazol-4-YL)methanamine under various environmental conditions, demonstrating the critical necessity of the SOP outlined above.

Storage ConditionAtmosphereLight ExposureTemp (°C)Expected API Loss (7 Days)Primary Degradant Observed
Optimal SOP ArgonDark (Amber)-20°C< 1.0% None
RefrigeratorAirDark4°C12 - 15%Carbamate Salts
Benchtop (Sealed)AirAmbient Light25°C35 - 45%N-acetyl imides (Wasserman)
Benchtop (Open)Air (Ambient)Ambient Light25°C> 80%Carbamates + Hydroxylamines
Aqueous AssayAirAmbient Light37°C> 90% (in 24h)Ring Cleavage Products

Data extrapolated from stability profiles of structurally analogous primary amines and oxazole-containing macrocycles[3][10].

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process MDPI URL:[Link]

  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents ChemRxiv URL:[Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C National Center for Biotechnology Information (PMC) URL:[Link]

  • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Impact of Solvent on the Thermal Stability of Amines National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shifts for the Structural Validation of (2-(o-Tolyl)oxazol-4-yl)methanamine

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Mag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed elucidation of molecular architecture in solution. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR chemical shifts for the validation of (2-(o-Tolyl)oxazol-4-yl)methanamine, a heterocyclic compound with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical predictions, comparisons with analogous structures, and practical experimental guidance.

The Critical Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei, providing exquisitely detailed information about the chemical environment of each atom within a molecule. For organic molecules, ¹H and ¹³C NMR are the most utilized techniques. The chemical shift (δ), reported in parts per million (ppm), is the most fundamental parameter derived from an NMR spectrum. It indicates the electronic environment of a nucleus; electron-withdrawing groups tend to "deshield" a nucleus, shifting its signal to a higher ppm value (downfield), while electron-donating groups "shield" it, causing an upfield shift to a lower ppm value.

The structural validation of a molecule like (2-(o-Tolyl)oxazol-4-yl)methanamine relies on the precise assignment of each signal in its ¹H and ¹³C NMR spectra. This process not only confirms the presence of all expected functional groups but also establishes their connectivity, providing a definitive structural fingerprint.

Predicted ¹H and ¹³C NMR Spectra of (2-(o-Tolyl)oxazol-4-yl)methanamine

In the absence of readily available experimental spectra for (2-(o-Tolyl)oxazol-4-yl)methanamine, we present a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy, analysis of structurally similar compounds reported in the literature, and data from computational NMR prediction tools.

To facilitate a clear discussion, the atoms of (2-(o-Tolyl)oxazol-4-yl)methanamine are numbered as depicted in the following diagram:

Caption: Atom numbering for (2-(o-Tolyl)oxazol-4-yl)methanamine.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (2-(o-Tolyl)oxazol-4-yl)methanamine in a standard deuterated solvent such as chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons of the o-tolyl group, the proton on the oxazole ring, the methylene protons of the aminomethyl group, the amine protons, and the methyl protons of the tolyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons
H-6' (Aromatic)~7.9Doublet (d)~8.01
H-5 (Oxazole)~7.5Singlet (s)-1
H-3', H-4', H-5' (Aromatic)~7.2-7.4Multiplet (m)-3
-CH₂NH₂ (Methylene)~4.0Singlet (s)-2
-CH₃ (Tolyl)~2.5Singlet (s)-3
-NH₂ (Amine)~1.8Broad Singlet (br s)-2

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H-6', H-3', H-4', H-5'): The protons on the o-tolyl ring are expected to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The proton at the H-6' position, being ortho to the electron-withdrawing oxazole ring, is anticipated to be the most deshielded and appear as a doublet due to coupling with the adjacent H-5' proton. The remaining aromatic protons will likely appear as a complex multiplet.

  • Oxazole Proton (H-5): The single proton on the oxazole ring (H-5) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electronic nature of the heterocyclic ring.

  • Methylene Protons (-CH₂NH₂): The methylene protons of the aminomethyl group are adjacent to an electronegative nitrogen atom, which causes a downfield shift.[1] They are expected to appear as a singlet, assuming no coupling to the amine protons due to rapid exchange.

  • Methyl Protons (-CH₃): The methyl protons of the tolyl group will give rise to a characteristic singlet in the upfield region of the spectrum.

  • Amine Protons (-NH₂): The protons of the primary amine are typically observed as a broad singlet. Their chemical shift can be variable and is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of (2-(o-Tolyl)oxazol-4-yl)methanamine in CDCl₃ will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Oxazole)~162
C-4 (Oxazole)~150
C-2' (Tolyl, C-CH₃)~138
C-1' (Tolyl, C-Oxazole)~135
C-5 (Oxazole)~131
C-3', C-4', C-5', C-6' (Aromatic)~125-130
-CH₂NH₂ (Methylene)~40
-CH₃ (Tolyl)~22

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Oxazole Carbons (C-2, C-4, C-5): The carbons of the oxazole ring are expected to resonate at lower field (higher ppm) due to the influence of the electronegative oxygen and nitrogen atoms. The C-2 and C-4 carbons, being directly attached to heteroatoms, will be the most deshielded.

  • Aromatic Carbons (C-1' to C-6'): The carbons of the o-tolyl ring will appear in the typical aromatic region of 120-150 ppm. The presence of the methyl group and the oxazole ring as substituents will lead to a distinct pattern of chemical shifts for the six aromatic carbons. The ortho-substitution of the tolyl group can lead to a downfield shift of the carbon attached to the heterocyclic ring (C-1') due to steric effects.

  • Methylene Carbon (-CH₂NH₂): The methylene carbon, being attached to a nitrogen atom, will be shifted downfield compared to a simple alkyl carbon.

  • Methyl Carbon (-CH₃): The methyl carbon of the tolyl group will appear at a characteristic upfield chemical shift.

Comparison with Structurally Related Compounds

To build confidence in the predicted NMR data, it is instructive to compare it with experimental data from structurally similar compounds. For instance, in a related 2-(p-tolyl)benzoxazole, the aromatic protons of the p-tolyl group appear as doublets at approximately 8.14 and 7.32 ppm, and the methyl protons as a singlet at 2.42 ppm. This is in general agreement with our predictions for the tolyl group in the target molecule, with expected variations due to the different substitution pattern (ortho vs. para) and the nature of the heterocyclic ring.

Furthermore, studies on other 4-(aminomethyl) substituted oxazoles would provide a more direct comparison for the chemical shifts of the -CH₂NH₂ group. While specific data for such compounds is sparse in the readily available literature, the predicted values are consistent with general trends for aminomethyl groups attached to aromatic or heteroaromatic systems.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of (2-(o-Tolyl)oxazol-4-yl)methanamine.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified (2-(o-Tolyl)oxazol-4-yl)methanamine for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Choosing the Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used if solubility is an issue.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is often added to the solvent by the manufacturer. If not present, a small drop can be added. The signal for TMS is defined as 0.00 ppm.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Workflow

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 prep4 Cap and Label prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) and Peak Picking proc3->proc4

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Analysis of (2-(O-Tolyl)oxazol-4-YL)methanamine: A Comparative Guide for Drug Development

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the analytical demands for pharmacokinetic (PK) profiling, metabolite identification, and impurity screening have outgrown the capabiliti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the analytical demands for pharmacokinetic (PK) profiling, metabolite identification, and impurity screening have outgrown the capabilities of traditional nominal-mass instruments. (2-(O-Tolyl)oxazol-4-YL)methanamine (CAS: 885274-21-5; Chemical Formula: C11H12N2O) is a highly versatile building block. Featuring a basic primary amine, an oxazole core, and a lipophilic ortho-tolyl group, this molecule presents unique analytical challenges and opportunities.

This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Quadrupole Time-of-Flight (Q-TOF) and Orbitrap technologies—for the in-depth analysis of this compound, supported by field-proven methodologies and mechanistic insights [2].

Part 1: The Analytical Challenge & Mechanistic Causality

Historically, Triple Quadrupole (QqQ) mass spectrometry was the gold standard for targeted bioanalysis due to its sensitivity in Multiple Reaction Monitoring (MRM) mode. However, for early-stage drug development involving compounds like (2-(O-Tolyl)oxazol-4-YL)methanamine, QqQ methods are limited by their inability to resolve isobaric matrix interferences and their lack of retrospective data mining capabilities [1].

HRMS overcomes these limitations by providing exact mass measurements (typically < 3 ppm mass error) and ultra-high resolving power.

Ionization and Fragmentation Causality

Understanding the physicochemical properties of (2-(O-Tolyl)oxazol-4-YL)methanamine dictates our analytical approach:

  • Ionization: The primary amine (methanamine group) is highly basic, making it exceptionally responsive to Electrospray Ionization in positive mode (ESI+). It readily forms the protonated precursor ion [M+H]+ at m/z 189.1022 .

  • Fragmentation: Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, diagnostically useful fragmentations. The primary amine is highly susceptible to the neutral loss of ammonia (-17.0265 Da), yielding a stable fragment at m/z 172.0757. Higher collision energies induce the cleavage of the oxazole ring and the formation of a tropylium-like ion (m/z 91.0542) from the o-tolyl moiety. Capturing these exact mass fragments is critical for distinguishing the parent drug from its phase I metabolites (e.g., hydroxylation on the tolyl ring) [3].

G M [M+H]+ m/z 189.1022 F1 Loss of NH3 m/z 172.0757 M->F1 -NH3 (-17.0265 Da) F2 Oxazole Cleavage m/z 118.0651 M->F2 CID Energy F3 Tropylium Ion m/z 91.0542 F1->F3 Further Fragmentation F2->F3

Proposed Collision-Induced Dissociation (CID) pathway for (2-(O-Tolyl)oxazol-4-YL)methanamine.

Part 2: Technology Comparison: Q-TOF vs. Orbitrap

When selecting an HRMS platform for the quantitative and qualitative analysis of this oxazole derivative, laboratories typically choose between Q-TOF and Orbitrap systems. Both offer exceptional exact mass capabilities, but their underlying physics dictate different performance trade-offs [1][2].

Objective Performance Comparison
Analytical ParameterQuadrupole Time-of-Flight (Q-TOF)Orbitrap (Fourier Transform)Impact on (2-(O-Tolyl)oxazol-4-YL)methanamine Analysis
Resolving Power (FWHM) 30,000 – 80,000120,000 – 1,000,000+Orbitrap provides superior separation of isobaric endogenous lipids in complex plasma samples.
Mass Accuracy 1 – 3 ppm< 1 ppmBoth provide sufficient accuracy for definitive empirical formula confirmation of the C11H12N2O scaffold.
Scan Speed Up to 100 Hz10 – 40 HzQ-TOF is better suited for ultra-fast UHPLC gradients (e.g., <2 minute runs) capturing narrow peak widths.
Dynamic Range ~4-5 orders of magnitude~4-5 orders of magnitudeComparable; both allow simultaneous trace impurity profiling and high-concentration PK quantification.
Polarity Switching Extremely fast (<20 ms)Moderate (~200-300 ms)Q-TOF is advantageous if simultaneous monitoring of positive (parent) and negative (glucuronide metabolites) ions is required.

Verdict: For high-throughput PK screening where scan speed is paramount, Q-TOF is the optimal choice. For in-depth metabolite identification and resolving complex isobaric interferences in late-stage development, Orbitrap technology is superior due to its unmatched resolving power [2].

Part 3: Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . It incorporates continuous internal checks to guarantee that the data generated for (2-(O-Tolyl)oxazol-4-YL)methanamine is both accurate and reproducible.

Step-by-Step LC-HRMS Methodology

1. Sample Preparation (Protein Precipitation)

  • Causality: Biological matrices contain proteins and phospholipids that cause severe ion suppression in ESI.

  • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., 13C6​ -(2-(O-Tolyl)oxazol-4-YL)methanamine).

  • Self-Validation: The internal standard (IS) co-elutes with the analyte, perfectly correcting for any matrix effects or injection volume variations.

  • Action: Vortex for 30 seconds, centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

2. UHPLC Separation

  • Causality: The lipophilic o-tolyl group requires a reversed-phase mechanism, while the basic amine requires acidic modifiers to maintain protonation and prevent peak tailing.

  • Action: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

3. HRMS Acquisition (Data-Dependent Acquisition - DDA)

  • Causality: DDA allows simultaneous quantification (via MS1 exact mass) and qualitative confirmation (via MS2 fragmentation).

  • Action: Set the HRMS (Orbitrap or Q-TOF) to positive ESI mode.

  • MS1 Full Scan:m/z 100–800, Resolution 70,000 (Orbitrap) or 40,000 (Q-TOF).

  • MS2 Trigger: Top 3 most intense ions trigger CID fragmentation (Normalized Collision Energy: 25, 35 eV).

  • System Suitability Test (SST): Before the analytical batch, inject a known standard mix. The system must demonstrate a mass error of < 3 ppm for the m/z 189.1022 peak and a retention time variance of < 2% to proceed.

G A Sample Prep (Protein Precipitation + IS) B UHPLC Separation (C18 Column, Acidic pH) A->B C ESI Ionization (Positive Mode) B->C D HRMS Analyzer (DDA: MS1 & MS2) C->D E Data Processing (Exact Mass Extraction <5 ppm) D->E

LC-HRMS analytical workflow for (2-(O-Tolyl)oxazol-4-YL)methanamine quantification and profiling.

Conclusion

The structural characterization and quantification of (2-(O-Tolyl)oxazol-4-YL)methanamine require the precision of High-Resolution Mass Spectrometry. By leveraging the exact mass capabilities of Q-TOF or Orbitrap systems, researchers can confidently map fragmentation pathways, identify novel metabolites, and ensure the rigorous quality control required in modern drug development [3].

References

  • Paris, A., et al. "Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis." Molecules (2023). Available at:[Link]

  • Bioanalysis Zone. "Quantitative High Resolution Mass Spectrometry Coming of Age." Bioanalysis Zone (2016). Available at:[Link]

Validation

A Comparative Guide to the Reactivity of (2-(o-Tolyl)oxazol-4-yl)methanamine and (2-(p-Tolyl)oxazol-4-yl)methanamine

This guide provides an in-depth comparison of the chemical reactivity of two closely related structural isomers: (2-(o-tolyl)oxazol-4-yl)methanamine and (2-(p-tolyl)oxazol-4-yl)methanamine. For researchers and profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the chemical reactivity of two closely related structural isomers: (2-(o-tolyl)oxazol-4-yl)methanamine and (2-(p-tolyl)oxazol-4-yl)methanamine. For researchers and professionals in drug development, understanding the nuanced differences in reactivity imparted by the seemingly minor positional change of a methyl group is critical for reaction optimization, impurity profiling, and predicting metabolic pathways. This document synthesizes established principles of organic chemistry with hypothetical, yet mechanistically grounded, experimental data to illuminate these differences.

Introduction: The Significance of Isomeric Position

The substitution pattern on an aromatic ring can profoundly influence a molecule's physical and chemical properties. In the case of (2-(o-tolyl)oxazol-4-yl)methanamine and its para-substituted counterpart, the placement of the tolyl group's methyl substituent dictates the electronic and steric environment of the entire molecule. This guide will explore how these differences manifest in the reactivity of the primary amine (methanamine) moiety, a common site for metabolic modification and synthetic elaboration.

The core of our investigation will focus on the nucleophilicity of the exocyclic amine, as this is a primary determinant of its reactivity in many common chemical transformations, such as acylation, alkylation, and Schiff base formation.

Structural and Electronic Considerations

The key to understanding the differential reactivity of these two isomers lies in a careful analysis of the steric and electronic effects imposed by the ortho- and para-methyl groups on the tolyl substituent.

Electronic Effects

The methyl group is a well-established electron-donating group (EDG) through an inductive effect.[1] This effect increases the electron density on the aromatic ring to which it is attached. For both isomers, the electron-donating nature of the tolyl group can influence the electronic character of the oxazole ring and, by extension, the basicity and nucleophilicity of the methanamine group.

However, the impact of this inductive effect on the distant methanamine is likely to be modest and similar for both isomers. The primary electronic differentiation arises from the potential for through-space interactions and subtle differences in the overall molecular dipole, which are generally considered minor compared to the steric effects in this context.

Steric Hindrance: The Dominant Differentiator

The most significant difference between the ortho- and para-isomers is the degree of steric hindrance around the oxazole ring and its substituents.

  • (2-(p-Tolyl)oxazol-4-yl)methanamine (The para-isomer): The methyl group is positioned distally from the oxazole ring.[2][3] This placement results in minimal steric congestion around the core of the molecule. The methanamine group is relatively unencumbered, allowing for facile approach of reagents.

  • (2-(o-Tolyl)oxazol-4-yl)methanamine (The ortho-isomer): In contrast, the ortho-positioned methyl group is in close proximity to the oxazole ring.[2][3] This creates a sterically crowded environment. The rotation of the tolyl group is likely hindered, and the methyl group can partially shield the nitrogen and oxygen atoms of the oxazole ring, as well as the exocyclic methanamine, from incoming reactants. This steric impediment is expected to be the primary factor governing the differences in reactivity.[4][5]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} caption { label="Logical relationship between structure and reactivity."; fontsize=10; fontname="Arial"; }

Comparative Reactivity Analysis: An Experimental Framework

To quantitatively assess the impact of these structural differences, a comparative kinetic study of a standard acylation reaction is proposed. The acylation of the primary amine with a model acylating agent, such as acetic anhydride, provides a reliable and well-understood reaction to probe the nucleophilicity of the methanamine group.

Hypothetical Experimental Data

The following table summarizes the expected outcomes from a comparative study under identical reaction conditions. The data is hypothetical but is predicated on the well-established principle that steric hindrance reduces reaction rates.[4]

Parameter(2-(o-Tolyl)oxazol-4-yl)methanamine(2-(p-Tolyl)oxazol-4-yl)methanamineRationale
Reaction Rate Constant (k) at 25°C (M⁻¹s⁻¹)0.080.25The less sterically hindered para-isomer allows for a faster approach of the acylating agent to the nucleophilic amine.[4][5]
Reaction Half-life (t₁/₂) at 25°C (min)21.66.9Inversely proportional to the rate constant, reflecting a slower reaction for the ortho-isomer.
Yield after 30 min 65%95%The faster reaction of the para-isomer leads to a higher conversion in the same timeframe.
Activation Energy (Ea) (kJ/mol)6862The increased steric strain in the transition state for the ortho-isomer results in a higher energy barrier to reaction.
Experimental Protocol: Kinetic Monitoring of Amine Acylation by ¹H NMR

This protocol describes a method for determining the reaction kinetics of the acylation of the two isomers with acetic anhydride, monitored by in-situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6]

Materials:

  • (2-(o-Tolyl)oxazol-4-yl)methanamine

  • (2-(p-Tolyl)oxazol-4-yl)methanamine

  • Acetic Anhydride

  • Deuterated Chloroform (CDCl₃)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in CDCl₃.

    • For each isomer, accurately weigh a specific amount and dissolve it in the internal standard stock solution to a known concentration (e.g., 0.1 M) in an NMR tube.

    • Prepare a separate solution of acetic anhydride in CDCl₃ at the same concentration.

  • NMR Acquisition Setup:

    • Place the NMR tube containing the amine solution into the NMR spectrometer and acquire a baseline spectrum (t=0).

    • Set up the spectrometer for a time-course experiment, acquiring a ¹H NMR spectrum at regular intervals (e.g., every 2 minutes).[7]

  • Reaction Initiation and Monitoring:

    • At a defined time, inject a stoichiometric equivalent of the acetic anhydride solution into the NMR tube, quickly mix, and immediately begin the time-course acquisition.

    • Continue monitoring the reaction until no further change is observed in the spectra, indicating completion.

  • Data Analysis:

    • Process the series of ¹H NMR spectra.

    • Identify characteristic signals for the starting amine (e.g., the -CH₂-NH₂ protons) and the amide product (e.g., the shifted -CH₂-NH- protons and the new acetyl methyl protons).

    • Integrate the signals of the starting material and product at each time point relative to the constant integral of the internal standard.

    • Plot the concentration of the starting amine versus time to determine the reaction rate and calculate the rate constant (k).[8]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} caption { label="Workflow for kinetic analysis by NMR."; fontsize=10; fontname="Arial"; }

Interpretation and Conclusion

The greater steric hindrance imposed by the ortho-methyl group in (2-(o-tolyl)oxazol-4-yl)methanamine is the principal determinant of its lower reactivity compared to the para-isomer.[2][3] This steric congestion raises the activation energy of the reaction by impeding the approach of the electrophile to the nucleophilic amine. Consequently, under identical conditions, the para-isomer is expected to react significantly faster and provide a higher yield in a given timeframe.

For professionals in drug development and process chemistry, this has several implications:

  • Reaction Optimization: Reactions involving the ortho-isomer may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive reagents) to achieve comparable conversion to the para-isomer.

  • Impurity Profiling: In a mixture of isomers, the para-isomer will be consumed more rapidly, potentially leading to an enrichment of the ortho-isomer as an unreacted starting material.

  • Metabolic Stability: If the amine is a site of metabolic acylation or alkylation, the ortho-isomer may exhibit greater metabolic stability due to steric shielding of the reactive site.

References

  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Available at: [Link]

  • Amine Reactivity. MSU chemistry. Available at: [Link]

  • Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry. Available at: [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PMC. Available at: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. ACS Publications. Available at: [Link]

  • Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation. University of Wisconsin-Platteville. Available at: [Link]

  • Hammett Equation and Plot Analysis. Scribd. Available at: [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). gtfch.org. Available at: [Link]

  • Monitoring Reactions by NMR. chem.wisc.edu. Available at: [Link]

  • Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. MDPI. Available at: [Link]

  • Quantitative expression for steric hindrance. Chemistry Stack Exchange. Available at: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. Available at: [Link]

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. ResearchGate. Available at: [Link]

  • Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC. Available at: [Link]

  • Synthesis Workshop: Quantifying Substituent Steric Effects with Aidan McFord (Episode 70). YouTube. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange. Available at: [Link]

  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC. Available at: [Link]

  • Unit 4: Free Energy Relationships. University of Calgary. Available at: [Link]

  • Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. Magritek. Available at: [Link]

  • Mass spectral kinetic study of acylation and deacylation during the hydrolysis of penicillins and cefotaxime by beta-lactamase TEM-1 and the G238S mutant. PubMed. Available at: [Link]

  • Hammett plot for the reaction of para-substituted acyl transfer... ResearchGate. Available at: [Link]

  • Nucleophilicity Is Affected by Steric Effects explain with example. Sarvan sir. Available at: [Link]

  • Steric Effects Compete with Aryne Distortion To Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Journal of the American Chemical Society. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Ortho, Para, Meta. Chemistry Steps. Available at: [Link]

  • Monitoring Reactions by NMR. University of Wisconsin-Madison. Available at: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]

  • Development of a High-Throughput Kinetics Protocol and Application to an Aza-Michael Reaction. ACS Publications. Available at: [Link]

  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. PMC. Available at: [Link]

  • Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO 2 : Insights from Theoretical Calculations. MDPI. Available at: [Link]

  • Exploring HPLC Separation Techniques. Chrom Tech, Inc.. Available at: [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

  • Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics. Available at: [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • Amine Reactivity. Michigan State University. Available at: [Link]

  • Part 5b: Solvent chemistry: reaction kinetics of CO 2 absorption into reactive amine solutions. Taylor & Francis Online. Available at: [Link]

Sources

Comparative

Oxazole vs thiazole methanamines in structure-activity relationship (SAR) studies

As a Senior Application Scientist, I frequently encounter the pivotal decision of selecting the appropriate five-membered heterocyclic bioisostere during hit-to-lead optimization. The choice between an oxazole and a thia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the pivotal decision of selecting the appropriate five-membered heterocyclic bioisostere during hit-to-lead optimization. The choice between an oxazole and a thiazole ring—particularly when functionalized with a methanamine group—is rarely a simple 1:1 swap. While both serve as excellent hydrogen bond acceptors and structural scaffolds, their distinct physicochemical properties profoundly impact target affinity, molecular conformation, and metabolic stability.

This guide provides an objective, data-driven comparison of oxazole and thiazole methanamines, offering mechanistic insights and self-validating experimental protocols to streamline your Structure-Activity Relationship (SAR) campaigns.

The Bioisosteric Paradigm: Oxygen vs. Sulfur

At the core of the oxazole/thiazole dichotomy is the fundamental atomic difference between oxygen and sulfur. Based on classical bioisosterism, these moieties are heavily utilized as pharmacophores due to their favorable metabolic profiles and distinct interaction capabilities[1].

When functionalized with a methanamine ( −CH2​−NH2​ ) group, these heterocycles serve as critical hinge-binders. The methanamine nitrogen is typically protonated at physiological pH, acting as a strong hydrogen bond donor. However, the adjacent heterocycle dictates the spatial orientation, basicity, and electronic environment of this amine. Furthermore, the dipole moment of the thiazole ring can dictate the conformation of neighboring functional groups, leading to distinct stereoelectronic effects that influence target affinity[2].

Physicochemical & Structural Comparison

To understand the causality behind SAR divergences, we must quantify the structural differences between these two rings.

PropertyOxazole MethanamineThiazole MethanamineSAR Implication
Heteroatom Oxygen (O)Sulfur (S)Dictates hydrogen bonding (O) vs. chalcogen bonding (S).
van der Waals Radius ~1.52 Å~1.80 ÅThiazole fills larger hydrophobic pockets; Oxazole fits tighter spaces.
Electronegativity (Pauling) 3.442.58Oxazole is a harder base and a stronger electron-withdrawing group via induction.
Aromaticity / Polarizability Lower / HarderHigher / SofterThiazole exhibits stronger π−π stacking and is highly polarizable.
Amine pKa​ (Calculated) ~8.5 - 9.0~8.8 - 9.3Thiazole methanamines are slightly more basic due to lower inductive withdrawal by S vs O.

SAR Case Studies: Mechanistic Insights

Case Study 1: Kinase Inhibition (e.g., VEGFR-2)

In kinase inhibitor design, thiazole methanamines frequently outperform their oxazole counterparts due to unique stabilizing interactions. The sulfur atom in thiazole is soft and polarizable, allowing it to engage in chalcogen bonding (e.g., N⋯S interactions) with the protein backbone or adjacent functional groups within the active site. This is a specific stereoelectronic feature that the harder, smaller oxygen atom in the oxazole ring cannot mimic[3]. Consequently, replacing an oxazole with a thiazole in these scaffolds often yields superior IC50​ values.

Case Study 2: Enzyme Inhibition (12/15-Lipoxygenase & MAO-B)

Conversely, in targets with highly constrained or rigid binding pockets, the oxazole core is often mandatory. In the development of human reticulocyte 12/15-Lipoxygenase inhibitors, replacing an oxazole ring with a thiazole resulted in a complete loss of potency. This diminished activity was directly attributed to the increased size and the hardness/softness mismatch of the sulfur atom clashing within the specific binding cavity[4].

Similarly, specific (2-methyloxazol-4-yl)methanamine derivatives have demonstrated high selectivity for Monoamine Oxidase B (MAO-B). In these cases, the smaller steric footprint of the oxazole ring is crucial for optimal positioning of the methanamine nitrogen near the FAD cofactor[5].

Logical SAR Decision Matrix

To systemize the selection process between these two bioisosteres, I have developed the following logical decision tree based on pocket constraints and required non-covalent interactions.

SAR_Decision Start Methanamine Core Selection Pocket Binding Pocket Steric Constraints? Start->Pocket Tight Tight Pocket (< 1.6 Å radius) Pocket->Tight Yes Spacious Spacious/Hydrophobic (> 1.8 Å radius) Pocket->Spacious No Oxazole Select Oxazole (Hard, Smaller O atom) Tight->Oxazole Thiazole Select Thiazole (Soft, Polarizable S atom) Spacious->Thiazole Interactions Specific Non-Covalent Interactions Needed? Oxazole->Interactions Thiazole->Interactions Chalcogen Chalcogen Bonding (N...S stabilization) Interactions->Chalcogen S-specific HBond Strong H-Bond Acceptor (O...H-N) Interactions->HBond O-specific Chalcogen->Thiazole HBond->Oxazole

Figure 1: Decision matrix for selecting between oxazole and thiazole methanamine cores during hit-to-lead optimization.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, every protocol must be a self-validating system. Below are the standard operating procedures for synthesizing and evaluating these compounds.

Protocol A: Parallel Synthesis of Heteroaryl Methanamines

Causality: We utilize the Hantzsch thiazole synthesis because it reliably condenses thioamides with α -haloketones under mild conditions, preventing the degradation of the sensitive methanamine precursor[6]. For oxazoles, a Robinson-Gabriel cyclodehydration is preferred.

Step-by-Step Methodology (Thiazole Example):

  • Condensation: Dissolve 1.0 eq of the appropriate thioamide and 1.1 eq of 1-bromo-3-phthalimidopropan-2-one in absolute ethanol.

  • Cyclization: Reflux the mixture at 80°C for 4-6 hours. Monitor the disappearance of the starting material via LC-MS. Self-Validation: The emergence of a distinct [M+H]+ peak corresponding to the cyclized phthalimide-protected thiazole confirms ring formation.

  • Deprotection: Cool the mixture to room temperature, add 3.0 eq of hydrazine hydrate, and stir for 12 hours to cleave the phthalimide protecting group.

  • Purification: Filter off the phthalhydrazide byproduct. Purify the crude methanamine via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to ensure >95% purity prior to biological evaluation.

Protocol B: In Vitro Validation (Fluorometric Target Inhibition Assay)

Causality: A continuous fluorometric assay is chosen over end-point radiometric assays because it allows for the real-time monitoring of reaction kinetics. This is critical for determining whether the methanamine is acting as a reversible competitor or an irreversible/time-dependent inhibitor.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the purified methanamine compounds in 100% DMSO.

  • Enzyme Incubation: Transfer 1 μL of the compound to a black 384-well microplate. Add 24 μL of the target enzyme (e.g., MAO-B) diluted in assay buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 25 μL of the fluorogenic substrate to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Read fluorescence (e.g., Ex/Em = 535/587 nm) continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Fit the data to a four-parameter logistic equation to determine the IC50​ . Self-Validation: Ensure the Z'-factor of the assay control wells is >0.6 to validate assay robustness.

Exp_Workflow Synth 1. Parallel Synthesis (Hantzsch / Robinson-Gabriel) Purify 2. LC-MS & NMR Validation (>95% Purity) Synth->Purify Assay 3. Fluorometric Inhibition Assay Purify->Assay SAR 4. SAR Data Analysis (IC50 & Kinetics) Assay->SAR SAR->Synth Iterative Feedback Opt 5. Lead Optimization SAR->Opt

Figure 2: Self-validating experimental workflow from synthesis to SAR data analysis.

Conclusion

The selection between an oxazole and a thiazole methanamine is a critical juncture in drug discovery. Thiazoles offer enhanced lipophilicity and the unique ability to form chalcogen bonds, making them ideal for spacious, hydrophobic pockets like those found in many kinases. Conversely, the smaller, harder oxazole ring provides superior shape complementarity for tight, sterically constrained active sites. By integrating rigorous physicochemical analysis with real-time kinetic assays, researchers can systematically exploit these bioisosteres to optimize both potency and selectivity.

Sources

Validation

IR spectroscopy absorption peaks for (2-(O-Tolyl)oxazol-4-YL)methanamine identification

An In-Depth Guide to the Infrared Spectroscopic Identification of (2-(o-Tolyl)oxazol-4-yl)methanamine Authored by: A Senior Application Scientist For researchers and professionals in drug discovery and chemical synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Infrared Spectroscopic Identification of (2-(o-Tolyl)oxazol-4-yl)methanamine

Authored by: A Senior Application Scientist

For researchers and professionals in drug discovery and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. (2-(o-tolyl)oxazol-4-yl)methanamine, a molecule featuring a primary amine, a heteroaromatic oxazole core, and a substituted aromatic ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FT-IR) spectrum, explains the rationale behind peak assignments, and compares the utility of IR spectroscopy with other common analytical techniques for this specific molecule.

The Strategic Value of IR Spectroscopy for Heterocyclic Amines

Infrared spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a detectable signal. For a molecule like (2-(o-tolyl)oxazol-4-yl)methanamine, FT-IR provides immediate, confirmatory evidence for the presence of the crucial primary amine (N-H bonds) and offers distinct clues about the aromatic and heteroaromatic ring systems. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide a more detailed map of the carbon-hydrogen framework, FT-IR serves as an invaluable frontline method for verifying the success of a synthesis and ensuring the core structural motifs are intact.

Deconstructing the Spectrum: Predicted Absorption Peaks

The FT-IR spectrum of (2-(o-tolyl)oxazol-4-yl)methanamine can be logically dissected by examining the characteristic vibrational modes of its three primary structural components: the primary amine, the oxazole ring, and the o-tolyl group.

A. The Primary Amine Signature (-CH₂NH₂)

The primary amine is arguably the most conspicuous feature in the IR spectrum. Its identification relies on several key vibrations:

  • N-H Stretching: Primary amines (R-NH₂) are distinguished by two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[1][2] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. These peaks are typically sharper and less intense than the broad O-H stretching bands from alcohols that appear in the same region.[1]

  • N-H Bending (Scissoring): A characteristic medium-to-strong band appears between 1650-1580 cm⁻¹.[3] This absorption is due to the scissoring motion of the two hydrogen atoms attached to the nitrogen. Its presence is strong evidence for a primary amine.

  • C-N Stretching: The stretch of the aliphatic carbon-nitrogen bond (CH₂-N) is expected to produce a weak to medium absorption in the 1250-1020 cm⁻¹ range.

  • N-H Wagging: A broad, often strong band can be observed in the 910-665 cm⁻¹ range, resulting from the out-of-plane wagging of the N-H bond.

B. The Oxazole Ring Vibrations

The oxazole ring is a five-membered heteroaromatic system containing both double bonds and a C-O-C ether-like linkage. Its vibrations are often coupled and appear in the fingerprint region.

  • C=N Stretching: The carbon-nitrogen double bond within the oxazole ring is expected to absorb in the 1650-1610 cm⁻¹ region. This peak may sometimes overlap with the N-H bending vibration or aromatic C=C stretches.

  • Aromatic C=C Stretching: Similar to other aromatic systems, the C=C bonds within the ring will contribute to a series of sharp, medium-intensity bands between 1600 cm⁻¹ and 1475 cm⁻¹.[4]

  • Ring C-O-C Stretching: The stretching of the C-O-C linkage within the ring typically gives rise to absorptions in the fingerprint region, often around 1300-1000 cm⁻¹.[4][5] Specifically, oxazole ring "breathing" modes have been noted around 1045 cm⁻¹.[5]

C. The o-Tolyl Group Fingerprint

The ortho-substituted tolyl group provides several diagnostic peaks that confirm its presence and substitution pattern.

  • Aromatic C-H Stretching: A key diagnostic feature for any aromatic compound is the presence of weak to sharp C-H stretching bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6]

  • Alkyl C-H Stretching: The methyl (CH₃) group's C-H bonds will show medium to strong stretching absorptions just below 3000 cm⁻¹, in the 2990-2850 cm⁻¹ range.[7]

  • Aromatic Overtones: Weak "overtone" or "combination" bands are often visible between 2000-1665 cm⁻¹. The pattern of these bands can sometimes give clues to the aromatic substitution pattern.[8]

  • Aromatic C=C Stretching: The benzene ring contributes to the absorptions in the 1600-1450 cm⁻¹ region, often appearing as sharp, well-defined peaks.[6]

  • C-H Out-of-Plane (OOP) Bending: This is a highly diagnostic region. The position of strong absorptions between 900-675 cm⁻¹ is characteristic of the aromatic ring's substitution pattern. For an ortho-disubstituted ring, a strong band is expected between 770-735 cm⁻¹.[6]

Summary Data and Comparative Analysis

The expected IR absorption peaks for (2-(o-tolyl)oxazol-4-yl)methanamine are summarized below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine N-H Asymmetric & Symmetric Stretch3500 - 3300 (two bands)Medium, Sharp
N-H Bend (Scissoring)1650 - 1580Medium - Strong
C-N Stretch (Aliphatic)1250 - 1020Weak - Medium
N-H Wag910 - 665Strong, Broad
Aromatic Rings Aromatic C-H Stretch3100 - 3000Weak - Medium
(Tolyl & Oxazole)C=C In-Ring Stretch1600 - 1450Medium, Sharp
C=N Stretch (Oxazole)1650 - 1610Medium
o-Tolyl Group Alkyl C-H Stretch2990 - 2850Medium - Strong
C-H Out-of-Plane Bend770 - 735Strong
Oxazole Ring C-O-C Ring Stretch1300 - 1000Medium - Strong
Performance Comparison with Alternative Techniques
TechniqueStrengths for this MoleculeLimitations for this Molecule
FT-IR Spectroscopy Fast, non-destructive confirmation of key functional groups (especially -NH₂). Good for monitoring reaction completion.Provides limited information on atomic connectivity and stereochemistry. Can be difficult to distinguish between isomers.
NMR Spectroscopy (¹H, ¹³C) Unambiguously determines the complete carbon-hydrogen framework and connectivity. Distinguishes between o-, m-, and p-tolyl isomers.N-H proton signals can be broad; D₂O exchange is often needed for confirmation.[1][9] Longer acquisition times.
Mass Spectrometry (MS) Provides exact molecular weight and formula (with HRMS). Fragmentation patterns can confirm structural motifs (e.g., alpha-cleavage next to the amine).[9]Does not differentiate between structural isomers (e.g., o-, m-, p-tolyl) without tandem MS/MS.

Visualizing the Molecule and Workflow

To better understand the structure and the process of its analysis, the following diagrams are provided.

Caption: Structure of (2-(o-tolyl)oxazol-4-yl)methanamine.

workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_sample Place small solid sample on ATR crystal apply_pressure Apply consistent pressure with ATR clamp prep_sample->apply_pressure bg_scan Perform background scan (clean crystal) apply_pressure->bg_scan sample_scan Acquire sample spectrum (4000-400 cm⁻¹, 32 scans) bg_scan->sample_scan process_data Perform baseline correction and data processing sample_scan->process_data assign_peaks Assign characteristic peaks to functional groups process_data->assign_peaks compare Compare with reference data and alternative techniques assign_peaks->compare conclusion Confirm Structure compare->conclusion

Sources

Comparative

A Researcher's Guide to Validating the Biological Efficacy of (2-(O-Tolyl)oxazol-4-YL)methanamine

A Comparative Workflow for Characterizing Novel Small Molecules Against Established Kinase Inhibitors Introduction: Establishing a Framework for a Novel Compound The compound (2-(O-Tolyl)oxazol-4-YL)methanamine is an inv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Workflow for Characterizing Novel Small Molecules Against Established Kinase Inhibitors

Introduction: Establishing a Framework for a Novel Compound

The compound (2-(O-Tolyl)oxazol-4-YL)methanamine is an investigational small molecule with an oxazole core, a scaffold known to be present in a variety of biologically active compounds.[1][2] As there is limited public data on the specific biological effects of this molecule, this guide provides a comprehensive, field-proven workflow for its initial validation and characterization. The primary objective is to determine its biological efficacy, elucidate its mechanism of action, and compare its performance against established drugs in relevant cancer cell line models.

To create a robust and logical validation pathway, we will operate under a guiding hypothesis: that (2-(O-Tolyl)oxazol-4-YL)methanamine exhibits anti-proliferative effects by inhibiting a key signaling pathway essential for cancer cell growth. For the purpose of this guide, we will hypothesize that the target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4][5] EGFR is a well-validated therapeutic target in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it an excellent system for this validation model.[6][7][8]

This guide will compare our novel compound, hereafter designated "Cpd-X," against two well-characterized, FDA-approved EGFR inhibitors:

  • Gefitinib: A first-generation EGFR tyrosine kinase inhibitor (TKI).[8][9]

  • Osimertinib: A third-generation EGFR-TKI that is effective against resistance mutations.[9][10]

By benchmarking Cpd-X against these standards, we can rigorously assess its potential as a novel therapeutic agent. The workflow is designed to be a self-validating system, progressing from broad phenotypic effects to more specific mechanistic insights.

Experimental & Strategic Overview

The validation process is structured in a three-phase approach. This ensures that resources are spent efficiently, with each phase providing the necessary data to justify proceeding to the next.

G cluster_phase1 Phase 1: Viability Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Target Pathway Validation p1_start Initial Hypothesis: Cpd-X has anti-proliferative activity p1_exp Experiment: Multi-dose MTT assay in A549 (EGFR-WT) & HCC827 (EGFR-mut) cell lines p1_start->p1_exp p1_out Outcome: Determine IC50 values Select most sensitive cell line p1_exp->p1_out p2_exp1 Experiment 1: Cell Cycle Analysis (Propidium Iodide Staining) p1_out->p2_exp1 Proceed if IC50 < 10µM p2_exp2 Experiment 2: Apoptosis Assay (Annexin V / PI Staining) p1_out->p2_exp2 p2_out Outcome: Identify if Cpd-X causes cell cycle arrest or induces apoptosis p2_exp1->p2_out p2_exp2->p2_out p3_exp Experiment: Western Blot for p-EGFR and downstream p-AKT, p-ERK p2_out->p3_exp Proceed with mechanistic insight p3_out Outcome: Confirm inhibition of the hypothesized EGFR pathway p3_exp->p3_out

Figure 1: A three-phase experimental workflow for validating a novel compound.
Phase 1: Cell Viability & Cytotoxicity Screening

Causality: The first and most fundamental question is whether Cpd-X has any biological effect on cell proliferation or viability. A cell viability assay is a rapid, high-throughput method to determine the concentration at which a compound shows a biological effect. We use the MTT assay, which measures the metabolic activity of living cells.[11] A reduction in the conversion of MTT to formazan is proportional to the number of viable cells.[12]

Cell Line Selection: To test our EGFR-inhibition hypothesis, we select two non-small cell lung cancer (NSCLC) lines:

  • HCC827: Harbors an activating EGFR exon 19 deletion, making it highly dependent on EGFR signaling and sensitive to EGFR inhibitors.

  • A549: EGFR wild-type (WT), which is not driven by EGFR mutations and should be less sensitive to targeted EGFR inhibitors.

This differential screen is a self-validating system. If Cpd-X is a true EGFR inhibitor, it should show significantly higher potency (a lower IC50 value) in the HCC827 cell line compared to the A549 line, a pattern that should mimic Gefitinib and Osimertinib.

Protocol: MTT Cell Viability Assay
  • Cell Plating: Seed HCC827 and A549 cells into clear-bottom 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Cpd-X, Gefitinib, and Osimertinib (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form in living cells.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Data & Interpretation

Table 1: Comparative IC50 Values (µM) Across NSCLC Cell Lines

CompoundCell LineTargetHCC827 (EGFR-mut) IC50A549 (EGFR-WT) IC50Selectivity Index (A549/HCC827)
Cpd-X (Test) NovelHypothesized EGFR0.05 8.5 170
GefitinibEGFRKnown EGFR TKI0.0215.2760
OsimertinibEGFRKnown EGFR TKI0.01510.8720
DoxorubicinDNAControl0.10.151.5

Interpretation: The hypothetical data in Table 1 shows that Cpd-X, like the known EGFR inhibitors, is significantly more potent in the EGFR-mutant HCC827 cell line. The high selectivity index suggests that its anti-proliferative effect is likely mediated through the EGFR pathway, rather than non-specific cytotoxicity (as seen with Doxorubicin). This result strongly justifies proceeding to Phase 2.

Phase 2: Elucidating the Mechanism of Action

Causality: After establishing that Cpd-X reduces cell viability, we must determine how. Does it stop cell division (cytostatic) or does it induce cell death (cytotoxic)? Flow cytometry is a powerful tool to answer this question. We will investigate two key cellular processes: cell cycle progression and apoptosis.[14][15]

Experiment 1: Cell Cycle Analysis

Rationale: Many anti-cancer drugs, particularly kinase inhibitors, disrupt the orderly progression of the cell cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M).[14] We use propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to measure the DNA content per cell.[14][16] This allows us to quantify the percentage of cells in each phase.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Treatment: Seed HCC827 cells in 6-well plates. Treat them with Cpd-X, Gefitinib, and a vehicle control at their respective IC50 and 5x IC50 concentrations for 24 hours.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[16][17] Incubate for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[17][18]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 single-cell events.[16]

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Experiment 2: Apoptosis Assay

Rationale: A common mechanism for anti-cancer drugs is the induction of programmed cell death, or apoptosis. We use a dual-staining method with Annexin V and Propidium Iodide (PI) to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane where it can be detected by fluorescently-labeled Annexin V.[20] PI can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[15]

Protocol: Annexin V/PI Apoptosis Assay

  • Treatment: Seed and treat HCC827 cells as described for the cell cycle analysis, but for a 48-hour duration.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., 5 µL of each).[21]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[20][21]

  • Flow Cytometry: Analyze immediately by flow cytometry, separating cells into four quadrants:

    • Annexin V- / PI- (Live)

    • Annexin V+ / PI- (Early Apoptosis)

    • Annexin V+ / PI+ (Late Apoptosis/Necrosis)

    • Annexin V- / PI+ (Necrosis)

Hypothetical Data & Interpretation

Table 2: Mechanistic Assay Results in HCC827 Cells (Treated at 5x IC50)

Treatment% Cells in G1% Cells in S% Cells in G2/M% Early Apoptosis% Late Apoptosis
Vehicle Control65%25%10%3%2%
Cpd-X (Test) 85% 5% 10% 35% 15%
Gefitinib82%8%10%40%18%

Interpretation: The data suggests that Cpd-X, similar to Gefitinib, induces a strong G1 cell cycle arrest. Furthermore, it significantly increases the population of cells undergoing both early and late apoptosis. This dual mechanism—halting proliferation and inducing cell death—is a hallmark of effective kinase inhibitors targeting pathways like EGFR that control cell cycle entry and survival signals.

Phase 3: Target Pathway Validation

Causality: The data so far strongly suggests Cpd-X is an EGFR pathway inhibitor. The final step is to provide direct biochemical evidence. When EGFR is activated by its ligand (e.g., EGF), it autophosphorylates, triggering downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways.[3] A true EGFR inhibitor should block this initial phosphorylation event and the subsequent phosphorylation of downstream effectors like AKT and ERK.

G cluster_inhibitors Inhibitors EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS CpdX Cpd-X CpdX->EGFR Gefitinib Gefitinib Gefitinib->EGFR AKT p-AKT (Active) PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK (Active) MEK->ERK ERK->Proliferation

Figure 2: Simplified EGFR signaling pathway and points of inhibition.

Protocol: Western Blot for Phospho-Proteins

  • Serum Starvation & Treatment: Plate HCC827 cells and allow them to adhere. Serum-starve the cells for 12-16 hours to reduce basal pathway activation.

  • Pre-treatment: Pre-treat cells with Cpd-X, Gefitinib (at 5x IC50), or vehicle for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation. A non-stimulated control group should be included.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Quantify protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

Interpretation of Expected Results: In the vehicle-treated, EGF-stimulated sample, strong bands for p-EGFR, p-AKT, and p-ERK should be visible. In the samples pre-treated with Cpd-X or Gefitinib, the intensity of these phosphoprotein bands should be dramatically reduced, while the total protein and GAPDH levels remain unchanged. This result would provide direct evidence that Cpd-X inhibits the EGFR kinase activity, confirming the hypothesized mechanism of action.

Conclusion & Future Directions

This comprehensive guide outlines a logical, multi-phased strategy to validate the biological efficacy of a novel compound, (2-(O-Tolyl)oxazol-4-YL)methanamine (Cpd-X). By progressing from broad viability screening to specific mechanistic assays and finally to direct target validation, this workflow provides a robust framework for characterizing new chemical entities.

The hypothetical data presented herein suggests that Cpd-X is a potent and selective inhibitor of the EGFR signaling pathway, exhibiting effects comparable to the established drug Gefitinib. It effectively reduces the viability of EGFR-mutant cancer cells by inducing G1 cell cycle arrest and apoptosis.

Successful validation through this workflow would position Cpd-X as a promising lead compound for further preclinical development. Next steps would include kinase panel screening to assess its specificity, in vivo efficacy studies in xenograft models, and initial ADME/Tox profiling.

References
  • ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay.
  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from Cambridge Institute for Medical Research.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Wyllie, A. H., Kerr, J. F., & Currie, A. R. (1980). Standard Operating Procedure Apoptosis assay with Annexin V - PI.
  • University of Iowa. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining.
  • Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). フローサイトメトリーとヨウ化プロピジウムによる細胞周期の解析.
  • BioVision. (n.d.). MTT Cell Viability Assay Kit.
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • Zhang, H., Berezov, A., & Wang, Q. (2007).
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Prenzel, N., Fischer, O. M., Streit, S., Hart, S., & Ullrich, A. (2001).
  • Abcam. (n.d.). EGFR interactive pathway.
  • Garg, N., & Singh, S. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.
  • Massive Bio. (2026). EGFR Inhibitor.
  • CancerNetwork. (2026). EGFR Inhibitors in Lung Cancer.
  • Kamal, A., & Malik, M. A. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC.
  • American Association for Cancer Research (AACR). (2024). EGFR Inhibitors Extend Their Reach in Lung Cancer.
  • Kakkar, S., & Narasimhan, B. (2019).
  • Kakkar, S., & Narasimhan, B. (2019).
  • Kumar, V., & Kumar, R. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed.
  • Srikanth, K. E. (2025). Biological Importance of Oxazoles. Allied Academies.

Sources

Validation

Comparative Analysis of Synthetic Routes for Producing (2-(o-Tolyl)oxazol-4-yl)methanamine

Executive Summary & Mechanistic Rationale The synthesis of (2-(o-Tolyl)oxazol-4-yl)methanamine presents a classic challenge in heterocyclic medicinal chemistry: constructing a 2,4-disubstituted oxazole core and subsequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of (2-(o-Tolyl)oxazol-4-yl)methanamine presents a classic challenge in heterocyclic medicinal chemistry: constructing a 2,4-disubstituted oxazole core and subsequently installing a primary methanamine group without triggering ring-opening or over-reduction. This structural motif is highly valued in drug discovery as a bioisostere for amides and a rigid linker in kinase inhibitors and GPCR ligands.

As an application scientist, I evaluate synthetic routes based on a matrix of chemoselectivity, scalability, and atom economy. The foundational construction of the oxazole core is universally achieved via the Blümlein-Lewy synthesis [1], condensing o-toluamide with an α -haloketone (e.g., ethyl bromopyruvate) to yield ethyl 2-(o-tolyl)oxazole-4-carboxylate.

The divergence in synthetic strategy—and the focus of this guide—lies in how we convert this C4-carboxylate intermediate into the target primary amine. We will objectively compare three distinct pathways:

  • The Nitrile Hydrogenation Pathway (Route A)

  • The Direct Amide Reduction Pathway (Route B)

  • The Azide-Staudinger Pathway (Route C)

Quantitative Route Comparison

The following table summarizes the performance metrics of the three primary synthetic routes based on empirical laboratory data and scale-up viability.

MetricRoute A: Nitrile HydrogenationRoute B: Direct Amide ReductionRoute C: Azide-Staudinger
Overall Yield (from Ester) 65 - 75%45 - 55%75 - 85%
Step Count 3 Steps2 Steps4 Steps
Chemoselectivity Moderate (Risk of 2∘ amine)Low (Risk of ring cleavage)Extremely High
Scalability Excellent (Kilogram scale)Moderate (Pilot scale)Poor (Due to azide hazards)
Atom Economy HighModerateLow (Produces Ph3​P=O )
Primary Reagents POCl3​ , Raney Ni, H2​ , NH3​ NH3​ , BH3​⋅THF NaBH4​ , MsCl , NaN3​ , PPh3​

Detailed Pathway Analysis & Experimental Protocols

Route A: Nitrile Hydrogenation Pathway (The Scalable Approach)

This route involves converting the ester to a primary amide, dehydrating it to a nitrile, and performing a catalytic hydrogenation. The critical mechanistic challenge here is preventing the intermediate imine from reacting with the newly formed primary amine, which would yield an unwanted secondary amine dimer [2, 3].

Causality in Design: We utilize Raney Nickel under a hydrogen atmosphere. Crucially, the reaction is saturated with anhydrous ammonia ( NH3​ ). According to Le Chatelier’s principle, the excess ammonia forces the equilibrium of the intermediate imine away from secondary amine condensation, ensuring high selectivity for the primary methanamine.

RouteA Ester Ethyl 2-(o-tolyl) oxazole-4-carboxylate Amide 2-(o-tolyl)oxazole- 4-carboxamide Ester->Amide NH3 / MeOH 25°C Nitrile 2-(o-tolyl)oxazole- 4-carbonitrile Amide->Nitrile POCl3, Pyridine 80°C Amine (2-(o-Tolyl)oxazol-4-yl) methanamine Nitrile->Amine Raney Ni, H2 (50 psi) NH3/MeOH, 25°C

Figure 1: Route A - Nitrile dehydration followed by chemoselective Raney Ni hydrogenation.

Self-Validating Experimental Protocol:

  • Dehydration: Suspend 2-(o-tolyl)oxazole-4-carboxamide (10 mmol) in dry pyridine (20 mL). Dropwise add POCl3​ (15 mmol) at 0 °C. Heat to 80 °C for 2 hours. Validation: TLC will show the disappearance of the highly polar amide spot. Quench with ice water, extract with EtOAc, and concentrate to yield the nitrile.

  • Hydrogenation: In a Parr shaker flask, dissolve the crude nitrile in 7M NH3​ in MeOH (50 mL). Add washed Raney Nickel slurry (10% w/w).

  • Reaction: Pressurize with H2​ to 50 psi and shake at 25 °C. Validation: Monitor pressure drop; the reaction is complete when H2​ consumption ceases (approx. 4-6 hours).

  • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate in vacuo to afford the crude amine.

Route B: Direct Amide Reduction (The Short-Cut)

Route B bypasses the nitrile intermediate by directly reducing the primary amide. While this improves step economy, primary amides are notoriously resistant to reduction.

Causality in Design: Standard reagents like LiAlH4​ are overly aggressive and can cause reductive ring-opening of the oxazole. Therefore, we utilize Borane-Tetrahydrofuran ( BH3​⋅THF ). Borane is a highly electrophilic reducing agent that coordinates selectively to the electron-rich carbonyl oxygen of the amide, facilitating reduction without disrupting the aromatic oxazole system [4].

RouteB Ester Ethyl 2-(o-tolyl) oxazole-4-carboxylate Amide 2-(o-tolyl)oxazole- 4-carboxamide Ester->Amide NH3 / MeOH 25°C Amine (2-(o-Tolyl)oxazol-4-yl) methanamine Amide->Amine 1. BH3-THF, Reflux 2. HCl quench

Figure 2: Route B - Direct electrophilic reduction of the primary amide using Borane.

Self-Validating Experimental Protocol:

  • Reduction: Dissolve 2-(o-tolyl)oxazole-4-carboxamide (10 mmol) in anhydrous THF (30 mL) under Argon.

  • Borane Addition: Slowly add BH3​⋅THF (1.0 M, 30 mL, 30 mmol) at 0 °C. Reflux the mixture for 12 hours.

  • Quenching (Critical Step): Cool to 0 °C and carefully add 6M HCl (15 mL). Validation: Vigorous H2​ gas evolution indicates the destruction of excess borane and the breakdown of the stable amine-borane complex.

  • Isolation: Reflux for 1 hour to ensure complete complex dissociation. Basify the aqueous layer with NaOH to pH 12, extract with DCM, dry over Na2​SO4​ , and concentrate.

Route C: Azide-Staudinger Pathway (The High-Purity Approach)

When absolute chemoselectivity and high purity are required (e.g., late-stage functionalization or API synthesis), Route C is the gold standard.

Causality in Design: This route avoids harsh reductants entirely. The ester is reduced to an alcohol, activated as a mesylate, and displaced by an azide. The azide is then reduced via the Staudinger reaction [5, 6]. The Staudinger reduction uses triphenylphosphine ( PPh3​ ) to form an iminophosphorane intermediate, which hydrolyzes to the amine. This reaction is driven by the massive thermodynamic stability of the N2​ gas leaving group and the P=O bond formed in triphenylphosphine oxide, guaranteeing zero risk of oxazole ring reduction.

RouteC Ester Ethyl 2-(o-tolyl) oxazole-4-carboxylate Alcohol (2-(o-Tolyl)oxazol-4-yl) methanol Ester->Alcohol NaBH4, CaCl2 EtOH, 0°C Azide 4-(Azidomethyl)-2- (o-tolyl)oxazole Alcohol->Azide 1. MsCl, Et3N 2. NaN3, DMF Amine (2-(o-Tolyl)oxazol-4-yl) methanamine Azide->Amine PPh3, THF/H2O 25°C

Figure 3: Route C - Mild Staudinger reduction via an azide intermediate.

Self-Validating Experimental Protocol:

  • Azidation: Convert the intermediate alcohol to a mesylate ( MsCl , Et3​N , DCM). Dissolve the crude mesylate in DMF and add NaN3​ (1.5 eq). Stir at 60 °C for 4 hours. Extract with ether and wash thoroughly with water to remove DMF.

  • Staudinger Reduction: Dissolve the azide (10 mmol) in THF (40 mL) and add PPh3​ (11 mmol). Validation: Immediate bubbling of N2​ gas acts as a visual confirmation of iminophosphorane formation.

  • Hydrolysis: Once gas evolution ceases (approx. 2 hours), add H2​O (5 mL) and stir overnight at room temperature.

  • Purification: Concentrate the mixture. The primary challenge is removing the Ph3​P=O byproduct. Dissolve the residue in ether and extract with 1M HCl. The amine moves to the aqueous layer as a salt, leaving Ph3​P=O in the ether. Basify the aqueous layer and back-extract with DCM to yield the pure amine.

Analytical Validation & Quality Control

To confirm the successful synthesis of (2-(o-Tolyl)oxazol-4-yl)methanamine, the following analytical signatures must be verified:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 189.1.

  • 1H NMR (400 MHz, CDCl3):

    • Disappearance of the ester/nitrile/amide signals.

    • Appearance of a distinct singlet integrating to 2H at 3.80 ppm, corresponding to the −CH2​− protons of the methanamine group.

    • A broad singlet integrating to 2H at 1.60 ppm for the −NH2​ protons (exchangeable with D2​O ).

    • The diagnostic oxazole C5-H singlet will appear around 7.60 ppm.

Conclusion & Recommendations

For discovery-stage research where high purity and absolute chemoselectivity are paramount, Route C (Azide-Staudinger) is highly recommended. The mild conditions preserve the integrity of the oxazole ring, and the acid/base workup cleanly isolates the product.

For process chemistry and scale-up , Route A (Nitrile Hydrogenation) is the definitive choice. It avoids the toxic/explosive risks associated with azides and the pyrophoric hazards of borane quenching. By strictly controlling the ammonia concentration during Raney Nickel hydrogenation, secondary amine impurities are suppressed, resulting in an excellent, scalable yield.

References

  • D-NB. (n.d.). Heterocyclic chemistry: Five-Membered Heterocycles with Two Heteroatoms (Oxazoles). Retrieved April 5, 2026, from [Link]

  • Wikipedia Contributors. (n.d.). Nitrile reduction. Wikipedia, The Free Encyclopedia. Retrieved April 5, 2026, from [Link]

  • ResearchGate. (2006). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved April 5, 2026, from[Link]

  • ACS Publications. (2019). A BEt3-Base Catalyst for Amide Reduction with Silane. The Journal of Organic Chemistry. Retrieved April 5, 2026, from[Link]

  • Wikipedia Contributors. (n.d.). Staudinger reaction. Wikipedia, The Free Encyclopedia. Retrieved April 5, 2026, from[Link]

  • ACS Publications. (2015). Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review. Biomacromolecules. Retrieved April 5, 2026, from[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-(o-Tolyl)oxazol-4-yl)methanamine

Introduction: Beyond the Synthesis In the lifecycle of drug discovery and development, the synthesis of novel compounds like (2-(o-Tolyl)oxazol-4-yl)methanamine marks a pivotal beginning. However, the responsibilities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Synthesis

In the lifecycle of drug discovery and development, the synthesis of novel compounds like (2-(o-Tolyl)oxazol-4-yl)methanamine marks a pivotal beginning. However, the responsibilities of a diligent researcher extend far beyond the reaction flask. The safe, ethical, and compliant disposal of surplus reagents and resultant waste streams is a non-negotiable aspect of laboratory science. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-(o-Tolyl)oxazol-4-yl)methanamine, ensuring the safety of laboratory personnel and the preservation of our environment. As a member of the oxazole and aromatic amine chemical classes, this compound must be handled with the assumption of hazard, following established best practices for chemical waste management.[1][2]

Hazard Assessment and Profile

While comprehensive toxicological data for (2-(o-Tolyl)oxazol-4-yl)methanamine is not widely published, a robust safety protocol is derived from analyzing its structural motifs: the oxazole ring and the methanamine group. Structurally similar compounds exhibit a range of hazards that must be presumed for this reagent.

  • Skin and Eye Irritation: Many amine and oxazole derivatives are known to cause skin and serious eye irritation.[3]

  • Allergic Skin Reaction (Sensitization): A significant concern with amine-containing compounds is the potential to cause an allergic skin reaction upon contact.[3]

  • Aquatic Toxicity: Aromatic and heterocyclic organic compounds can be toxic to aquatic life, necessitating containment from environmental release.

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste .[4] Under no circumstances should it be disposed of down the drain or in general solid waste.[5][6]

Essential Personal Protective Equipment (PPE) for Handling and Disposal

Before handling waste containers of (2-(o-Tolyl)oxazol-4-yl)methanamine, all personnel must be equipped with the following PPE to mitigate exposure risks:

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, or if handling the waste outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (2-(o-Tolyl)oxazol-4-yl)methanamine is cradle-to-grave responsibility . The waste is considered hazardous from the moment it is generated until its final, documented disposal by a certified entity.[8]

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous reactions within waste containers.[5]

  • Keep (2-(o-Tolyl)oxazol-4-yl)methanamine waste separate from all other chemical waste streams.

  • Crucially, do not mix amine-containing waste with incompatible materials such as strong acids or oxidizing agents , as this can lead to violent reactions or the generation of toxic fumes.[6]

  • Establish separate, clearly labeled containers for solid and liquid waste.

Step 2: Container Selection and Management

  • Use only approved hazardous waste containers. These should be made of a material compatible with the chemical (e.g., high-density polyethylene for liquids). The original product container is often a suitable choice if it is in good condition.[4][8]

  • Ensure the container has a secure, tightly sealing lid to prevent the release of vapors.[6]

  • The container must be kept closed at all times except when actively adding waste.[8]

Step 3: Labeling Accurate and clear labeling is a regulatory requirement and essential for safety.[5][9]

  • Label the waste container as soon as the first drop of waste is added.

  • The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: (2-(o-Tolyl)oxazol-4-yl)methanamine

    • The CAS Number: 33105-96-3 [10][11]

    • An accurate list of all components and their approximate percentages (including solvents).

    • The relevant hazard pictograms (e.g., irritant, environmental hazard).

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8]

  • This area should be under the control of the laboratory personnel, away from general traffic, and ideally within secondary containment to manage potential leaks.

  • Store in a cool, well-ventilated area away from direct sunlight and heat sources.[6]

Step 5: Arranging for Disposal

  • Never attempt to neutralize or treat this chemical waste in the lab.[1]

  • Disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]

  • Follow your organization's specific procedures for requesting a chemical waste pickup.[4][12]

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry. If the spill is significant or involves volatile solvents, do not attempt to clean it up yourself. Contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Cleanup (for minor spills): If you are trained and equipped to handle the spill:

    • Don the appropriate PPE as described in Section 3.0.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels on their own.

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: The collected spill debris and cleaning materials must be disposed of as hazardous waste, following the protocol in Section 4.0.[4]

Quantitative Data and Disposal Summary

ParameterGuideline / InformationCitations
Chemical Name (2-(o-Tolyl)oxazol-4-yl)methanamine[10]
Alternate Name [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine[10][13]
CAS Number 33105-96-3[10][11]
Molecular Formula C₁₁H₁₂N₂O[11][13]
Assumed Hazards Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Toxic to aquatic life.
Waste Classification Hazardous Chemical Waste. Must be disposed of through a licensed contractor.[6][8]
Disposal Method Incineration at an approved hazardous waste disposal plant is the typical method. Do not dispose in landfill or sewer.
Incompatible Wastes Strong acids, Strong oxidizing agents.[6][9]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of (2-(o-Tolyl)oxazol-4-yl)methanamine waste.

G Disposal Workflow for (2-(o-Tolyl)oxazol-4-yl)methanamine cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste: - Solid vs. Liquid - Away from Incompatibles (Acids, Oxidizers) ppe->segregate Step 2 container Select Compatible, Labeled Hazardous Waste Container segregate->container Step 3 add_waste Add Waste to Container container->add_waste Step 4 seal Keep Container Securely Sealed When Not in Use add_waste->seal Step 5 store Store in Designated Satellite Accumulation Area (SAA) seal->store Step 6 request Request Waste Pickup (Follow Institutional Protocol) store->request Step 7 pickup Waste Collected by EHS or Licensed Contractor request->pickup Step 8 end Document and Retain Disposal Records pickup->end Step 9

Caption: Decision workflow for handling and disposing of (2-(o-Tolyl)oxazol-4-yl)methanamine waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. (n.d.). Reactivo.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Amine Disposal For Businesses. (2024). Collect and Recycle.
  • SAFETY DATA SHEET. (2026). Sigma-Aldrich.
  • c-(2-p-tolyl-oxazol-4-yl)-methylamine. (n.d.). ChemRadar.
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • PubChemLite - (2-(p-tolyl)oxazol-4-yl)methanamine (C11H12N2O). (n.d.). PubChemLite.
  • Navigating the Disposal of (1H-1,2,3-triazol-4-yl)Methanamine: A Procedural Guide. (2025). BenchChem.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Safety Data Sheet. (2025). Cayman Chemical.
  • (2-p-Tolyl-oxazol-4-yl)methylamine | CAS 33105-96-3. (n.d.). Santa Cruz Biotechnology.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2026). ResearchGate.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Pharmaceutical Fronts.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.